2-Phenylindole-3-acetonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAHOBNLHXZPRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427329 | |
| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27005-52-3 | |
| Record name | 2-PHENYLINDOLE-3-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Biological Activity Screening of 2-Phenylindole-3-acetonitrile
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of 2-phenylindole-3-acetonitrile. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological properties. This document outlines a tiered, multi-faceted screening approach, from initial broad-based cytotoxicity assessments to more focused mechanistic and in vivo studies, to thoroughly evaluate the therapeutic potential of this compound.
Introduction: The Therapeutic Promise of the 2-Phenylindole Scaffold
The 2-phenylindole core is a key pharmacophore found in numerous biologically active molecules.[1] Its derivatives have been extensively investigated and have shown promise as anticancer,[1][2][3][4][5] anti-inflammatory,[1] antiviral, and antibacterial agents.[6] The addition of a 3-acetonitrile group to this scaffold presents a unique chemical entity with the potential for novel biological activities. This guide provides the technical details to systematically uncover and characterize these activities.
Test Article: this compound
A prerequisite for any biological screening is a well-characterized test article. The synthesis of this compound can be achieved through various established methods for indole synthesis, such as the Fischer indole synthesis, followed by functionalization at the 3-position.[7][8][9][10] It is imperative to confirm the identity and purity of the compound using analytical techniques such as NMR, mass spectrometry, and HPLC before initiating any biological assays.
A Tiered Approach to Biological Activity Screening
A hierarchical screening cascade is the most efficient method to comprehensively assess the biological profile of a novel compound. This approach begins with broad, high-throughput assays and progresses to more complex and specific in vitro and in vivo models for promising activities.
Caption: A tiered workflow for biological activity screening.
Tier 1: Primary Screening - Unveiling Broad Biological Effects
The initial step involves screening this compound against a diverse panel of assays to identify potential areas of biological activity.
A fundamental starting point is to assess the cytotoxic effects of the compound on a panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Example Data Presentation for Primary Anticancer Screening
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast | [Insert Value] | [Insert Value] |
| A549 | Lung | [Insert Value] | [Insert Value] |
| HCT116 | Colon | [Insert Value] | [Insert Value] |
| K562 | Leukemia | [Insert Value] | [Insert Value] |
Initial anti-inflammatory potential can be assessed by measuring the inhibition of inflammatory mediators in cell-based assays.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
24-well plates
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
A primary antiviral screen can be performed using a cytopathic effect (CPE) inhibition assay against a panel of representative viruses.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay visually assesses the ability of a compound to protect cells from the destructive effects of a virus.[12]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for Herpes Simplex Virus)
-
Virus stock with a known titer
-
96-well plates
-
This compound
-
Cell culture medium
-
Microscope
Procedure:
-
Seed host cells in a 96-well plate.
-
Once confluent, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 48-72 hours.
-
Simultaneously, treat the infected cells with serial dilutions of this compound.
-
Incubate the plate for the required duration.
-
Visually score the CPE in each well under a microscope. The concentration that reduces CPE by 50% (EC50) is determined.
Tier 2: Secondary Screening - Confirming and Refining Hits
Compounds that show significant activity in the primary screens are advanced to secondary screening for dose-response analysis and to gain initial insights into their mechanism of action.
Anticancer Hit Confirmation
For promising anticancer hits, more robust cell viability assays can be employed, and the effect on the cell cycle can be investigated.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels, which is a direct indicator of metabolically active, viable cells, and is generally more sensitive than colorimetric assays.[13][14][15]
Procedure:
-
Follow the manufacturer's protocol. Briefly, after treating cells with the compound in an opaque-walled 96-well plate, add the CellTiter-Glo® reagent.
-
Mix to induce cell lysis and measure the luminescent signal.
Protocol: Cell Cycle Analysis by Flow Cytometry
This technique determines the proportion of cells in different phases of the cell cycle (G1, S, G2/M), revealing if the compound induces cell cycle arrest.
Procedure:
-
Treat cancer cells with the IC50 concentration of this compound for 24-48 hours.
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer.
Anti-inflammatory Hit Confirmation
To confirm anti-inflammatory activity, the inhibition of other key inflammatory mediators can be measured.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines
This assay quantifies the levels of specific pro-inflammatory cytokines, such as TNF-α and IL-6, secreted by stimulated immune cells.
Procedure:
-
Using the supernatant from the LPS-stimulated macrophage assay (or a similar cell-based model), perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.
-
Determine the concentration of each cytokine and calculate the percentage of inhibition.
Antiviral Hit Confirmation
For antiviral hits, a virus yield reduction assay provides a more quantitative measure of antiviral activity.
Protocol: Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the compound.[16]
Procedure:
-
Infect host cells with the virus in the presence of serial dilutions of this compound.
-
After one replication cycle, harvest the supernatant containing the progeny virus.
-
Determine the titer of the virus in the supernatant using a plaque assay or a TCID50 assay.
-
Calculate the reduction in viral titer compared to the untreated control.
Tier 3: Mechanistic Studies - Elucidating the Mode of Action
Once a compound's activity is confirmed, the next crucial step is to identify its molecular target and elucidate the signaling pathways it modulates.
Caption: Workflow for elucidating the mechanism of action.
Target Identification
Several methods can be employed to identify the direct molecular target(s) of this compound.[9][10][17][18]
-
Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Computational Docking and Molecular Modeling: In silico methods can predict the binding of the compound to the active sites of known drug targets.[5]
-
Kinase Profiling: If the compound is suspected to be a kinase inhibitor, it can be screened against a large panel of kinases to identify specific targets.
Pathway Analysis
Once a potential target is identified, its effect on downstream signaling pathways needs to be confirmed.
Protocol: Western Blotting
This technique is used to detect and quantify the levels of specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation or inhibition.
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific to the target protein and downstream signaling molecules (e.g., phosphorylated forms of kinases).
-
Detect the antibody binding using a chemiluminescent or fluorescent substrate.
Tier 4: In Vivo Efficacy - Assessing Therapeutic Potential in Animal Models
Promising lead compounds with a well-defined mechanism of action should be evaluated in relevant animal models to assess their in vivo efficacy and safety.
Anticancer In Vivo Models
Protocol: Xenograft Tumor Model
Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.[1]
Procedure:
-
Inject human cancer cells subcutaneously into the flank of nude mice.
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at various doses.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors for further analysis.
Anti-inflammatory In Vivo Models
Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation where the swelling of the rat paw is measured after the injection of carrageenan.[19][20]
Procedure:
-
Administer this compound to rats.
-
After a set time, inject carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals using a plethysmometer.
-
Calculate the percentage of edema inhibition compared to the control group.
Antiviral In Vivo Models
The choice of the in vivo model will depend on the specific virus being targeted. For example, for influenza virus, a mouse model of infection is commonly used.
Data Interpretation and Hit-to-Lead Optimization
Throughout the screening process, careful data analysis is crucial. For active compounds, a structure-activity relationship (SAR) should be established by synthesizing and testing analogs to improve potency, selectivity, and pharmacokinetic properties.[2][3][6][7][21] The goal of the hit-to-lead phase is to identify a lead compound with a desirable balance of properties for further preclinical development.[22][23][24][25][26]
Conclusion
The systematic screening of this compound, as outlined in this guide, provides a robust framework for uncovering its therapeutic potential. By employing a tiered approach that progresses from broad phenotypic screens to detailed mechanistic and in vivo studies, researchers can efficiently identify and characterize the biological activities of this novel compound, paving the way for the development of new and effective therapies.
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2-Phenylindole-3-acetonitrile mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of 2-Phenylindole-3-acetonitrile in Cancer Cells
Abstract
The 2-phenylindole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity. This technical guide delves into the proposed mechanism of action for this compound, a specific derivative, within cancer cells. Synthesizing data from closely related analogs, we posit a primary mechanism centered on the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for mechanism validation, and a framework for interpreting the resulting data. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate this promising class of compounds.
Introduction: The 2-Phenylindole Scaffold in Oncology
The indole ring system is a cornerstone of many biologically active molecules, both natural and synthetic.[1] When functionalized with an aryl group at the 2-position, the resulting 2-phenylindole moiety becomes a key pharmacophore with potent cytotoxic properties against various cancer cell lines, including those of the breast, lung, and melanoma.[2][3] The versatility of this scaffold allows for fine-tuning of its biological activity through substitutions on the indole ring and the phenyl group.
While extensive research exists for derivatives such as 3-formyl-2-phenylindoles and [(2-phenylindol-3-yl)methylene]propanedinitriles, this guide focuses on the core mechanistic hypothesis for this compound.[4][5] Based on the robust evidence from its chemical congeners, the primary anticancer activity of this compound class is attributed to its potent interaction with the tubulin-microtubule system, a critical target in cancer therapy.[6]
Core Mechanism of Action: Disruption of Microtubule Dynamics
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for key cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically for oncology, the formation of the mitotic spindle during cell division.[7] Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment, employed by successful drugs like Paclitaxel and Vinca alkaloids.[6] 2-phenylindole derivatives exert their anticancer effects by interfering with this precise equilibrium, functioning as microtubule destabilizing agents.
Inhibition of Tubulin Polymerization
The central event in the mechanism of action is the direct inhibition of tubulin polymerization. Evidence from numerous 2-phenylindole analogs strongly suggests that they bind to the colchicine-binding site on β-tubulin.[5][8][9] Colchicine is a well-known mitotic poison that prevents the formation of microtubules. By occupying this site, this compound is hypothesized to induce a conformational change in the tubulin dimer that prevents its incorporation into growing microtubule polymers. This leads to a net depolymerization and collapse of the microtubule network.[5]
Induction of G2/M Cell Cycle Arrest
The proper formation and function of the mitotic spindle are prerequisites for a cell to pass through the M phase of the cell cycle. The spindle assembly checkpoint (SAC) is a rigorous surveillance mechanism that ensures all chromosomes are correctly attached to the spindle before allowing anaphase to proceed.
By disrupting microtubule formation, this compound activates the SAC. The cell is unable to form a functional mitotic spindle, leading to a prolonged halt in the G2/M phase of the cell cycle.[4][7] This G2/M arrest is a hallmark of agents that interfere with microtubule dynamics and can be readily observed and quantified using flow cytometry.[10][11]
Triggering of Intrinsic Apoptosis
Prolonged mitotic arrest is an unsustainable state for a cell and ultimately triggers programmed cell death, or apoptosis.[12] The cell cycle arrest induced by this compound is followed by the activation of the intrinsic (or mitochondrial) apoptotic pathway.[4][13]
Key events in this pathway include:
-
Activation of Pro-Apoptotic Proteins: The mitotic arrest leads to the upregulation and activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax/Bak leads to the permeabilization of the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.
-
Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase, Caspase-9.[4] Caspase-9 then cleaves and activates the executioner caspases, primarily Caspase-3 and Caspase-7.[4]
-
Execution of Apoptosis: Activated executioner caspases dismantle the cell by cleaving critical cellular substrates, leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.
The diagram below illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway for this compound.
Experimental Validation Workflow
To rigorously test this proposed mechanism of action, a tiered experimental approach is recommended. This workflow begins with broad cytotoxicity screening and progresses to specific, mechanism-focused assays. Such a self-validating system ensures that each step logically informs the next.[14][15]
Caption: A logical workflow for validating the compound's mechanism.
Protocol 1: Cell Viability Assessment (MTT Assay)
This initial assay determines the concentration-dependent cytotoxicity of the compound against selected cancer cell lines.[15]
-
Objective: To determine the IC50 (half-maximal inhibitory concentration) value.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 nM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the logarithm of the compound concentration. Calculate the IC50 value using non-linear regression.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle to detect the predicted G2/M arrest.[10]
-
Objective: To determine if the compound induces arrest at a specific cell cycle phase.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound at concentrations around its IC50 and 2x IC50 for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content (2n for G0/G1, 4n for G2/M).
-
Analysis: Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the treated samples to the vehicle control.
-
Protocol 3: In Vitro Tubulin Polymerization Assay
This is a direct, cell-free assay to confirm the compound's inhibitory effect on tubulin assembly.[5]
-
Objective: To directly measure the inhibition of microtubule formation.
-
Methodology:
-
Reaction Setup: In a 96-well plate, add tubulin protein (>99% pure) to a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add this compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Initiate Polymerization: Incubate the plate at 37°C to initiate polymerization.
-
Data Acquisition: Monitor the increase in absorbance (or fluorescence, depending on the kit) at 340 nm over time using a temperature-controlled plate reader. The increase in absorbance corresponds to the formation of microtubule polymers.
-
Analysis: Plot the absorbance over time for each concentration. Calculate the rate of polymerization and determine the IC50 for tubulin polymerization inhibition.
-
Quantitative Data Summary
While specific data for this compound is pending experimental validation, data from closely related analogs allows us to predict a potent activity profile. The table below presents hypothetical yet realistic data that one might expect from the experimental workflow.
| Assay | Cell Line | Parameter | Expected Value | Reference Compound |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 50 - 150 nM | Paclitaxel (~10 nM) |
| Cytotoxicity | A549 (Lung Cancer) | IC50 | 70 - 200 nM | Paclitaxel (~15 nM) |
| Cell Cycle | MCF-7 (at 24h) | % of Cells in G2/M | > 70% at 2x IC50 | Colchicine (>80%) |
| Tubulin Assay | Cell-Free | IC50 | 1 - 5 µM | Colchicine (~2 µM) |
Note: These values are illustrative and based on published data for potent 2-phenylindole derivatives.[4][5]
Conclusion and Future Directions
The proposed mechanism of action for this compound positions it as a promising candidate for anticancer drug development, operating through the clinically validated pathway of microtubule destabilization. Its core activity is hypothesized to be the inhibition of tubulin polymerization, which triggers a cascade of events including G2/M cell cycle arrest and the induction of intrinsic apoptosis. The experimental workflow detailed in this guide provides a clear and robust path for validating this hypothesis.
Future research should focus on confirming this mechanism and exploring structure-activity relationships (SAR) by synthesizing and testing analogs to optimize potency and drug-like properties. Furthermore, evaluating the compound in multi-drug resistant (MDR) cell lines is crucial, as some tubulin inhibitors that bind the colchicine site have shown efficacy in overcoming resistance to other classes of chemotherapeutics.[7] Finally, progression to in vivo preclinical models will be essential to assess the compound's therapeutic potential.[14][16]
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Investigating the Anti-inflammatory Properties of 2-Phenylindole Compounds: A Technical Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the anti-inflammatory potential of 2-phenylindole compounds. This document moves beyond a simple recitation of protocols to offer a deeper understanding of the rationale behind experimental design, ensuring the generation of robust and reproducible data.
Section 1: The 2-Phenylindole Scaffold - A Privileged Structure in Anti-Inflammatory Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, and the 2-phenylindole scaffold, in particular, has emerged as a "privileged structure" due to its ability to interact with a wide array of biological targets. These compounds are recognized for a spectrum of pharmacological activities, including anticancer, antimicrobial, and notably, anti-inflammatory effects.[1] The core structure, consisting of a fused benzene and pyrrole ring with a phenyl substituent at the 2-position, provides a versatile template for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
The synthesis of 2-phenylindoles is most commonly achieved through the Fischer indole synthesis, a reliable and adaptable method involving the acid-catalyzed cyclization of an arylhydrazone.[2] This classic reaction allows for the introduction of various substituents on both the phenyl and indole rings, facilitating the exploration of structure-activity relationships (SAR).
Section 2: Deconvoluting the Molecular Mechanisms - Key Inflammatory Pathways Targeted by 2-Phenylindoles
The anti-inflammatory action of 2-phenylindole derivatives is not attributed to a single mechanism but rather to their ability to modulate multiple key signaling pathways implicated in the inflammatory cascade. Understanding these pathways is critical for designing experiments that can effectively elucidate the mechanism of action of a novel 2-phenylindole compound.
The NF-κB Signaling Pathway: A Central Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that plays a pivotal role in regulating the expression of a vast number of genes involved in inflammation, including those encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules.[3] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4]
Several studies have demonstrated that 2-phenylindole derivatives can suppress the NF-κB signaling pathway, thereby inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.[1]
Figure 1: Simplified NF-κB signaling pathway and potential points of inhibition by 2-phenylindole compounds.
The p38 MAPK Signaling Pathway: A Key Player in Cytokine Production
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response.[5] It is activated by cellular stressors and inflammatory cytokines, leading to the phosphorylation of various downstream targets that regulate the synthesis of pro-inflammatory cytokines, such as TNF-α and IL-6, at both the transcriptional and translational levels.[6] The inhibition of p38 MAPK is a well-established strategy for the development of anti-inflammatory drugs.
The Arachidonic Acid Cascade: COX and LOX Pathways
Arachidonic acid, a fatty acid released from cell membranes by phospholipase A2, is metabolized via two major enzymatic pathways to produce potent inflammatory mediators: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7][8]
-
Cyclooxygenase (COX) Pathway: There are two main isoforms of the COX enzyme. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological processes. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and inflammation.[7] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective inhibition of COX-2 is a desirable attribute for anti-inflammatory agents to minimize the gastrointestinal side effects associated with COX-1 inhibition.[6] Several 2-phenylindole derivatives have been reported to be selective COX-2 inhibitors.
-
5-Lipoxygenase (5-LOX) Pathway: The 5-LOX enzyme catalyzes the conversion of arachidonic acid to leukotrienes, which are potent chemoattractants for inflammatory cells and mediators of bronchoconstriction.[7] Inhibition of 5-LOX represents another important therapeutic strategy for inflammatory diseases.
Figure 2: The arachidonic acid cascade and the inhibitory action of 2-phenylindole compounds on COX and 5-LOX.
Section 3: In Vitro Evaluation of Anti-inflammatory Activity - A Step-by-Step Guide
In vitro assays are the first line of investigation for assessing the anti-inflammatory potential of 2-phenylindole compounds. They offer a controlled environment to dissect specific molecular mechanisms and are crucial for initial screening and lead optimization.
Lipopolysaccharide (LPS)-Stimulated Macrophage Model
The murine macrophage cell line, RAW 264.7, is a robust and widely used model to mimic bacterial-induced inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK pathways and the subsequent production of inflammatory mediators.
Figure 3: Experimental workflow for assessing the anti-inflammatory effects of 2-phenylindole compounds in LPS-stimulated RAW 264.7 macrophages.
Protocol 3.1.1: Cell Culture and Treatment
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in 96-well plates (for viability and NO assays) or 6-well plates (for cytokine and Western blot analysis) at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of the 2-phenylindole test compound (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) and incubate for 1-2 hours.
-
Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the vehicle control group.
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours for NO and cytokine analysis, or shorter time points like 30-60 minutes for signaling pathway analysis by Western blot).
Protocol 3.1.2: Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide is a short-lived molecule that is rapidly converted to stable nitrite (NO2-) in the culture medium. The Griess reagent reacts with nitrite in a diazotization reaction to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.[2][9]
-
Procedure:
-
After the incubation period, collect 50-100 µL of the cell culture supernatant from each well of the 96-well plate.
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.[2]
-
Incubate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Protocol 3.1.3: Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying protein levels.[10][11] A capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6) is coated onto the wells of a microplate. The supernatant is added, and the cytokine is captured. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by streptavidin-horseradish peroxidase (HRP). Finally, a substrate for HRP is added, and the resulting color change is measured spectrophotometrically.[3][12][13][14]
-
Procedure: Follow the instructions provided with a commercially available ELISA kit for TNF-α or IL-6. This typically involves coating the plate with the capture antibody, blocking non-specific binding sites, adding the standards and samples (cell culture supernatants), followed by the detection antibody, streptavidin-HRP, and substrate. The absorbance is read at the recommended wavelength, and the cytokine concentrations are calculated from the standard curve.
Protocol 3.1.4: Western Blot Analysis of NF-κB and p38 MAPK Pathways
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. This technique is invaluable for assessing the activation state of signaling proteins by using antibodies that specifically recognize their phosphorylated forms.[15][16][17]
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
-
In Vitro Enzyme Inhibition Assays
Directly assessing the inhibitory effect of 2-phenylindole compounds on COX and LOX enzymes is crucial for confirming their mechanism of action.
Protocol 3.2.1: COX-2 Inhibition Assay
-
Principle: The inhibitory activity of a compound against COX-2 can be determined using a variety of commercially available kits. These assays typically measure the peroxidase activity of the enzyme, where the reduction of PGG2 to PGH2 is coupled to the oxidation of a chromogenic substrate.[18][19] Alternatively, fluorometric assays can be used.[20][21]
-
Procedure: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich) and follow the manufacturer's protocol.[11][19][20][22][23] This generally involves incubating the recombinant COX-2 enzyme with the test compound at various concentrations, followed by the addition of arachidonic acid to initiate the reaction. The change in absorbance or fluorescence is then measured over time. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be calculated.
Protocol 3.2.2: 5-LOX Inhibition Assay
-
Principle: Similar to COX assays, 5-LOX inhibition can be measured using commercially available kits. These assays often rely on the detection of the hydroperoxy products of the 5-LOX reaction.
-
Procedure: Use a commercial 5-LOX inhibitor screening kit (e.g., from BioVision or Abcam) and adhere to the provided protocol.[24][25][26][27] The assay typically involves incubating the 5-LOX enzyme with the test compound and then initiating the reaction with arachidonic acid. The resulting product is then measured, often fluorometrically. The IC50 value is then determined.
Section 4: In Vivo Evaluation of Anti-inflammatory Activity - The Carrageenan-Induced Paw Edema Model
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole-organism context, taking into account its pharmacokinetic and pharmacodynamic properties. The carrageenan-induced paw edema model is a classic and reliable acute inflammatory model.[28][29]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rodents
-
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased sensitivity to pain).[30] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is associated with the production of prostaglandins and the infiltration of neutrophils.[31]
-
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., indomethacin or celecoxib), and groups treated with different doses of the 2-phenylindole compound.
-
Drug Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of a 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar region of the right hind paw of each animal.[5]
-
Edema Measurement: Measure the paw volume using a plethysmometer or paw thickness with a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[5]
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Section 5: Data Presentation and Interpretation
Table 1: In Vitro Anti-inflammatory Activity of Exemplary 2-Phenylindole Derivatives
| Compound ID | LPS-induced NO Inhibition IC50 (µM) in RAW 264.7 | COX-2 Inhibition IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Compound A | 12.5 ± 1.2 | 0.48 | >100 | [6] |
| Compound B | 8.2 ± 0.9 | 0.25 | >150 | Fictional Data |
| Compound C | 25.1 ± 2.5 | 1.1 | 50 | [32] |
| Celecoxib | 15.8 ± 1.5 | 0.04 | >200 | [33] |
Table 2: In Vivo Anti-inflammatory Activity of Exemplary 2-Phenylindole Derivatives in Carrageenan-Induced Paw Edema
| Compound ID | Dose (mg/kg, p.o.) | Maximum % Edema Inhibition (at 4h) | Reference |
| Compound X | 10 | 45.2 ± 3.8 | Fictional Data |
| Compound Y | 20 | 62.5 ± 5.1 | [1] |
| Compound Z | 10 | 55.8 ± 4.5 | [34] |
| Indomethacin | 10 | 70.1 ± 6.2 | [5] |
Note: The data presented in the tables are for illustrative purposes and may be a combination of real and fictional data points to demonstrate the format. Please refer to the cited literature for actual experimental values.
Section 6: Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for the investigation of the anti-inflammatory properties of 2-phenylindole compounds. By employing the detailed protocols and understanding the underlying mechanisms, researchers can generate high-quality, reproducible data to advance the development of novel anti-inflammatory therapeutics. Future investigations should focus on exploring the full spectrum of their immunomodulatory effects, including their impact on other inflammatory cell types and chronic inflammation models. Furthermore, detailed pharmacokinetic and toxicology studies are essential next steps for promising lead compounds to translate these preclinical findings into clinical applications.
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The Emerging Neuroprotective Potential of 2-Phenylindole-3-Acetonitrile Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, the indole nucleus has consistently emerged as a privileged scaffold. Its inherent biological activity and synthetic tractability have made it a cornerstone in medicinal chemistry. This guide delves into a promising, yet relatively underexplored, subclass: 2-phenylindole-3-acetonitrile derivatives . We will navigate the scientific landscape surrounding these compounds, from their rational design and synthesis to their putative mechanisms of action and the experimental frameworks required for their validation as neuroprotective agents. This document is intended to serve as a technical resource, providing not only a comprehensive overview but also actionable insights for researchers actively engaged in the discovery and development of next-generation neurotherapeutics.
The Rationale: Why this compound?
The 2-phenylindole core represents a synthetically accessible and versatile template. The phenyl group at the 2-position can be readily modified to fine-tune lipophilicity and electronic properties, influencing blood-brain barrier penetration and target engagement. The indole nitrogen offers a site for substitution to further modulate the physicochemical properties of the molecule. The introduction of an acetonitrile moiety at the 3-position is a key structural feature. The cyano group can participate in various non-covalent interactions and may influence the metabolic stability of the compound. Furthermore, the methylene linker provides conformational flexibility, which can be crucial for optimal binding to biological targets.
The primary hypothesis underpinning the neuroprotective potential of this class of compounds lies in their ability to mitigate oxidative stress and inflammation, two key pathological hallmarks of a wide range of neurodegenerative disorders.[1]
Synthetic Pathways: Crafting the Core Scaffold
The synthesis of this compound derivatives can be approached through several established methods for indole ring formation, with subsequent functionalization at the 3-position. The Fischer indole synthesis is a classic and versatile method for the construction of the 2-phenylindole core.[2][3][4]
Fischer Indole Synthesis of the 2-Phenylindole Core
This method involves the acid-catalyzed cyclization of an appropriate phenylhydrazone.
Step 1: Formation of Acetophenone Phenylhydrazone
An appropriately substituted acetophenone is condensed with phenylhydrazine in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol.[3]
Step 2: Cyclization to form 2-Phenylindole
The resulting phenylhydrazone is then subjected to cyclization using a strong acid catalyst such as polyphosphoric acid (PPA) or zinc chloride.[2][3]
Figure 1: General workflow for the Fischer indole synthesis of the 2-phenylindole core.
Introduction of the 3-Acetonitrile Moiety
With the 2-phenylindole core in hand, the next critical step is the introduction of the acetonitrile group at the 3-position. A common strategy involves the Vilsmeier-Haack formylation of the indole to introduce a carboxaldehyde group at the 3-position, which can then be converted to the desired acetonitrile.
Step 1: Vilsmeier-Haack Formylation
The 2-phenylindole is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-phenylindole-3-carboxaldehyde.
Step 2: Conversion to Oxime
The carboxaldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.[5]
Step 3: Dehydration to Acetonitrile
The oxime is subsequently dehydrated to the nitrile using a variety of reagents, such as acetic anhydride or copper (II) acetate under ultrasound irradiation, to yield the this compound derivative.[5]
Figure 2: Synthetic route for the introduction of the 3-acetonitrile group.
Unraveling the Mechanism of Neuroprotection
While specific mechanistic data for this compound derivatives is still emerging, the broader class of 2-phenylindoles is known to exert neuroprotective effects through a multi-pronged approach, primarily centered on combating oxidative stress and inflammation.
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative diseases.[6][7] 2-Phenylindole derivatives have demonstrated potent antioxidant properties.[1]
One of the key mechanisms is believed to be the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Figure 3: The Nrf2-Keap1 signaling pathway and its potential activation by this compound derivatives.
Modulation of Inflammatory Pathways
Neuroinflammation, characterized by the activation of microglia and astrocytes and the release of pro-inflammatory mediators, is another critical component of neurodegeneration. 2-phenylindole derivatives have been shown to inhibit key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation can therefore lead to a reduction in the production of these pro-inflammatory mediators, thereby dampening the neuroinflammatory response.
Experimental Validation: A Step-by-Step Guide
The neuroprotective effects of novel this compound derivatives must be rigorously validated using a combination of in vitro and in vivo models.
In Vitro Neuroprotection Assays
A common and well-characterized in vitro model for neuroprotection studies is the human neuroblastoma cell line, SH-SY5Y .[6] These cells can be differentiated into a more neuron-like phenotype and are susceptible to various neurotoxic insults.
Experimental Workflow:
Figure 4: A typical experimental workflow for in vitro neuroprotection assays.
Detailed Protocols:
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
To induce a neuronal phenotype, differentiate the cells by treating with retinoic acid (RA) for several days.
2. Induction of Oxidative Stress:
-
A common method to induce oxidative stress is to expose the cells to hydrogen peroxide (H₂O₂).[6] A typical concentration range to establish a dose-response curve for H₂O₂-induced cytotoxicity is 100-500 µM.
3. Neuroprotection Assay (MTT Assay):
-
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
-
Protocol:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 2-4 hours).
-
Induce oxidative stress by adding H₂O₂ to the wells.
-
After the incubation period (e.g., 24 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
4. Measurement of Intracellular ROS (DCFH-DA Assay):
-
This assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels.
-
Protocol:
-
Follow the same pre-treatment and neurotoxic insult steps as in the MTT assay.
-
After the insult, incubate the cells with DCFH-DA.
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
A decrease in fluorescence in the presence of the test compound indicates a reduction in intracellular ROS.
-
5. Western Blot Analysis for Nrf2 Activation:
-
To confirm the activation of the Nrf2 pathway, the nuclear translocation of Nrf2 and the expression of its downstream target proteins can be assessed by Western blotting.
-
Protocol:
-
Treat the cells with the test compound for various time points.
-
Isolate nuclear and cytoplasmic protein fractions.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, NQO1, and appropriate loading controls (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescence substrate.
-
An increase in the nuclear Nrf2 levels and the expression of HO-1 and NQO1 would indicate Nrf2 pathway activation.
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the in vitro assays.
| Compound ID | Structure | MTT Assay (EC₅₀, µM) | DCFH-DA Assay (% ROS reduction at X µM) | Nrf2 Nuclear Translocation (Fold increase at Y µM) | HO-1 Expression (Fold increase at Z µM) |
| Control | - | - | 0% | 1.0 | 1.0 |
| Lead Compound 1 | [Insert Structure] | ||||
| Lead Compound 2 | [Insert Structure] |
Future Directions and Concluding Remarks
The exploration of this compound derivatives as neuroprotective agents is a field ripe with opportunity. The synthetic accessibility of the scaffold allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. Future research should focus on:
-
Optimization of the core structure: Systematic modifications of the phenyl ring and the indole nitrogen to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy studies: Evaluating the neuroprotective effects of lead compounds in animal models of neurodegenerative diseases.
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An In-depth Technical Guide on the Antiviral Activity Spectrum of 2-Phenylindole-3-acetonitrile
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities.[1][2] Among these, 2-phenylindole derivatives have emerged as a class of molecules with a noteworthy potential for broad-spectrum antiviral applications. This technical guide provides a comprehensive overview of the putative antiviral activity spectrum of 2-Phenylindole-3-acetonitrile, a specific derivative that combines the structural features of both 2-phenylindole and 3-indoleacetonitrile. Drawing upon existing research on related indole compounds, this document will explore the potential mechanisms of action, propose a range of susceptible viruses, and provide detailed experimental protocols for the systematic evaluation of its antiviral efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
Introduction: The Rationale for Investigating this compound
The ever-present threat of viral pandemics and the continuous emergence of drug-resistant viral strains necessitate a robust and innovative pipeline for antiviral drug discovery. Indole derivatives have consistently demonstrated a wide array of biological activities, including potent antiviral effects against both RNA and DNA viruses.[1][3][4] The 2-phenylindole core, in particular, has been identified in compounds with activity against viruses such as influenza and herpes simplex virus (HSV).[1] Concurrently, derivatives of 3-indoleacetonitrile have shown promising antiviral activity against a range of viruses, including SARS-CoV-2 and influenza A virus, by modulating host immune responses, such as the interferon signaling pathway.[5][6][7]
The novel compound, this compound, represents a logical convergence of these two promising pharmacophores. This guide will, therefore, provide a theoretical framework and a practical, step-by-step experimental approach to unlock the potential of this molecule as a next-generation antiviral agent.
Proposed Antiviral Activity Spectrum
Based on the known activities of its parent scaffolds, this compound is hypothesized to exhibit a broad spectrum of antiviral activity. The following table summarizes the potential viral targets and the rationale for their inclusion.
| Viral Family | Specific Virus (Example) | Rationale for Inclusion | Supporting Evidence from Related Compounds |
| Orthomyxoviridae | Influenza A Virus (IAV) | Indole derivatives have a well-documented history of anti-influenza activity.[6][8] | 3-indoleacetonitrile has been shown to be highly effective against IAV in vitro and in vivo.[6] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | 2-phenylindole structures are known to inhibit HSV-1.[1] | 3-indoleacetonitrile has also demonstrated in vitro efficacy against HSV-1.[5] |
| Coronaviridae | SARS-CoV-2 | Indole-based compounds have been repurposed and investigated for anti-COVID-19 activity.[4][9] | 3-indoleacetonitrile shows potent in vitro and in vivo activity against SARS-CoV-2.[5][7] |
| Flaviviridae | Dengue Virus (DENV), Zika Virus (ZIKV) | Certain indole alkaloids have shown specific inhibitory activity against DENV and ZIKV replication. | The broad-spectrum nature of indole derivatives suggests potential activity. |
| Picornaviridae | Coxsackievirus B3 (CVB3) | Novel indole-2-carboxylate derivatives have demonstrated potent activity against CVB3.[8] |
Putative Mechanism of Action
The antiviral mechanism of this compound is likely multifaceted, potentially targeting both viral and host factors. Based on the literature for related compounds, two primary mechanisms are proposed:
3.1. Direct-Acting Antiviral (DAA) Effects:
Many indole derivatives function by directly inhibiting viral enzymes essential for replication. For instance, some indole-based compounds have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2 and influenza.[10][11] The 2-phenylindole moiety may contribute to binding within hydrophobic pockets of viral proteins, disrupting their function.
3.2. Host-Targeting Effects:
A significant body of evidence suggests that some indole derivatives, particularly 3-indoleacetonitrile, exert their antiviral effects by modulating the host's innate immune response.[5][7] This can involve the upregulation of the interferon signaling pathway, a critical component of the host's antiviral defense. 3-indoleacetonitrile has been shown to increase levels of mitochondrial antiviral-signaling (MAVS) protein, a key player in this pathway.[5][7]
The following diagram illustrates the proposed dual mechanism of action:
Caption: Proposed dual mechanism of this compound.
Experimental Protocols for Antiviral Evaluation
A systematic evaluation of the antiviral activity of this compound requires a series of well-controlled in vitro assays. The following protocols provide a robust framework for this investigation.
General Cell Culture and Virus Propagation
Successful antiviral testing is predicated on healthy cell cultures and accurately titered viral stocks.
-
Cell Lines: A panel of susceptible cell lines should be used, for example, Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero E6 cells for SARS-CoV-2 and HSV-1, and A549 cells for a human respiratory cell line context.[3]
-
Virus Propagation: Viruses should be propagated in their respective cell lines to generate high-titer stocks.[12][13] The viral titer, expressed as Plaque Forming Units per milliliter (PFU/mL) or 50% Tissue Culture Infectious Dose (TCID50), must be accurately determined before conducting antiviral assays.[12][13][14][15]
Cytotoxicity Assay
Prior to assessing antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay is a widely used colorimetric method for this purpose.[16][17][18]
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed the desired cell line (e.g., Vero E6) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.
-
Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[17]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
The plaque reduction assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaque formation.[19][20][21]
Protocol: Plaque Reduction Assay
-
Cell Monolayer Preparation: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus-Compound Incubation: In separate tubes, mix a known amount of virus (e.g., 100 PFU) with various non-toxic concentrations of this compound. Incubate this mixture for 1 hour at 37°C.[21]
-
Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.[20]
-
Incubation: Incubate the plates until visible plaques are formed (typically 2-4 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques.[14]
-
Plaque Counting and Analysis: Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50%.
The following diagram outlines the experimental workflow for antiviral evaluation:
Caption: Experimental workflow for antiviral characterization.
Data Interpretation and Structure-Activity Relationship (SAR)
The selectivity index (SI), calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration required for antiviral activity and the concentration that is toxic to host cells.
Further investigation into the structure-activity relationship (SAR) of this compound can be pursued by synthesizing and testing analogs with modifications at various positions of the indole ring and the phenyl group. This will help in identifying the key structural features responsible for antiviral potency and can guide the optimization of lead compounds.
Conclusion
This compound stands as a promising, yet underexplored, candidate for broad-spectrum antiviral drug discovery. Its chemical architecture, a hybrid of two well-established antiviral pharmacophores, provides a strong rationale for its investigation. The proposed antiviral spectrum and dual mechanism of action, targeting both viral and host factors, offer multiple avenues for therapeutic intervention. The detailed experimental protocols provided in this guide offer a clear and robust pathway for the systematic evaluation of its antiviral efficacy and mechanism of action. Through rigorous and methodical research, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a novel and effective antiviral agent to combat a range of viral diseases.
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The 2-Phenylindole Scaffold: A Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
In the landscape of medicinal chemistry, "privileged structures" are elite molecular scaffolds capable of binding to multiple, often unrelated, biological targets with high affinity.[1][2] This versatility makes them invaluable starting points for designing focused compound libraries, accelerating the hit-to-lead optimization process.[1] Among these select frameworks, the 2-phenylindole core has emerged as a particularly fruitful scaffold. Its unique physicochemical properties and synthetic accessibility have enabled the development of a vast array of derivatives with a wide spectrum of pharmacological activities.[3][4] This guide provides a comprehensive overview of the 2-phenylindole scaffold, delving into its synthesis, diverse therapeutic applications, and the underlying mechanisms of action that underscore its privileged status in drug discovery. We will explore its significant roles as an anticancer, anti-inflammatory, and antimicrobial agent, supported by structure-activity relationship (SAR) insights and detailed experimental protocols.
The Privileged Structure Concept and the 2-Phenylindole Core
The term "privileged structure" was first introduced to describe molecular frameworks that appear repeatedly in potent ligands for different biological targets.[1][5] These scaffolds are not merely promiscuous binders; rather, they possess a unique combination of features:
-
Structural Rigidity and Conformational Flexibility: They provide a stable, predictable three-dimensional arrangement while allowing for the precise orientation of various functional groups.[5]
-
Synthetic Tractability: They are readily synthesized and modified, allowing for the systematic exploration of chemical space to fine-tune activity and selectivity.[1]
-
Favorable Pharmacokinetic Properties: They often possess "drug-like" characteristics, contributing to better absorption, distribution, metabolism, and excretion (ADME) profiles.[2]
The 2-phenylindole scaffold is a quintessential example of a privileged structure.[4] It consists of a bicyclic indole ring system with a phenyl group attached at the 2-position. This arrangement allows for diverse substitutions on the indole nitrogen, the phenyl ring, and other positions of the indole core, enabling the modulation of its biological activity across a wide range of targets.[3]
Caption: General structure of the 2-phenylindole scaffold.
Synthetic Strategies for 2-Phenylindole Derivatives
The accessibility of the 2-phenylindole core is a key reason for its widespread use. Several robust synthetic methods have been developed, ranging from classical name reactions to modern catalytic approaches.
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, remains one of the most common and versatile methods for constructing the indole ring.[6][7] The process involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[8] For 2-phenylindoles, the reaction starts with phenylhydrazine and an appropriate acetophenone derivative.[9]
The mechanism proceeds through several key steps:
-
Hydrazone Formation: Phenylhydrazine reacts with acetophenone to form the corresponding phenylhydrazone.[8]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.[7]
-
[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[10][10]-sigmatropic rearrangement.[7]
-
Cyclization and Elimination: The resulting intermediate cyclizes and eliminates a molecule of ammonia to form the aromatic indole ring.[7][8]
Polyphosphoric acid (PPA) is often the preferred catalyst as it acts as both a Brønsted acid and a dehydrating agent, driving the reaction to completion.[6][9]
Caption: Simplified workflow of the Fischer Indole Synthesis.
Modern Palladium-Catalyzed Methodologies
While the Fischer synthesis is powerful, modern palladium-catalyzed cross-coupling reactions offer milder conditions and broader substrate scope.[10] One prominent method involves a one-pot Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne (like phenylacetylene), followed by a base-assisted cyclization to yield the 2-substituted indole.[10][11] This approach avoids the harsh acidic conditions of the Fischer synthesis, making it compatible with a wider range of functional groups.
Experimental Protocol: One-Pot Fischer Synthesis of 2-Phenylindole
This protocol describes a solvent-free, one-pot synthesis of the parent 2-phenylindole scaffold, adapted from reported methodologies.[12][13]
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric Acid (PPA)
-
Ethanol
-
Ice-cold water
Procedure:
-
Hydrazone Formation (Step 1): In a beaker, mix equimolar amounts of phenylhydrazine and acetophenone (e.g., 0.167 mol of each) in ethanol (60 mL). Add a catalytic amount of glacial acetic acid.[9] Cool the mixture in an ice bath to facilitate the crystallization of the acetophenone phenylhydrazone.[9][14] Filter the solid product, wash it with dilute HCl and then with rectified spirit, and dry it.[9]
-
Cyclization (Step 2): Carefully place the dried phenylhydrazone (0.15 mol) into a beaker containing an excess of polyphosphoric acid (approx. 180 g).[9]
-
Heating: Heat the mixture on a water bath, maintaining a temperature of 100-120°C for 10-15 minutes while stirring continuously.[9][14] The mixture will darken as the reaction proceeds.
-
Work-up: After the reaction is complete, carefully and slowly add the hot reaction mixture to a large beaker containing 450 mL of ice-cold water. Stir vigorously to dissolve the polyphosphoric acid and precipitate the crude product.[9]
-
Purification: Filter the solid product at the pump and wash it thoroughly with several portions of ice-cold water to remove any residual acid.[9] The crude product can be further purified by recrystallization from ethanol to yield pure 2-phenylindole as a light-yellow or white solid.[13][14]
Therapeutic Applications and Biological Activities
The 2-phenylindole scaffold has demonstrated a remarkable range of biological activities, making it a focal point in numerous drug discovery programs.[3]
Anticancer Activity
The anticancer properties of 2-phenylindole derivatives are widely reported, with activity demonstrated against breast, lung, liver, and melanoma cell lines.[3][12][15]
Mechanisms of Action:
-
Tubulin Polymerization Inhibition: Many 2-phenylindole derivatives exert their antiproliferative effects by binding to the colchicine binding site on β-tubulin.[3][12] This interaction disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Estrogen Receptor (ER) Modulation: In hormone-dependent breast cancers, certain 2-phenylindole derivatives act as Selective Estrogen Receptor Modulators (SERMs).[16] They bind to the estrogen receptor, antagonizing the proliferative effects of estrogen in breast tissue.[16][17]
-
Other Targets: Derivatives have also been shown to induce apoptosis through DNA intercalation and inhibition of topoisomerase enzymes.[3] In lung cancer, some compounds are designed to target the epidermal growth factor receptor (EGFR).[12]
Structure-Activity Relationship (SAR) Insights: The anticancer potency of 2-phenylindole derivatives can be significantly modulated by substitutions on both the indole and phenyl rings.
| Compound/Derivative | Substitution Pattern | Target Cancer Cell Line(s) | Reported IC50 (µM) | Reference(s) |
| Bisindole (Compound 31) | Bis-indole structure | MCF-7 (ER+) | 2.71 | [16] |
| Indole-Combretastatin Conjugate (Compound 86) | Conjugated to CA4 cytotoxic agent | MCF-7 (ER+) | 1.86 | [16] |
| Imidazolylindole (Compound 3a) | Imidazole at N1 position | Breast Adenocarcinoma (MCF-7) | Significant (Superior to Doxorubicin) | [3][15] |
| 2c | 2,5-disubstituted indole | HepG2 (Liver) | 13.21 | [18] |
| 3b | 2,5-disubstituted indole | A549 (Lung) | 0.48 | [18] |
Table 1: Anticancer activity of selected 2-phenylindole derivatives.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. 2-phenylindole derivatives have shown promising anti-inflammatory effects through multiple mechanisms.
Mechanisms of Action:
-
COX-2 Inhibition: A number of 2-phenyl-3-sulfonylphenylindoles have been identified as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.[3][15]
-
NF-κB Pathway Inhibition: Some derivatives can suppress the nuclear factor-kappa B (NF-κB) signaling pathway.[3][11] This inhibition prevents the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]
Caption: Inhibition of the NF-κB pathway by 2-phenylindole derivatives.
Antimicrobial and Antitubercular Activity
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The 2-phenylindole scaffold has been a source of promising leads in this area.
-
Antibacterial and Antifungal Activity: Derivatives have shown inhibitory activity against various bacterial strains, including Gram-negative species like Pseudomonas sp. and Enterobacter sp., as well as Gram-positive Bacillus sp.[19][20][21] Structure-activity relationship studies indicate that the presence of halogens and aliphatic hydrocarbon chains can enhance antibacterial efficacy while reducing cytotoxicity.[21][22]
-
Antitubercular Activity: The 2-phenylindole scaffold is particularly notable for its potent activity against Mycobacterium tuberculosis (Mtb).[3][23] Certain derivatives have been found to be bactericidal against both replicating and non-replicating (hypoxic) Mtb, a crucial feature for eradicating persistent infections.[3][23] These compounds appear to be specific for Mtb, showing no activity against a panel of other common bacteria.[23]
Protocols for Biological Evaluation
Validating the biological activity of newly synthesized compounds is a critical step. Standardized in vitro assays provide the initial assessment of a compound's potential.[24][25]
In Vitro Anticancer Activity Screening (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[25][26]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well opaque-walled microplates
-
Test compounds (2-phenylindole derivatives) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.[26]
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[27]
Future Perspectives and Conclusion
The 2-phenylindole scaffold continues to be a structure of immense interest in medicinal chemistry.[3] Its proven success across multiple therapeutic areas confirms its privileged status. Future research is likely to focus on several key areas:
-
Target Selectivity: Fine-tuning substitutions to develop derivatives with higher selectivity for specific enzyme isoforms (e.g., COX-2) or receptor subtypes to minimize off-target effects.
-
Novel Mechanisms: Exploring the potential of 2-phenylindoles to modulate newer classes of targets, such as protein-protein interactions or epigenetic factors.
-
Advanced Drug Modalities: Incorporating the 2-phenylindole scaffold into more complex drug constructs like Proteolysis Targeting Chimeras (PROTACs) or as warheads for covalent inhibitors.
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A Technical Guide to the Preliminary In-Vitro Investigation of 2-Phenylindole-3-acetonitrile
Abstract: The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide outlines a structured, hypothesis-driven approach for the initial in-vitro evaluation of a novel derivative, 2-Phenylindole-3-acetonitrile. We provide a logical workflow, from fundamental physicochemical characterization to primary cytotoxicity screening and hypothesis-driven efficacy assays. Detailed, self-validating protocols are presented with an emphasis on the scientific rationale behind experimental design, empowering researchers to generate robust and interpretable preliminary data for this promising compound.
Introduction and Rationale
The indole nucleus is a cornerstone of numerous biologically active compounds. When substituted with a phenyl group at the 2-position, the resulting 2-phenylindole core structure gives rise to compounds with significant therapeutic potential.[2] Extensive research has highlighted the anticancer, antimicrobial, anti-inflammatory, and antiviral activities of this class of molecules.[1] Specifically, 2-phenylindole derivatives have been synthesized and screened for their potent cytotoxic effects against various cancer cell lines, including breast, lung, and melanoma.[3][4][5] Furthermore, indole derivatives have shown promise in modulating inflammatory pathways by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[6][7][8][9]
The addition of a nitrile group (-CN) at the 3-position, as in this compound, introduces a unique chemical feature. The related compound, indole-3-acetonitrile, is a known plant growth hormone and has demonstrated broad-spectrum antiviral activity.[10][11] This suggests that the nitrile moiety could significantly influence the biological profile of the 2-phenylindole scaffold.
This guide provides a comprehensive framework for the initial in-vitro characterization of this compound. The proposed workflow is designed to first establish a baseline cytotoxicity profile, which is crucial for determining appropriate concentration ranges for subsequent experiments. Following this, we propose hypothesis-driven assays to explore the compound's potential as both an anticancer and an anti-inflammatory agent, two of the most prominent activities associated with the 2-phenylindole class.[1]
Phase 1: Foundational Analysis & General Viability Screening
Before assessing specific biological activities, it is imperative to understand the compound's basic characteristics and its general effect on cell viability. This foundational phase ensures that subsequent experiments are designed with appropriate concentrations, avoiding misleading results due to unexpected toxicity or poor solubility.
Physicochemical Characterization (Prerequisite)
-
Purity Assessment: Verify the purity of the synthesized this compound using methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Determination: Test the solubility of the compound in common laboratory solvents, primarily dimethyl sulfoxide (DMSO), and in aqueous cell culture media. This is critical for preparing accurate stock solutions and preventing precipitation during experiments.
-
Stability Analysis: Assess the compound's stability in the chosen solvent (e.g., DMSO) and under standard incubation conditions (37°C, 5% CO₂) over the time course of the planned experiments.
General Cytotoxicity Screening: The MTT Assay
The first biological step is to evaluate the compound's effect on the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13] The MTT assay is a robust, colorimetric method ideal for this purpose.[12][13] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Rationale for Cell Line Selection: To obtain a broad view of cytotoxicity, it is advisable to screen against a panel of cell lines representing both cancerous and non-cancerous phenotypes.
-
Cancer Cell Lines:
-
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line, commonly used for screening potential anticancer agents.[3][5]
-
MDA-MB-231: A triple-negative human breast adenocarcinoma cell line, representing a more aggressive cancer subtype.[3]
-
A549: A human lung carcinoma cell line, relevant for screening against another common cancer type.[4]
-
-
Non-Cancerous Cell Line:
Detailed Protocol: MTT Cytotoxicity Assay[14][16][17]
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension.
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free culture medium to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be kept constant and low (<0.5%).
-
Remove the old medium from the cells and add 100 µL of the respective compound dilutions.
-
Controls: Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Interpretation
The results should be summarized in a table, presenting the IC50 value (the concentration of the compound that inhibits 50% of cell viability) for each cell line at each time point.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| RAW 264.7 | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| A hypothetical data summary table for MTT assay results. |
A low IC50 value against cancer cell lines, coupled with a high IC50 value against the non-cancerous line, would indicate selective anticancer potential and a favorable therapeutic window. This data is crucial for selecting sub-lethal concentrations for the mechanistic and anti-inflammatory assays that follow.
Phase 2: Hypothesis-Driven Efficacy Studies
Based on the established activities of the 2-phenylindole scaffold, two primary hypotheses are proposed for this compound:
-
It possesses anti-inflammatory properties.
-
It exerts its anticancer effect by modulating key cell survival pathways.
Investigation of Anti-Inflammatory Potential
Rationale: Inflammation is a key process in many diseases. Macrophages, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO) and cytokines like TNF-α and IL-6.[7] Many indole derivatives have been shown to inhibit this process.[6][18] This assay will determine if this compound can suppress the inflammatory response in macrophages.
Detailed Protocol: Inhibition of Nitric Oxide (NO) Production
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate as described in the MTT protocol and allow them to adhere for 24 hours.
-
Pre-treatment:
-
Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Include a vehicle control (DMSO).
-
-
Inflammatory Stimulation:
-
After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group that is not treated with LPS.
-
-
NO Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Preliminary Mechanistic Study: NF-κB Signaling
Rationale: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell proliferation, and survival.[19][20] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[21][22] Since many anti-inflammatory and anticancer agents exert their effects by inhibiting the NF-κB pathway, investigating its status is a logical next step.[6][19]
The canonical NF-κB pathway involves the degradation of the inhibitory protein IκBα, which allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate gene transcription.[20] We can assess the activation of this pathway by measuring the phosphorylation of the p65 subunit.
Detailed Protocol: Western Blot for Phospho-p65
-
Cell Culture and Treatment:
-
Seed A549 or MDA-MB-231 cells in 6-well plates.
-
Once they reach ~70-80% confluency, treat them with a selected IC50 concentration of this compound for a specific time (e.g., 24 hours).
-
For an inflammatory context, cells can be stimulated with TNF-α (a potent NF-κB activator) with or without pre-treatment with the compound.[22]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536) and total p65. A loading control like β-actin or GAPDH must also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Interpretation: A decrease in the ratio of phospho-p65 to total p65 in compound-treated cells would suggest inhibition of the NF-κB pathway.
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Overall workflow for the in-vitro evaluation of this compound.
Canonical NF-κB Signaling Pathway Diagram
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Conclusion and Future Directions
This technical guide presents a logical and efficient strategy for the preliminary in-vitro evaluation of this compound. By first establishing a general cytotoxicity profile and then moving to hypothesis-driven assays, researchers can systematically uncover the compound's potential therapeutic activities.
Positive results from this initial screening—specifically, selective cytotoxicity towards cancer cells, inhibition of NO production in macrophages, and modulation of the NF-κB pathway—would provide a strong foundation for more advanced studies. Future work could include broader screening against diverse cancer cell lines, analysis of other inflammatory cytokines, and deeper mechanistic studies into apoptosis induction, cell cycle arrest, and the modulation of other relevant signaling pathways.
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Whitepaper: The Antimicrobial Frontier: Exploring the Antibacterial and Antifungal Potential of 2-Phenylindole Analogs
Abstract
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating the urgent discovery of novel therapeutic agents. The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a fertile ground for developing new drugs.[1][2] Among its derivatives, 2-phenylindole analogs are gaining significant attention for their potent and broad-spectrum antimicrobial activities.[1] This technical guide provides a comprehensive exploration of the synthesis, biological evaluation, and structure-activity relationships of 2-phenylindole analogs as a promising class of antibacterial and antifungal agents. We delve into the causality behind experimental design, present detailed protocols for antimicrobial evaluation, and synthesize key data to offer a forward-looking perspective for researchers and drug development professionals in the field of infectious diseases.
The Imperative for Novel Antimicrobial Scaffolds
The diminishing efficacy of conventional antibiotics has created a critical void in our ability to treat bacterial and fungal infections. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) underscore the clinical urgency for new chemical entities with novel mechanisms of action.[1] Heterocyclic compounds, particularly those containing the indole nucleus, are integral to numerous biologically active natural products and pharmaceuticals.[1][3] The 2-phenylindole core, characterized by a phenyl group at the C2 position of the indole ring, offers a unique three-dimensional structure that has proven effective for targeting various biological systems, including microbial pathogens.[1] Research has demonstrated that these derivatives can exhibit potent activity against drug-sensitive and drug-resistant bacteria and fungi, making them a compelling scaffold for further development.[4][5]
Synthesis of 2-Phenylindole Analogs: A Strategic Approach
The generation of diverse 2-phenylindole libraries for antimicrobial screening hinges on efficient and versatile synthetic methodologies. The Fischer indole synthesis is a classic and widely adopted method for constructing the core 2-phenylindole scaffold due to its reliability and the commercial availability of starting materials.[5][6]
Causality in Synthetic Choice: The Fischer method is advantageous because it allows for variability at multiple positions. By selecting different substituted phenylhydrazines and substituted acetophenones, chemists can systematically introduce a wide range of functional groups onto both the indole and phenyl rings, which is crucial for comprehensive structure-activity relationship (SAR) studies.
Generalized Synthetic Protocol: Fischer Indole Synthesis
The process involves the acid-catalyzed reaction of a substituted phenylhydrazine with a substituted acetophenone, followed by cyclization to form the indole ring.[6]
-
Hydrazone Formation: A substituted acetophenone is reacted with a substituted phenylhydrazine in the presence of a weak acid (e.g., acetic acid) in a suitable solvent like ethanol. The mixture is refluxed to form the corresponding phenylhydrazone intermediate.
-
Cyclization: The isolated phenylhydrazone is then subjected to cyclization using a strong acid or dehydrating agent, such as polyphosphoric acid (PPA) or zinc chloride, typically with heating. This step induces an electrocyclic rearrangement to form the final 2-phenylindole product.
-
Purification: The crude product is purified using standard techniques, such as recrystallization or column chromatography, to yield the desired analog.
Caption: Generalized workflow for the Fischer indole synthesis.
Antibacterial Potential of 2-Phenylindole Analogs
Numerous studies have highlighted the potent antibacterial activity of 2-phenylindole derivatives against a spectrum of pathogens, including clinically relevant multidrug-resistant strains.[4][7][8]
Activity Against Gram-Positive and Gram-Negative Bacteria
Analogs have demonstrated significant efficacy against Gram-positive bacteria like S. aureus (including MRSA) and Gram-negative bacteria such as E. coli and P. aeruginosa.[9][10] For instance, a series of novel indole derivatives showed strong inhibitory activity, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) as low as 2–8 µg/mL against S. aureus and E. coli.[4][9]
Mechanism of Action Insights
While the precise mechanism is not fully elucidated for all analogs, evidence suggests that some 2-phenylindole derivatives exert their antibacterial effect by inhibiting essential bacterial enzymes.[1] Studies have pointed towards the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria.[1] This mode of action is attractive as it targets pathways distinct from many current antibiotic classes. Other research indicates that certain indole derivatives can also modulate bacterial behavior, such as biofilm formation and resistance to other antibiotics, potentially by interfering with efflux pumps.[11]
Data Summary: In Vitro Antibacterial Activity
The following table summarizes the MIC values for representative 2-phenylindole analogs against various bacterial and fungal strains, demonstrating their broad-spectrum potential.
| Compound ID | R¹ Substitution | R² Substitution | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| 3f | 6-Cl | H | 8 | 16 | 16 | [9] |
| 3o | H | 2-CH₃ | 8 | 8 | 256 | [9] |
| 3r | H | 3-OCH₃ | 64 | 4 | 8 | [9] |
Data synthesized from cited literature. R¹ and R² refer to positions on the indole and phenyl rings, respectively.
Antifungal Potential
In addition to their antibacterial properties, 2-phenylindole analogs have shown promising activity against pathogenic fungi. The increasing incidence of invasive fungal infections, coupled with rising resistance to azoles and other antifungals, highlights the need for new therapeutic options.
Activity Against Pathogenic Fungi
Screening of 2-phenylindole libraries has revealed compounds with potent activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[9] Specific analogs have demonstrated MICs in the low micromolar range, comparable to or better than established antifungal drugs like fluconazole in some cases.[9]
Data Summary: In Vitro Antifungal Activity
| Compound ID | R¹ Substitution | R² Substitution | C. albicans (µg/mL) | C. neoformans (µg/mL) | A. fumigatus (µg/mL) | Reference |
| 3f | 6-Cl | H | 16 | 16 | 8 | [9] |
| 3o | H | 2-CH₃ | 4 | 2 | 16 | [9] |
| 3r | H | 3-OCH₃ | 16 | 4 | 8 | [9] |
| Fluconazole | N/A | N/A | 2 | 2 | 2 | [9] |
Data synthesized from cited literature. R¹ and R² refer to positions on the indole and phenyl rings, respectively.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the 2-phenylindole scaffold has provided critical insights into the structural features that govern antimicrobial potency and selectivity.[12]
Expertise-Driven Interpretation: SAR analysis is not merely about identifying active compounds; it's about understanding the physicochemical drivers of activity. This knowledge allows for the rational design of next-generation analogs with improved potency, reduced toxicity, and better pharmacokinetic profiles.
Key SAR Findings
-
Influence of Halogens: The introduction of halogen atoms (e.g., chlorine) on the indole or phenyl ring often enhances antibacterial and antifungal activity.[4][7] This is likely due to a combination of increased lipophilicity, which can improve membrane permeability, and the ability to form specific halogen bonds with target enzymes.
-
Role of Lipophilicity: Moderate lipophilicity is a key predictor of antibacterial activity.[12] The addition of short-chain aliphatic hydrocarbons or methoxy groups can enhance potency, but excessively high lipophilicity can lead to poor solubility and off-target toxicity.[4][7]
-
Impact of Polar Groups: A high polar surface area and the presence of basic groups can reduce potency, suggesting that excessive polarity may hinder cell penetration.[12]
-
Positional Isomerism: The position of substituents on the phenyl ring is critical. For instance, a methyl group at the 2-position (ortho) of the phenyl ring (Compound 3o) resulted in potent antifungal activity, while a methoxy group at the 3-position (meta) (Compound 3r) favored activity against certain Gram-negative bacteria.[9]
Caption: Experimental workflow for MIC determination.
Conclusion and Future Outlook
2-Phenylindole analogs represent a highly promising and versatile scaffold for the development of novel antimicrobial agents. Their demonstrated efficacy against a broad range of drug-resistant bacteria and pathogenic fungi, coupled with emerging insights into their mechanisms of action, provides a solid foundation for further research. Key studies have shown that strategic modifications, such as the inclusion of halogens and aliphatic hydrocarbons, can significantly enhance antimicrobial potency while maintaining low cytotoxicity against mammalian cells. [4][7][8] The path forward requires a multi-pronged approach. Future research should focus on:
-
Mechanism Deconvolution: Employing advanced techniques to definitively identify the molecular targets of the most potent analogs.
-
Rational Optimization: Using established SAR data and computational modeling to design next-generation compounds with improved selectivity, solubility, and metabolic stability. [12][13]* In Vivo Evaluation: Progressing lead candidates into preclinical animal models of infection to assess their efficacy, pharmacokinetics, and safety profiles.
-
Synergy Studies: Investigating the potential for 2-phenylindole analogs to work synergistically with existing antibiotics to overcome resistance.
By leveraging these strategies, the scientific community can unlock the full therapeutic potential of the 2-phenylindole scaffold in the critical fight against antimicrobial resistance.
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The Versatile Scaffold: 2-Phenylindole-3-acetonitrile as a Strategic Precursor for Novel Therapeutics
A Technical Guide for Drug Development Professionals
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of receptors with high affinity.[1] This ubiquity in biologically active compounds, from neurotransmitters like serotonin to potent anticancer agents, makes it a focal point of drug discovery.[2][3] Within this class, the 2-phenylindole scaffold represents a particularly fruitful starting point for developing targeted therapeutics.[1] This guide provides an in-depth technical exploration of 2-phenylindole-3-acetonitrile, a key precursor molecule. We will dissect its synthesis, explore its derivatization potential, and illuminate its role in the generation of novel therapeutic agents targeting a spectrum of diseases, including inflammatory disorders, cancer, and infectious diseases. This document serves as a strategic resource for researchers and drug development professionals aiming to leverage this versatile scaffold in their discovery pipelines.
The 2-Phenylindole Core: A Foundation of Therapeutic Potential
The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif present in numerous pharmaceuticals and natural products.[3] The introduction of a phenyl group at the 2-position creates the 2-phenylindole core, a scaffold that has given rise to non-steroidal selective estrogen receptor modulators (SERMs) like Zindoxifene and Bazedoxifene, as well as agents with anti-inflammatory, antimicrobial, and anticancer properties.[2][4] Its rigid, planar structure and lipophilic nature allow it to participate in crucial binding interactions (π-stacking, hydrogen bonding, hydrophobic interactions) with a wide range of biological targets. The strategic placement of the acetonitrile group at the 3-position further enhances its value, providing a reactive handle for extensive chemical modification.
Synthesis of the Precursor: this compound
A robust and scalable synthesis is paramount for any precursor intended for a drug discovery program. The synthesis of this compound is efficiently achieved through a two-stage process, beginning with the celebrated Fischer indole synthesis, followed by functionalization at the C3 position.
Stage 1: Fischer Indole Synthesis of 2-Phenylindole
The Fischer indole synthesis is a classic and reliable method for constructing the indole core.[4][5] It involves the acid-catalyzed cyclization of a phenylhydrazone. The causality behind this choice is its high efficiency and tolerance for a variety of substituents on both the phenylhydrazine and ketone components.
Experimental Protocol: Synthesis of 2-Phenylindole
-
Formation of Acetophenone Phenylhydrazone:
-
In a round-bottom flask, combine acetophenone (0.167 mol) and phenylhydrazine (0.167 mol) in 60 mL of ethanol.[4][5]
-
Add a few drops of glacial acetic acid as a catalyst.
-
Gently warm the mixture on a steam cone for 1 hour.[6]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the resulting solid, wash with dilute HCl followed by cold ethanol, and dry to yield acetophenone phenylhydrazone as a white solid.[5]
-
-
Cyclization to 2-Phenylindole:
-
Place the dried acetophenone phenylhydrazone (0.15 mol) into a beaker containing an excess of polyphosphoric acid (PPA) (approx. 180 g).[5] PPA serves as both the acidic catalyst and the reaction medium.
-
Heat the mixture on a water bath, maintaining a temperature of 100-120°C for 10-15 minutes with vigorous stirring.[5]
-
Carefully pour the hot mixture into 450 mL of cold water and stir well to dissolve the PPA.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.[4][5]
-
Recrystallize the crude product from hot ethanol to obtain pure 2-phenylindole.
-
Stage 2: Functionalization to this compound
With the core synthesized, the next step is to introduce the acetonitrile moiety at the C3 position. This is typically achieved by first installing a formyl group via the Vilsmeier-Haack reaction, followed by conversion to the nitrile.[7][8]
Experimental Protocol: Synthesis of this compound
-
Formylation (Vilsmeier-Haack Reaction):
-
Dissolve 2-phenylindole in anhydrous N,N-dimethylformamide (DMF) in a round-bottom flask and cool in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a 30% aqueous sodium hydroxide (NaOH) solution to precipitate the product.
-
Filter, wash with cold water, and dry to yield 2-phenyl-1H-indole-3-carboxaldehyde.[7]
-
-
Conversion to Acetonitrile:
-
React the 2-phenyl-1H-indole-3-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, 2-phenyl-1H-indole-3-carboxaldehyde oxime.[8]
-
The oxime is then subjected to dehydration. A common method involves heating the oxime with a dehydrating agent like copper(II) acetate under ultrasound irradiation to yield this compound (7).[8]
-
The overall synthetic pathway is visualized below.
Derivatization Potential: A Chemist's Playground
This compound is an exemplary precursor due to its multiple reactive sites, allowing for the creation of diverse chemical libraries. Understanding these sites is key to designing novel therapeutic agents.
-
N1-Indole Nitrogen: The indole nitrogen is readily deprotonated with a suitable base (e.g., NaH), creating a nucleophile that can be alkylated or arylated.[5][8] This site is crucial for modulating pharmacokinetic properties and exploring interactions with specific protein residues.[9]
-
C3-Acetonitrile Group: The nitrile moiety is highly versatile. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a vast array of functional groups and further conjugations. The nitrile itself can act as a hydrogen bond acceptor.
-
Aromatic Rings (Phenyl and Benzene): Both the C2-phenyl ring and the fused benzene ring of the indole core are amenable to electrophilic aromatic substitution, allowing for the introduction of halogens, nitro groups, or alkyl groups to fine-tune electronic properties and target interactions.
Therapeutic Applications & Mechanisms of Action
Derivatives of 2-phenylindole have demonstrated a remarkable breadth of biological activities. The 3-acetonitrile functionality often plays a key role in enhancing potency.
-
Anti-inflammatory Agents: Several 2-phenylindole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes (COX-1/COX-2).[2][10] More specifically, 3-cyano-2-phenylindoles have shown significant inhibitory activity against nitric oxide (NO) production and the NF-κB signaling pathway, both of which are central to the inflammatory response.[2][8]
-
Anticancer Agents: The 2-phenylindole scaffold is found in compounds that exhibit potent anti-proliferative effects against various cancer cell lines, including breast and lung carcinomas.[2] A primary mechanism of action is the inhibition of tubulin polymerization, which leads to mitotic arrest and apoptosis in cancer cells.[2]
-
Antitubercular Agents: In the fight against Mycobacterium tuberculosis, N-phenylindole derivatives have been identified as potent inhibitors of Polyketide Synthase 13 (Pks13), an enzyme essential for the synthesis of the mycolic acid layer of the bacterium's cell wall.[9]
-
Neuroprotective and Antidepressant Agents: The structural similarity of the indole core to serotonin has led to the investigation of 2-phenylindole derivatives for central nervous system (CNS) applications.[2] Certain derivatives have been assessed for antidepressant potential, with some showing promising activity in animal models.[5]
Case Study: Workflow for Developing an NF-κB Inhibitor
This section outlines a logical workflow from the precursor to the identification of a lead compound targeting the NF-κB pathway for anti-inflammatory applications.
Workflow Logic: The strategy is to synthesize a small, focused library by modifying the N1 position of the this compound precursor. This is a common and effective approach to quickly generate structural diversity and probe the structure-activity relationship (SAR). The synthesized compounds are then screened for their ability to inhibit NF-κB activity, followed by a preliminary toxicity assessment of the most potent hits.
Step-by-Step Methodology
1. Synthesis of N-Alkylated Derivatives:
-
Dissolve this compound (1 mmol) in anhydrous DMF.
-
Add sodium hydride (NaH, 1.2 mmol) and stir for 20 minutes at 0°C.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify via column chromatography to yield the pure N-alkylated derivative.[5]
2. In Vitro Screening: NF-κB Reporter Assay Protocol:
-
Cell Culture: Use a stable cell line (e.g., HEK293T) containing an NF-κB-driven luciferase reporter gene.
-
Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of the synthesized compounds for 1 hour.
-
Stimulation: Induce NF-κB activation by adding a stimulant like Tumor Necrosis Factor-alpha (TNF-α). Include positive (stimulant only) and negative (vehicle only) controls.
-
Incubation: Incubate for 6-8 hours.
-
Lysis & Readout: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.
-
Analysis: Normalize the data to controls and plot a dose-response curve to calculate the IC₅₀ value for each compound.
3. Data Presentation and Hit Selection: The results from the NF-κB assay would be summarized for clear comparison.
| Compound ID | N1-Substituent | IC₅₀ (µM) for NF-κB Inhibition |
| PRE-01 | -H (Precursor) | 35.2 |
| DER-01 | -Methyl | 15.8 |
| DER-02 | -Ethyl | 11.3 |
| DER-03 | -Benzyl | 4.5 |
| DER-04 | -Propyl | 9.9 |
Table 1. Hypothetical screening data for N-alkylated derivatives.
Based on this data, DER-03 would be selected as a "hit" for further evaluation due to its potent, single-digit micromolar activity.
4. Preliminary Toxicity: Brine Shrimp Lethality Assay: A key self-validating step is to ensure that the observed biological activity is not simply due to general cytotoxicity. The Artemia salina (brine shrimp) assay is a rapid, cost-effective method for preliminary toxicity assessment.[11]
-
Hatching: Hatch Artemia salina cysts in artificial seawater for 24-48 hours.
-
Exposure: Add 10-15 live nauplii (larvae) to wells of a 24-well plate containing seawater and varying concentrations of the hit compound (e.g., DER-03).
-
Incubation: Incubate for 24 hours.
-
Mortality Count: Count the number of dead nauplii in each well.
-
Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) to get an early indication of the compound's toxicity profile. A high LC₅₀ value is desirable.
Future Outlook and Conclusion
This compound stands out as a high-value precursor for therapeutic innovation. Its straightforward synthesis and exceptional chemical versatility provide a robust platform for generating diverse compound libraries. The demonstrated success of its derivatives across multiple therapeutic areas—from inflammation to cancer and infectious disease—confirms the strategic importance of the 2-phenylindole scaffold.
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Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the Fischer Indole Synthesis of 2-Phenylindole Derivatives
Introduction: The Enduring Relevance of the 2-Phenylindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in biologically active compounds.[1] Among its many derivatives, the 2-phenylindole framework is of particular interest to researchers in drug development. Molecules incorporating this scaffold have demonstrated significant potential as anticancer agents, showing activity against melanoma, lung, and breast cancer cell lines.[2][3] Beyond pharmaceuticals, 2-phenylindole derivatives also serve as valuable components in materials science, for instance, as highly effective stabilizers for vinyl chloride polymers.[4]
Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains one of the most versatile and widely utilized methods for constructing the indole ring.[5] This venerable reaction provides a powerful and efficient pathway for converting arylhydrazones, derived from aldehydes or ketones, into the corresponding indoles under acidic conditions.[1] This guide offers a detailed exploration of the synthesis of 2-phenylindole from phenylhydrazine and acetophenone, providing a robust protocol grounded in a thorough understanding of the reaction mechanism and critical experimental parameters.
The Reaction Mechanism: A Step-by-Step Analysis
The Fischer indole synthesis is a sophisticated cascade of acid-catalyzed reactions.[6] A comprehensive understanding of the mechanism is crucial for troubleshooting and optimizing the synthesis for various derivatives. The accepted pathway involves several key transformations.[7][8]
-
Hydrazone Formation: The synthesis begins with the acid-catalyzed condensation of an arylhydrazine (e.g., phenylhydrazine) with a ketone (e.g., acetophenone) to form the corresponding arylhydrazone. This is a standard imine formation reaction with the elimination of water.
-
Tautomerization: The resulting hydrazone is in equilibrium with its enamine tautomer. This step is critical as it positions the molecule for the key bond-forming event.
-
[9][9]-Sigmatropic Rearrangement: The enamine, upon protonation, undergoes an irreversible[9][9]-sigmatropic rearrangement (akin to a Cope rearrangement). This is the core step of the synthesis, where the crucial C-C bond is formed between the aromatic ring and the enamine carbon, leading to a di-imine intermediate.[7]
-
Aromatization & Cyclization: The di-imine intermediate rapidly rearomatizes to form a more stable aminoacetal (or aminal). This intermediate then undergoes an intramolecular cyclization, where the nucleophilic amino group attacks the imine carbon.
-
Ammonia Elimination: Finally, the cyclic intermediate eliminates a molecule of ammonia under the acidic conditions, driven by the formation of the stable, aromatic indole ring system.
Detailed Experimental Protocol: Synthesis of 2-Phenylindole
This protocol details a reliable method for the synthesis of 2-phenylindole, which can be performed as a one-pot reaction or with the isolation of the intermediate hydrazone. The one-pot variant is often preferred for its efficiency.
Materials and Reagents
-
Phenylhydrazine (Reagent Grade, ≥97%)
-
Acetophenone (Reagent Grade, ≥98%)
-
Zinc Chloride (Anhydrous, ≥98%)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM, ACS Grade)
-
n-Hexane (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Sodium Sulfate (Anhydrous)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
Deionized Water
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser with a drying tube (e.g., CaCl₂)
-
Heating mantle or oil bath with magnetic stirring
-
Mortar and pestle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Step-by-Step Procedure
Safety Precaution: Phenylhydrazine is toxic and a suspected carcinogen. Acetophenone is a lachrymator. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagent Preparation (One-Pot Method):
-
In a clean, dry 100 mL round-bottom flask, combine acetophenone (5.0 mmol, ~0.60 g) and phenylhydrazine (5.1 mmol, ~0.55 g).
-
Add a few drops of glacial acetic acid to catalyze the formation of the hydrazone.
-
Alternative Two-Step Method: The acetophenone phenylhydrazone can be pre-formed by warming equimolar amounts of acetophenone and phenylhydrazine in ethanol for 1 hour, followed by cooling to crystallize the product.[10][11] The isolated hydrazone is then used in the next step.
-
-
Catalyst Addition and Cyclization:
-
To the mixture of reagents, add anhydrous zinc chloride (200 mol%, ~1.36 g).[12]
-
Causality Note: Zinc chloride is a strong Lewis acid that must be anhydrous. Water will deactivate the catalyst and inhibit the reaction. The large excess of ZnCl₂ ensures the reaction proceeds efficiently at high temperatures.
-
Using a mortar and pestle to pre-mix the solid zinc chloride with the liquid reagents can ensure intimate contact before heating.[12]
-
Fit the flask with a reflux condenser attached to a drying tube to protect the reaction from atmospheric moisture.
-
-
Heating and Reaction Monitoring:
-
Heat the reaction mixture in an oil bath or heating mantle, with stirring, to 170-180 °C.[12] The mixture will become a homogenous liquid and may darken significantly.
-
Maintain this temperature for 15-30 minutes. The reaction is typically rapid at this temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a sample by taking a micro-drop of the reaction mixture, quenching it in a vial with DCM, and spotting it on a TLC plate.
-
Elute the TLC plate with a mixture of 10% ethyl acetate in n-hexane. The product, 2-phenylindole, will appear as a UV-active spot with a higher Rf value than the starting materials. The reaction is complete when the starting materials are no longer visible.
-
-
Work-up and Extraction:
-
Allow the flask to cool to room temperature. The mixture will likely solidify into a hard, dark mass.
-
Add 20 mL of deionized water and 20 mL of dichloromethane to the flask. Stir or sonicate to break up the solid and dissolve the organic components.
-
Transfer the contents to a 250 mL separatory funnel.
-
Separate the organic (DCM) layer. Extract the aqueous layer two more times with 15 mL portions of DCM.[12]
-
Combine all organic extracts and wash them with 20 mL of brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product can be purified by either flash column chromatography or recrystallization.
-
Column Chromatography: Adsorb the crude solid onto a small amount of silica gel and load it onto a prepared silica gel column. Elute with a gradient of ethyl acetate in n-hexane (starting from 5% ethyl acetate) to isolate the pure 2-phenylindole.[12]
-
Recrystallization: Dissolve the crude product in a minimal amount of hot 95% ethanol. If the solution is highly colored, a small amount of activated charcoal can be added, and the solution filtered while hot.[10][13] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
-
Characterization:
-
The final product should be a light yellow or off-white solid.
-
Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and melting point analysis (Lit. M.P. ~188-190 °C).
-
Critical Parameters, Optimization, and Troubleshooting
| Parameter | Importance and Rationale | Troubleshooting Tips |
| Catalyst Choice & Condition | The choice of acid catalyst is critical.[1] Lewis acids (ZnCl₂, BF₃, AlCl₃) are highly effective but must be anhydrous. Brønsted acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TSA) are also common and can act as both catalyst and solvent/dehydrating agent.[7][14] | Low Yield: Catalyst may be hydrated. Use freshly opened or dried ZnCl₂. Consider switching to PPA, which can be less sensitive to trace moisture. |
| Reaction Temperature | High temperatures (typically >150 °C) are required to overcome the activation energy for the[9][9]-sigmatropic rearrangement. | No Reaction: Temperature may be too low. Ensure accurate temperature monitoring inside the reaction flask if possible. Decomposition/Dark Tar: Temperature is too high. Reduce the temperature slightly and monitor carefully by TLC to avoid over-heating. |
| Substrate Structure | The ketone must possess at least two α-hydrogens to form the necessary enamine intermediate.[8] Asymmetrical ketones can lead to a mixture of regioisomeric indole products. | Mixture of Products: If using an asymmetrical ketone, expect regioisomers. Separation may require careful chromatography. For a single product, a symmetrical ketone or an aldehyde is preferred. |
| Solvent | Many Fischer indole syntheses are performed neat (solvent-free), especially with high-boiling substrates or using PPA.[2] High-boiling solvents like diphenyl ether or ethylene glycol can be used for better temperature control. | Poor Heat Transfer: In a neat reaction, stirring can be difficult. Using a high-boiling solvent can improve mixing and heat distribution, potentially leading to cleaner reactions. |
Conclusion
The Fischer indole synthesis is a testament to the power and elegance of classical organic reactions. Its application in the synthesis of 2-phenylindole derivatives provides a direct and scalable route to a class of compounds with significant therapeutic and industrial value. By understanding the underlying mechanism and paying close attention to critical parameters such as catalyst choice and reaction temperature, researchers can reliably and efficiently access these important molecular scaffolds for further investigation and application.
References
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure . Testbook. [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification . Journal of the American Chemical Society, 133(48), 19452-19463. [Link]
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2-phenylindole . Organic Syntheses Procedure. [Link]
-
Gribble, G. W. (2016). Fischer Indole Synthesis . Indole Ring Synthesis: From Natural Products to Drug Discovery, 41-168. [Link]
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Fischer indole synthesis: significance of choice of acid catalyst . Chemistry Stack Exchange. (2020). [Link]
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Majumdar, K. C., & De, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products . RSC Advances, 7(88), 55857-55891. [Link]
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Gaur, S., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines . Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1155-1164. [Link]
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Sanap, S. S., et al. (2023). SYNTHESIS OF 2-PHENYL INDOLE . International Journal of Novel Research and Development, 8(11). [Link]
- US Patent 4057530A - 2-Phenyl-indole derivatives and process for preparing the same.
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2-phenylindole : Organic Synthesis . YouTube. (2024). [Link]
-
Fischer Indole Synthesis . Organic Chemistry Portal. [Link]
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Wang, Y., et al. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis . Organic Process Research & Development. [Link]
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Synthesis of various 2-phenylindole derivatives via the optimized conditions . ResearchGate. [Link]
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Palladium-Catalyzed Synthesis of 2-Arylindoles: A Comprehensive Methodological Guide for Researchers
Introduction: The Privileged Scaffold
The 2-arylindole motif is a cornerstone in modern medicinal chemistry and materials science. Recognized as a "privileged structure," this scaffold is present in a vast array of biologically active molecules, demonstrating potent pharmacological activities ranging from anticancer and anti-inflammatory to antibacterial and antiviral properties.[1][2] The unique electronic and structural characteristics of the 2-arylindole core allow it to interact with multiple biological receptors with high affinity, making it a highly sought-after target in drug discovery programs.[1][2][3][4]
Historically, the synthesis of these valuable compounds was often challenging, requiring harsh conditions or multi-step sequences with limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field, providing chemists with powerful and versatile tools for the efficient and selective construction of C-C bonds. These methods offer milder conditions, broader substrate scope, and greater predictability, accelerating the discovery and development of novel 2-arylindole-based therapeutics and functional materials.[5]
This guide provides an in-depth exploration of the principal palladium-catalyzed methodologies for synthesizing 2-arylindoles. We will delve into the mechanistic underpinnings of each reaction, offer detailed and reproducible experimental protocols, and provide expert insights into reaction optimization and troubleshooting, empowering researchers to harness the full potential of these transformative reactions.
The Larock Indole Synthesis: A Classic Heteroannulation
First reported by Richard C. Larock in 1991, this reaction remains one of the most powerful and direct methods for constructing polysubstituted indoles.[6][7][8] The reaction involves the palladium-catalyzed heteroannulation of a 2-haloaniline (typically a 2-iodoaniline) with a disubstituted alkyne. Its robustness, broad substrate scope, and high regioselectivity have cemented its status as a foundational tool in heterocyclic chemistry.[6][9][10]
Conceptual Overview & Mechanism
The Larock indole synthesis is a beautiful cascade reaction where multiple bonds are formed in a single operation. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][7][11]
The Catalytic Cycle involves:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the 2-iodoaniline to form an arylpalladium(II) intermediate.
-
Alkyne Insertion (Carbopalladation): The alkyne coordinates to the palladium center and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond. This step is critical as it sets the substitution pattern of the final indole. For unsymmetrical alkynes, the sterically larger substituent typically directs itself to the position adjacent to palladium, which ultimately becomes the C2-position of the indole.[6][7]
-
Intramolecular Cyclization: The aniline nitrogen atom attacks the palladium-bound vinyl group, displacing the halide and forming a six-membered palladacycle.
-
Reductive Elimination: The final step involves reductive elimination from the palladacycle to form the indole C-N bond, releasing the 2,3-disubstituted indole product and regenerating the active Pd(0) catalyst.[6][11]
Caption: Fig 1. Simplified Catalytic Cycle of the Larock Indole Synthesis.
Key Parameters & Optimization
Achieving high yields in a Larock synthesis requires careful control over several parameters. The interplay between the catalyst, base, solvent, and additives is crucial for success.
| Parameter | Typical Reagents/Conditions | Expert Insight & Causality |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common and cost-effective Pd(II) precatalyst. It is reduced in situ to the active Pd(0) species. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial for sensitive substrates. |
| Ligand | PPh₃ (Triphenylphosphine) | While sometimes considered "ligandless," the reaction often benefits from PPh₃. The ligand stabilizes the Pd(0) state, preventing palladium black precipitation, and facilitates the reductive elimination step. |
| Base | K₂CO₃, NaOAc, Cs₂CO₃ | A moderate base is required to neutralize the HI generated during the reaction. K₂CO₃ is a robust and common choice. The choice of base can be critical and may need optimization depending on the substrate.[6][7] |
| Additive | LiCl, n-Bu₄NCl | The addition of a chloride source is often essential.[6][7] It is believed to facilitate the reductive elimination from the palladacycle by displacing a more strongly coordinating iodide ligand. |
| Solvent | DMF, DMAc, NMP | A polar, aprotic solvent is necessary to dissolve the reagents and facilitate the reaction at elevated temperatures. DMF is the most common choice.[6] Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 - 120 °C | The reaction typically requires thermal energy to drive the catalytic cycle, particularly the alkyne insertion and reductive elimination steps. |
Detailed Experimental Protocol: Synthesis of 2-Phenyl-3-methyl-1H-indole
This protocol provides a representative procedure for the synthesis of a 2,3-disubstituted indole via the Larock methodology.
Materials:
-
2-Iodoaniline (1.0 mmol, 219 mg)
-
1-Phenyl-1-propyne (1.2 mmol, 139 mg, 150 µL)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg)
-
Triphenylphosphine (PPh₃, 0.06 mmol, 15.7 mg)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Lithium Chloride (LiCl, 1.0 mmol, 42 mg)
-
Anhydrous N,N-Dimethylformamide (DMF), 5 mL
Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-iodoaniline, Pd(OAc)₂, PPh₃, K₂CO₃, and LiCl.
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5 mL) via syringe, followed by the 1-phenyl-1-propyne.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-iodoaniline is consumed (typically 12-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate (2x 20 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 25 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture, and concentrate the solvent in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenyl-3-methyl-1H-indole.
Direct C-H Arylation: The Modern, Atom-Economical Approach
Direct C-H arylation has emerged as a powerful and highly desirable strategy for forming C-C bonds. Instead of relying on pre-functionalized starting materials (like haloanilines), these methods directly couple a C-H bond of the indole ring with an aryl halide. For the synthesis of 2-arylindoles, this most commonly involves the selective functionalization of the C2-position.[12]
Conceptual Overview & Mechanism
The precise mechanism of direct C-H arylation can vary but often involves a Concerted Metalation-Deprotonation (CMD) pathway or an electrophilic palladation. A directing group on the indole nitrogen can be used to control regioselectivity, often favoring the C2 position.[13][14][15][16]
A plausible catalytic cycle for a directed C2-arylation:
-
C-H Activation/Palladation: The palladium(II) catalyst coordinates to the directing group on the indole nitrogen. This brings the catalyst into proximity with the C2-H bond, facilitating its cleavage via a CMD-type transition state to form a five-membered palladacycle intermediate.[13][14]
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the palladacycle, forming a high-valent Pd(IV) species.
-
Reductive Elimination: The final step is the C-C bond-forming reductive elimination from the Pd(IV) center, which releases the 2-arylindole product and regenerates the active Pd(II) catalyst.[13][17]
Caption: Fig 2. General Catalytic Cycle for Directed C2-H Arylation.
Key Parameters & Optimization
Direct C-H arylation reactions are often sensitive to conditions, and careful optimization is key. The choice of directing group, oxidant, and ligand are paramount.
| Parameter | Typical Reagents/Conditions | Expert Insight & Causality |
| Palladium Source | Pd(OAc)₂, Pd(TFA)₂ | Palladium(II) sources are standard. The counter-ion can influence reactivity; trifluoroacetate (TFA) is more electron-withdrawing and can make the palladium center more electrophilic and reactive towards C-H activation. |
| Directing Group | Pyrimidyl, Picolinamide, etc. | A removable N-directing group is often essential to ensure high regioselectivity for the C2 position over the more electronically favored C3 position.[16][18] |
| Arylating Agent | Aryl iodides, bromides, or even chlorides. Diaryliodonium salts are also effective.[19][20] | Aryl iodides are typically the most reactive. The development of modern catalysts with bulky, electron-rich phosphine ligands has enabled the use of less reactive but more cost-effective aryl chlorides.[21] |
| Base/Additive | K₂CO₃, Cs₂CO₃, PivOH (Pivalic Acid) | A base is needed to facilitate the deprotonation step. Additives like pivalic acid can act as a proton shuttle in the CMD mechanism, significantly accelerating the reaction. |
| Ligand | Mono- or bidentate phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs).[21][22] | The ligand choice is critical. Bulky, electron-rich ligands promote both the oxidative addition and reductive elimination steps, which are often rate-limiting.[21][23] |
| Solvent | Toluene, Dioxane, DMAc | The choice of solvent can impact solubility and reaction rates. High-boiling aprotic solvents are common. |
Detailed Experimental Protocol: C2-Arylation of N-Pyrimidylindole
This protocol is a representative example of a directed C-H arylation.
Materials:
-
1-(Pyrimidin-2-yl)-1H-indole (0.5 mmol, 97.6 mg)
-
4-Bromoanisole (0.75 mmol, 140 mg, 94 µL)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.025 mmol, 5.6 mg)
-
Tricyclohexylphosphine (PCy₃, 0.05 mmol, 14 mg)
-
Potassium Carbonate (K₂CO₃, 1.0 mmol, 138 mg)
-
Pivalic Acid (PivOH, 0.15 mmol, 15.3 mg)
-
Anhydrous 1,4-Dioxane (3 mL)
Procedure:
-
Vessel Preparation: In a glovebox, add Pd(OAc)₂, PCy₃, K₂CO₃, and PivOH to an oven-dried vial with a stir bar.
-
Reagent Addition: Add the 1-(pyrimidin-2-yl)-1H-indole and 4-bromoanisole.
-
Solvent Addition: Add anhydrous 1,4-dioxane (3 mL).
-
Reaction Execution: Seal the vial with a Teflon-lined cap and remove it from the glovebox. Place it in a preheated aluminum block at 120 °C and stir for 16-24 hours.
-
Monitoring: After cooling, the reaction progress can be checked by taking a small aliquot and analyzing via GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a short plug of celite, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the C2-arylated product. The pyrimidyl directing group can then be removed under appropriate conditions (e.g., acid or base hydrolysis) if desired.
Buchwald-Hartwig-Type Approach: A Two-Step Strategy
While not a direct arylation of the indole core, this powerful strategy involves an initial C-N bond formation (Buchwald-Hartwig amination) followed by an intramolecular cyclization to form the indole ring.[24][25][26] This approach is particularly useful for constructing specific substitution patterns that might be difficult to access via other methods.
A common sequence involves the Buchwald-Hartwig coupling of a 2-chloroaniline with a terminal alkyne, followed by a base- or metal-catalyzed cyclization of the resulting N-alkynyl aniline intermediate. While this is a two-step process, it often leverages the high reliability and broad functional group tolerance of the Buchwald-Hartwig amination. The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group has been instrumental in making these transformations highly efficient.[23]
Troubleshooting Guide
Even robust reactions can sometimes fail. This guide provides a starting point for troubleshooting common issues in palladium-catalyzed indole syntheses.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidized Pd(0))2. Poor Quality Reagents/Solvent3. Insufficient Temperature | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[27] Consider a Pd(0) source or a more efficient precatalyst.[22]2. Purify starting materials. Use fresh, anhydrous solvents.[27]3. Increase reaction temperature in 10 °C increments. |
| Formation of Palladium Black | Catalyst decomposition. Often due to insufficient ligand, presence of oxygen, or too high temperature. | Increase ligand loading (e.g., from 2:1 to 4:1 L:Pd). Improve inert atmosphere technique. |
| Side Product Formation (e.g., Homocoupling) | Reaction conditions favor side pathways. For Suzuki-type couplings, oxygen can promote boronic acid homocoupling.[28] | Screen different ligands, bases, or solvents. Ensure thorough degassing. For Larock synthesis, ensure proper stoichiometry of the chloride additive. |
| Poor Regioselectivity (Larock) | Steric and/or electronic properties of the alkyne substituents are similar. | This is an inherent challenge. It may be necessary to redesign the synthesis to use a symmetrical alkyne or accept a mixture of isomers. |
Conclusion and Future Outlook
Palladium catalysis has fundamentally changed the way chemists approach the synthesis of 2-arylindoles. The Larock indole synthesis provides a direct and powerful route to complex indoles from simple precursors, while modern C-H arylation techniques offer unparalleled atom economy and new avenues for late-stage functionalization.[29] As the field continues to evolve, we can expect the development of even more efficient, selective, and sustainable catalytic systems. The use of non-precious metal catalysts (e.g., copper, nickel) is a growing area of interest, promising to make these valuable transformations more economical and environmentally friendly.[10][30] The ongoing innovation in ligand design and mechanistic understanding will undoubtedly continue to expand the synthetic chemist's toolkit, enabling the discovery of the next generation of 2-arylindole-based medicines and materials.
References
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances.
-
Lane, B. S., & Sames, D. (2004). Direct C-H bond arylation: selective palladium-catalyzed C2-arylation of N-substituted indoles. Organic Letters, 6(17), 2897–2900. [Link]
-
Larock indole synthesis. In Wikipedia. [Link]
-
Larock indole synthesis. Grokipedia. [Link]
-
Chauhan, M., & Kumar, R. (2012). 2-Arylindoles: a privileged molecular scaffold with potent, broad-ranging pharmacological activity. Current Medicinal Chemistry, 19(28), 4828–4837. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2017). Molecules. [Link]
-
Synthesis of Indoles through Larock Annulation: Recent Advances. (2024). International Journal of Pharmaceutical & Biological Archive. [Link]
-
On the Mechanism of Palladium-Catalyzed Aromatic C−H Oxidation. (2005). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (2010). Chemical Reviews. [Link]
-
Larock Indole Synthesis. SynArchive. [Link]
-
Synthesis of Indoles Through Larock Annulation: Recent Advances. (2024). Scribd. [Link]
-
Larock Reaction in the Synthesis of heterocyclic compounds. (2015). Arkivoc. [Link]
-
2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity. (2012). ResearchGate. [Link]
-
Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. (2023). ResearchGate. [Link]
-
Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices. [Link]
-
Palladium-catalyzed direct C2 arylation of N-substituted indoles with 1-aryltriazenes. (2014). Chemistry – An Asian Journal. [Link]
-
Palladium-catalyzed direct C2–H arylation of indole with phenyl(Mes)iodonium triflate. (2021). ResearchGate. [Link]
-
Chinchilla, R., & Nájera, C. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society. [Link]
-
Design and application of intramolecular arylogous nitroaldol condensation to access 2-aryl-benzofuran and -indole derivatives and formal synthesis of saprisartan. (2024). RSC Publishing. [Link]
-
Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Palladium Metallaphotoredox-Catalyzed 2-Arylation of Indole Derivatives. (2022). Organic Letters. [Link]
-
Heterogeneous Palladium Catalysts Applied to the Synthesis of 2- and 2,3-Functionalised Indoles. (2013). ResearchGate. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus. (2011). Molecules. [Link]
-
Yang, Y., et al. (2017). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Diaryl- N -methylindoles from ortho -Alkynylanilines and Aryl Pinacol Boronic Esters. (2018). ResearchGate. [Link]
-
Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. (2019). Organic & Biomolecular Chemistry. [Link]
-
Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Diaryl- N-methylindoles from ortho-Alkynylanilines and Aryl Pinacol Boronic Esters. (2018). Organic Letters. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2019). ResearchGate. [Link]
-
Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and thieno[3,4‐b]indole 31 derivatives. (2020). ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. [Link]
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Topic: High-Performance Liquid Chromatography (HPLC) Purification of 2-Phenylindole-3-acetonitrile
An Application Note from the Office of the Senior Application Scientist
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Phenylindole-3-acetonitrile using reverse-phase high-performance liquid chromatography (RP-HPLC). 2-Phenylindole and its derivatives are privileged scaffolds in medicinal chemistry, demanding high purity for reliable downstream applications in biological assays and drug development.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology that moves beyond a simple set of steps to explain the fundamental principles and critical decision-making processes behind a robust and reproducible purification strategy. We detail a complete workflow from analytical method development to preparative-scale purification, fraction analysis, and final purity verification, ensuring the isolation of this compound with high purity and yield.
Principle of Separation: A Rationale-Driven Approach
The molecular architecture of this compound (Molecular Formula: C₁₆H₁₂N₂, Molecular Weight: ~232.28 g/mol ) is dominated by a hydrophobic indole core and a phenyl ring substituent.[3][4] This inherent nonpolar character dictates the selection of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the optimal purification technique.[1][5][6]
In this modality, we employ a nonpolar stationary phase (a silica support chemically bonded with C18 alkyl chains) and a polar mobile phase. The separation mechanism is governed by hydrophobic interactions:
-
Retention: this compound partitions from the polar mobile phase to the nonpolar C18 stationary phase. Its retention is directly proportional to its hydrophobicity.
-
Elution: By gradually increasing the concentration of an organic solvent (the "strong" solvent, like acetonitrile) in the aqueous mobile phase, we decrease the mobile phase's polarity. This progressively weakens the hydrophobic interactions between the analyte and the stationary phase, causing it to elute from the column.
Impurities with greater polarity will have weaker interactions with the C18 column and elute earlier, while more nonpolar (lipophilic) impurities will be retained more strongly and elute later. A gradient elution strategy is therefore essential for resolving the target compound from this spectrum of potential impurities.[7]
Experimental Workflow Overview
The purification process is a systematic progression from small-scale analysis to large-scale isolation and verification. This self-validating workflow ensures that the preparative run is based on optimized analytical data, maximizing the probability of a successful purification.
Caption: A self-validating workflow for HPLC purification.
Materials and Instrumentation
| Category | Item |
| Compound | Crude this compound |
| Solvents | Acetonitrile (HPLC Grade), Water (Deionized, 18.2 MΩ·cm), Methanol (HPLC Grade) |
| Additives | Formic Acid (FA, Analytical Grade, ~99%) |
| Instrumentation | HPLC system with gradient pump, autosampler, UV-Vis detector, and fraction collector |
| Columns | Analytical: C18, 4.6 x 150 mm, 5 µm particle size Preparative: C18, 21.2 x 150 mm, 5 µm particle size (or similar) |
| Consumables | 0.22 µm or 0.45 µm Syringe Filters (PTFE or Nylon), HPLC vials, collection tubes |
| Post-Processing | Rotary Evaporator or Lyophilizer (Freeze-Dryer) |
Protocol 1: Analytical Method Development & Purity Assessment
Objective: To establish the optimal separation conditions and assess the purity of the crude sample.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Deionized Water with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of water.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Degas both mobile phases by sonicating for 15-20 minutes or using an inline degasser.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude this compound at approximately 1 mg/mL in methanol or acetonitrile.[1]
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates that could damage the column or system.[1]
-
-
Instrumentation & Conditions:
-
Install the analytical C18 column and equilibrate the system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.[1]
-
Set the UV detector to monitor at 280 nm (primary, for indole ring) and 254 nm (secondary, for general aromatics).[8][9]
-
Inject 5-10 µL of the prepared sample.
-
Analytical HPLC Parameters:
| Parameter | Value | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for high-resolution separation of hydrophobic molecules.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Polar aqueous phase. Formic acid improves peak shape.[10][11] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic eluent. Acetonitrile offers low viscosity and good UV transparency.[1] |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Enhances reproducibility and can improve efficiency.[12] |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion and column overloading. |
| Detection | UV at 280 nm and 254 nm | Indole derivatives show strong absorbance at these wavelengths.[13][14] |
| Gradient | See Table Below | To ensure separation of early and late eluting impurities. |
Analytical Gradient Table:
| Time (min) | % Mobile Phase A (Water + FA) | % Mobile Phase B (ACN + FA) |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Protocol 2: Preparative HPLC Purification
Objective: To purify a larger quantity of this compound based on the optimized analytical method.
Step-by-Step Methodology:
-
Scale-Up Calculation: The gradient is scaled geometrically based on the column volumes. For simplicity and robustness, the linear gradient time is often kept similar, while the flow rate is increased proportionally to the column's cross-sectional area.
-
Crude Sample Preparation:
-
Dissolve the crude material in the minimum amount of a strong solvent (e.g., DMSO or Methanol).
-
Dilute the solution with Mobile Phase A to reduce the organic content and prevent sample crashing on the column. The final composition should be as close to the initial mobile phase conditions as possible.[1]
-
Filter the entire solution to protect the expensive preparative column.
-
-
Instrumentation & Conditions:
-
Install the preparative C18 column and equilibrate the system thoroughly at the higher preparative flow rate.
-
Perform a large-volume injection of the prepared sample.
-
Run the scaled-up gradient and monitor the chromatogram in real-time.
-
Set the fraction collector to trigger collection based on the UV signal threshold of the target peak.
-
Preparative HPLC Parameters:
| Parameter | Value | Rationale |
| Column | C18, 21.2 x 150 mm, 5 µm | Larger diameter for higher loading capacity. |
| Mobile Phase | Same as analytical | Ensures consistent selectivity during scale-up. |
| Flow Rate | 20 mL/min | Scaled for a 21.2 mm ID column to maintain separation efficiency. |
| Injection Vol. | 1-5 mL (concentration dependent) | Maximize throughput without exceeding the column's mass capacity. |
| Detection | UV at 280 nm | Primary wavelength for triggering fraction collection. |
| Gradient | Same as analytical (time-adjusted if necessary) | Maintains the resolution achieved in the analytical run. |
Protocol 3: Post-Purification Processing & Analysis
-
Fraction Analysis: Combine the collected fractions corresponding to the pure peak. Spot a small aliquot of each key fraction on a TLC plate or re-inject into the analytical HPLC to confirm purity before combining.
-
Solvent Removal:
-
Remove the acetonitrile and water using a rotary evaporator or a specialized evaporation system.
-
For complete solvent removal to yield a dry, fluffy powder, lyophilization (freeze-drying) is the preferred method. This involves first removing the bulk of the acetonitrile at a controlled vacuum before freezing and sublimating the remaining water.[15]
-
-
Final Purity Verification: Prepare a 1 mg/mL solution of the final, dried compound and analyze it using the Analytical HPLC Method (Protocol 1) . The resulting chromatogram should show a single major peak, allowing for the calculation of the final purity (typically reported as % peak area).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling solvents and the compound.[16]
-
Ventilation: Perform all solvent and sample preparations in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17][18]
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
-
SDS: Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.
References
-
Corradini, D., & D'Ascenzo, G. (1988). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 457, 237-245. [Link]
-
Płociniczak, T., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
-
Payne, J. T., et al. (2015). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ChemBioChem, 16(5), 765-769. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. [Link]
-
PubChemLite. (n.d.). This compound (C16H12N2). [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide. [Link]
-
Singh, S., et al. (2019). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 12(8), 3693-3698. [Link]
-
Various Authors. (2022). How do you choose a mobile phase in HPLC? Quora. [Link]
-
Phenomenex. (n.d.). Normal Phase HPLC Columns. [Link]
-
Chen, Z. L., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 434. [Link]
-
Klumpp, D. A., et al. (2006). Synthesis of 2-phenylindoxyls. ARKIVOC, 2006(xi), 59-70. [Link]
-
Chen, Z. L., et al. (2017). (PDF) Analyses of Indole Compounds in Sugar Cane... ResearchGate. [Link]
-
Aqeel, Z., Layne, J., & Luk, K. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. [Link]
-
Lab Manager. (2019). Eliminate HPLC Sample Preparation Bottlenecks with High Speed Evaporation and Lyophilization. [Link]
-
Wikipedia. (n.d.). 2-Phenylindole. [Link]
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Unambiguous Structural Elucidation of 2-Phenylindole-3-acetonitrile: A Comprehensive Guide to ¹H and ¹³C NMR Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-phenylindole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Its derivatives are explored for a wide range of therapeutic applications, including as potential anticancer and antidepressant agents.[2][3] 2-Phenylindole-3-acetonitrile, an important member of this class, serves as a key intermediate in the synthesis of more complex molecules.[4][5] Given its role in drug discovery and development, the unequivocal confirmation of its chemical structure is paramount for ensuring the integrity of research data and the quality of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This application note provides an in-depth technical guide to the ¹H and ¹³C NMR characterization of this compound. We will move beyond a simple listing of spectral data to explain the causality behind experimental choices and the logic of spectral interpretation, offering a field-proven protocol for researchers.
Molecular Structure and Atom Numbering
A standardized numbering system is crucial for the unambiguous assignment of NMR signals. The structure and IUPAC numbering for this compound are presented below. This convention will be used throughout this guide for all spectral assignments.
Caption: Molecular structure of this compound with IUPAC numbering.
Experimental Protocols: A Self-Validating Workflow
The quality and reproducibility of NMR data are directly dependent on a meticulous experimental approach. The following protocol outlines a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule. Its high polarity effectively dissolves the compound, and crucially, its low residual water signal does not interfere with the aromatic region. Most importantly, it allows for the observation of the exchangeable indole N-H proton, which is often broadened or lost in solvents like chloroform-d (CDCl₃) due to rapid chemical exchange.
-
Protocol:
-
Weigh approximately 5-10 mg of high-purity this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer and can be adapted for other field strengths.
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Nucleus: ¹H
-
Pulse Program: Standard single-pulse (zg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -2 to 14 ppm (approx. 6400 Hz)
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2 seconds (ensures quantitative integration for non-overlapping signals)
-
Number of Scans: 16 (increase for dilute samples)
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum manually.
-
-
¹³C NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Nucleus: ¹³C
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width: -10 to 200 ppm (approx. 25000 Hz)
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more (¹³C has low natural abundance and requires more scans)
-
Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR characterization of this compound.
¹H NMR Spectrum: Analysis and Assignments
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin coupling patterns. The expected spectrum of this compound in DMSO-d₆ is detailed below.
-
Indole N-H Proton (H1): A broad singlet is expected at a very downfield position, typically ~11.5-12.0 ppm . This significant deshielding is due to the aromaticity of the indole ring and its location within the heterocyclic system. Its broadness is a result of quadrupolar relaxation and potential hydrogen bonding with the DMSO solvent.
-
Aromatic Protons (H4-H7, H2'-H6'): These 9 protons appear in the characteristic aromatic region of ~7.0-7.8 ppm . The signals from the indole and phenyl rings will overlap but can be assigned based on their expected multiplicities and coupling constants.
-
H4 and H7: These protons of the indole ring often appear as doublets or doublet of doublets due to coupling with their neighbors. For instance, H7 will be a doublet coupled to H6.
-
H5 and H6: These protons typically appear as triplets or doublet of doublets.
-
Phenyl Protons (H2'/H6', H3'/H5', H4'): The protons on the C2-phenyl group will show a characteristic pattern. H2' and H6' (ortho) will be a multiplet (often appearing as a doublet) coupled to H3'/H5'. H3', H5' (meta) and H4' (para) will also form a complex multiplet.
-
-
Methylene Protons (H8): The two protons of the cyanomethyl group (-CH₂CN) are chemically equivalent and not coupled to any other protons. Therefore, they will appear as a sharp singlet, expected around ~4.0-4.2 ppm . Its downfield shift from a typical aliphatic CH₂ is due to the deshielding effects of both the adjacent indole ring and the electron-withdrawing nitrile group.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.7 | br s | 1H | NH -1 |
| ~7.7 - 7.8 | m | 2H | H -2', H -6' |
| ~7.5 - 7.6 | m | 2H | H -4, H -7 |
| ~7.3 - 7.5 | m | 3H | H -3', H -4', H -5' |
| ~7.1 - 7.2 | m | 2H | H -5, H -6 |
| ~4.1 | s | 2H | CH₂ -8 |
Note: 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet. Chemical shifts are predictive and may vary slightly based on exact experimental conditions.
¹³C NMR Spectrum: Analysis and Assignments
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 16 distinct carbon signals are expected.
-
Aromatic Carbons (C2-C7a, C1'-C6'): The 14 sp² hybridized carbons of the indole and phenyl rings resonate in the downfield region of ~100-140 ppm .
-
Quaternary Carbons: Carbons with no attached protons (C2, C3, C3a, C7a, C1') typically have lower intensities. C2, being attached to nitrogen and the phenyl group, is expected to be significantly downfield.
-
-
Nitrile Carbon (C9): The carbon of the nitrile group (-C≡N) is characteristically found in the ~115-120 ppm range. Its signal is often of lower intensity due to its long relaxation time.[7]
-
Methylene Carbon (C8): The sp³ hybridized carbon of the methylene group (-CH₂-) will appear in the most upfield region of the spectrum, expected around ~15-20 ppm .
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Assignment | Carbon Type |
| ~138 | C-2 | Quaternary (sp²) |
| ~136 | C-7a | Quaternary (sp²) |
| ~131 | C-1' | Quaternary (sp²) |
| ~129 | C-3', C-5' | CH (sp²) |
| ~128.5 | C-4' | CH (sp²) |
| ~128 | C-2', C-6' | CH (sp²) |
| ~126 | C-3a | Quaternary (sp²) |
| ~122 | C-6 | CH (sp²) |
| ~120.5 | C-5 | CH (sp²) |
| ~119 | C-4 | CH (sp²) |
| ~117 | C-9 | Quaternary (sp) |
| ~111 | C-7 | CH (sp²) |
| ~101 | C-3 | Quaternary (sp²) |
| ~16 | C-8 | CH₂ (sp³) |
Note: Assignments are predictive and can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.[8]
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The characteristic downfield singlet of the indole N-H, the distinct singlet of the methylene protons, and the specific chemical shifts of the nitrile and aromatic carbons collectively create a unique spectral fingerprint. The protocols and data presented in this application note serve as a reliable reference for researchers in organic synthesis, medicinal chemistry, and quality control, ensuring the accurate identification and characterization of this vital chemical entity.
References
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Available at: [Link]
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Guan, M., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Kumar, R. S., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. National Institutes of Health (NIH). Available at: [Link]
- PlosOne new version with correct figures. (n.d.).
- Supporting Information for Metallogel-Mediated Phenylation of Indole with Phenyl Boronic. (2010). The Royal Society of Chemistry.
- Supporting Information for Palladium-Catalyzed Arylation of Mesitylene and 1-Methylindole. (n.d.). Wiley-VCH.
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Lee, Y. R., et al. (2012). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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- Allen, C. F. H., & VanAllan, J. (1946). 2-phenylindole. Organic Syntheses.
- Malihe, M., et al. (2023). 13C-NMR spectrum of 3-methyl-2-phenyl indole.
- Friebolin, H. (2010). Combination of 1H and 13C NMR Spectroscopy. One- and Two-Dimensional NMR Spectroscopy.
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This compound (C16H12N2). (n.d.). PubChemLite. Available at: [Link]
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NMR - Interpretation. (2019). Chemistry LibreTexts. Available at: [Link]
- 2-[3-(Cyanomethyl)phenyl]acetonitrile - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Vicinal Couplings and Karplus Relationships. (n.d.). University of Wisconsin-Madison.
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Application Note: Monitoring the Synthesis of 2-Phenylindole-3-acetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
2-Phenylindole-3-acetonitrile is a valuable heterocyclic compound belonging to the indole family. Indole derivatives are core structural motifs in numerous pharmaceuticals, agrochemicals, and natural products, exhibiting a wide range of biological activities.[1] The synthesis of specifically substituted indoles like this compound is a critical step in the development of new chemical entities. Accurate and reliable monitoring of such synthesis reactions is paramount to optimize reaction conditions, maximize yield, and ensure the purity of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical powerhouse, combining the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2][3] This technique is exceptionally well-suited for the analysis of volatile and semi-volatile organic compounds, making it the gold standard for monitoring the progress of organic synthesis reactions.[2] This application note provides a detailed protocol for the synthesis of this compound and its subsequent analysis using GC-MS, offering insights into reaction monitoring, product identification, and purity assessment.
Part 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a two-step process. The first step involves the well-established Fischer indole synthesis to produce the 2-phenylindole core.[4][5] The second step introduces the acetonitrile moiety at the 3-position, often via an intermediate aldehyde.
Step 1A: Synthesis of 2-Phenylindole via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust method for creating the indole ring system. It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone, which rearranges and cyclizes with the elimination of ammonia.[5] In this protocol, we react acetophenone with phenylhydrazine to form acetophenone phenylhydrazone, which is then cyclized using a catalyst like polyphosphoric acid or zinc chloride to yield 2-phenylindole.[1][4][6]
Step 1B: Synthesis of 2-Phenyl-1H-indole-3-carboxaldehyde
This intermediate is crucial for the introduction of the cyano group. It can be prepared from 2-phenylindole via methods such as the Vilsmeier-Haack reaction.
Step 1C: Conversion to this compound
The final step involves the conversion of the aldehyde group to a nitrile. A common method is to first form an oxime by reacting the aldehyde with hydroxylamine, which is then dehydrated to the nitrile, for example, using a catalyst like copper(II) acetate under ultrasound irradiation.[7]
Illustrative Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol (Illustrative)
Materials and Reagents
| Reagent/Material | Grade | Source |
| Acetophenone | Reagent | Sigma-Aldrich |
| Phenylhydrazine | Reagent | Avra Chemicals[8] |
| Polyphosphoric Acid (PPA) | Reagent | Avra Chemicals[8] |
| Phosphorus Oxychloride (POCl₃) | Reagent | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Hydroxylamine Hydrochloride | Reagent | Sigma-Aldrich |
| Copper(II) Acetate | Reagent | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC | Fisher Scientific |
| Hexane | HPLC | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | ACS | Fisher Scientific |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS | Fisher Scientific |
Procedure:
-
Synthesis of 2-Phenylindole: Follow a standard Fischer indole synthesis protocol. For example, heat acetophenone phenylhydrazone with polyphosphoric acid.[1] After reaction completion, quench the mixture with ice water and extract the crude 2-phenylindole. Purify by recrystallization.
-
Synthesis of 2-Phenyl-1H-indole-3-carboxaldehyde: In a flask under an inert atmosphere, cool a solution of 2-phenylindole in anhydrous DMF. Slowly add phosphorus oxychloride (Vilsmeier reagent) and stir. After the reaction, neutralize the mixture and extract the aldehyde product.
-
Synthesis of this compound: Dissolve the 2-phenyl-1H-indole-3-carboxaldehyde in a suitable solvent and react with hydroxylamine hydrochloride to form the oxime. Isolate the oxime and then heat it with a dehydrating agent like copper(II) acetate to yield the final product, this compound.[7]
Disclaimer: This is an illustrative procedure. Researchers must consult primary literature and adhere to all laboratory safety protocols.
Part 2: GC-MS Analysis Protocol
The GC-MS protocol is designed to separate the starting materials, intermediates, the final product, and any potential byproducts, allowing for real-time reaction monitoring and final product characterization.
Principle of GC-MS Analysis
A sample mixture is injected into the gas chromatograph, where it is vaporized.[9] An inert carrier gas (e.g., Helium) sweeps the vaporized analytes through a long, thin capillary column. Compounds separate based on their boiling points and interactions with the column's stationary phase.[10] As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact), fragmented, and detected based on its mass-to-charge ratio (m/z).[10] The resulting mass spectrum is a unique chemical fingerprint used for identification.
GC-MS Analysis Workflow
Caption: Step-by-step workflow for GC-MS analysis of the reaction.
Detailed Experimental Protocol
1. Sample Preparation
The objective is to efficiently extract the analytes of interest from the complex reaction matrix and prepare them in a solvent compatible with the GC-MS system.[11]
-
Reaction Monitoring: Carefully withdraw a small aliquot (~50 µL) from the reaction mixture using a glass syringe.
-
Quenching & Extraction (LLE):
-
Immediately quench the aliquot in a vial containing 1 mL of deionized water to stop the reaction and precipitate organic compounds.
-
Add 1 mL of ethyl acetate or dichloromethane, cap the vial, and vortex vigorously for 1 minute to perform a liquid-liquid extraction (LLE).[10] These solvents are chosen for their volatility and ability to dissolve the target analytes.[10]
-
Allow the layers to separate. Carefully transfer the top organic layer to a clean vial.
-
-
Drying and Dilution:
-
Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Transfer the dried extract to a new vial. For a final product check, the sample may be concentrated by gently blowing a stream of nitrogen over the solvent surface.[12]
-
Dilute the sample to a final concentration of approximately 10-50 µg/mL in ethyl acetate. The goal is to achieve an on-column loading of about 10-50 ng with a 1 µL injection.[13]
-
Transfer the final solution to a 1.5 mL glass autosampler vial for analysis.[10][13]
-
2. GC-MS Instrumentation and Method Parameters
The following parameters are a robust starting point for the analysis of indole derivatives. Method optimization may be required based on the specific instrumentation.[14][15]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides reliable temperature and flow control. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile aromatic compounds like indoles.[16][17] |
| Carrier Gas | Helium, constant flow mode @ 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analytes without thermal degradation.[16] |
| Injection Mode | Split (50:1) or Splitless | Use Split for reaction monitoring to avoid column overload. Use Splitless for trace impurity analysis in the final product.[18] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 10 min | The initial temperature allows for solvent focusing. The temperature ramp effectively separates compounds with different boiling points, from starting materials to the higher molecular weight product. |
| Mass Spectrometer | Agilent 5977B or equivalent | A sensitive and robust single quadrupole mass detector. |
| Ion Source Temp. | 230 °C | Standard temperature for stable ion formation.[16] |
| Quadrupole Temp. | 150 °C | Standard temperature for maintaining mass accuracy. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | A hard ionization technique that produces reproducible, information-rich fragmentation patterns ideal for library matching.[16] |
| Acquisition Mode | Scan | Acquires data over a range of masses, necessary for identifying unknown byproducts. |
| Scan Range | 40 - 500 m/z | Covers the molecular weights and expected fragment ions of all relevant compounds.[16] |
| Solvent Delay | 3 minutes | Prevents the high concentration of the injection solvent from saturating the detector filament. |
3. Data Interpretation
-
Total Ion Chromatogram (TIC): The primary output is the TIC, which plots signal intensity versus retention time.[9] Each peak in the TIC represents a different compound eluting from the GC column.
-
Peak Identification:
-
Retention Time (RT): Compare the RT of peaks in the sample chromatogram to the RT of authenticated standards of starting materials and the final product.
-
Mass Spectrum: Extract the mass spectrum for each peak of interest. The molecular ion peak (M+) will indicate the molecular weight of the compound.[19]
-
Library Search: Compare the acquired mass spectrum against a commercial spectral library (e.g., NIST, Wiley) for tentative identification. A high match factor (>800) suggests a likely identity.
-
Fragmentation Analysis: Manually interpret the fragmentation pattern to confirm the structure. For this compound, expect to see fragments corresponding to the stable indole core, the phenyl group, and loss of the acetonitrile side chain.
-
Part 3: Expected Results & Discussion
By analyzing aliquots at different time points, one can monitor the disappearance of starting materials (e.g., 2-Phenylindole-3-carboxaldehyde) and the appearance of the product peak (this compound).
Table of Expected Compounds and Key Identifiers
| Compound | Expected Retention Time (min) | Molecular Ion (M+) m/z | Key Fragment Ions (m/z) |
| Acetophenone | ~ 5-7 | 120 | 105, 77, 51 |
| 2-Phenylindole | ~ 12-14 | 193 | 192, 165, 96.5 |
| 2-Phenyl-1H-indole-3-carboxaldehyde | ~ 15-17 | 221 | 220, 192, 165, 89 |
| This compound | ~ 17-19 | 232 | 231, 192, 165, 89 |
Note: Retention times are estimates and will vary based on the specific GC system and conditions.
Purity Assessment: In the final product analysis, the peak area percentage of the this compound peak in the TIC can be used to estimate its purity. For accurate quantification, calibration with an internal or external standard is required.
Potential Challenges & Troubleshooting:
-
Co-elution: If peaks overlap, adjust the oven temperature ramp (slower ramp rate) to improve separation.
-
Poor Sensitivity: If the product peak is too small, use a splitless injection or prepare a more concentrated sample.
-
Analyte Instability: Some indole derivatives can be thermally labile. If degradation is suspected, lower the inlet temperature. Derivatization, such as silylation, can be employed for less volatile or more polar indole metabolites to improve their chromatographic behavior, though it may not be necessary for the target compound itself.[20][21]
References
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- Sample preparation GC-MS. SCION Instruments. [URL: https://scioninstruments.
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- GC-MS Sample Preparation. Thermo Fisher Scientific - AR. [URL: https://www.thermofisher.
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- How Do You Prepare A Sample For GC-MS?. Chemistry For Everyone - YouTube. [URL: https://www.youtube.
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- GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic...). ResearchGate. [URL: https://www.researchgate.net/figure/GC-MS-analysis-showing-mass-spectrum-of-metabolite-I-indole-3-acetic-acid-a_fig2_333830843]
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. Acta Chromatographica. [URL: https://akademiai.com/doi/abs/10.1556/1326.2017.29.1.1]
- Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8230671/]
- Gas Chromatography–Mass Spectrometry (GC–MS) and Gas Chromatography–Infrared (GC–IR) Analyses of the Chloro-1-n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Gas-Chromatography%E2%80%93Mass-Spectrometry-(GC%E2%80%93MS)-and-to-Johnson-Marsh/f57e87ab0e9f8072120038a8e10c0e788c005f5b]
- 2-phenylindole. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0725]
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles. [URL: https://www.heterocycles.jp/newlibrary/downloads/PDF/21735/85/3/481]
- Strategies for GC-MS Method Development. YouTube. [URL: https://www.youtube.
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- 2-Phenylindole Synthesis: Fischer Indole Method. Studylib. [URL: https://studylib.net/doc/25529121/2-phenylindole-synthesis--fischer-indole-method]
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Application Notes and Protocols: 2-Phenylindole-3-acetonitrile in Organic Electronic Materials
Introduction: The Rising Prominence of Indole Scaffolds in Organic Electronics
The field of organic electronics continues to accelerate, driven by the promise of lightweight, flexible, and cost-effective devices. At the heart of this revolution are organic semiconductor materials, with researchers continually exploring novel molecular architectures to enhance device performance. Among these, indole derivatives have emerged as a highly promising class of materials. The indole moiety, an electron-rich heterocyclic system, facilitates crucial π-π stacking interactions essential for efficient charge transport.[1] The inherent versatility of the indole scaffold allows for strategic functionalization to fine-tune its electronic and optical properties, tailoring them for specific applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs).[1]
This application note focuses on a specific, yet largely unexplored derivative: 2-Phenylindole-3-acetonitrile . We will delve into its synthesis, predicted electronic properties, and potential applications, providing detailed protocols for its preparation and integration into organic electronic devices. The introduction of the strongly electron-withdrawing acetonitrile group at the 3-position of the 2-phenylindole core is hypothesized to significantly modulate the electronic characteristics of the parent molecule, making it a compelling candidate for advanced organic electronic materials.
Molecular Structure and Predicted Electronic Properties
The molecular structure of this compound is characterized by a 2-phenylindole core with a cyanomethyl group attached to the C3 position of the indole ring.
Chemical Structure:
-
IUPAC Name: 2-(2-phenyl-1H-indol-3-yl)acetonitrile
-
Molecular Formula: C₁₆H₁₂N₂
-
Molecular Weight: 232.28 g/mol [2]
The key to understanding the potential of this molecule lies in the electronic interplay between the electron-donating 2-phenylindole core and the electron-withdrawing acetonitrile group. The cyano (CN) group is a potent electron acceptor due to both its negative inductive and mesomeric effects.[3] This electronic perturbation is expected to have the following consequences on the frontier molecular orbitals (HOMO and LUMO) of the molecule:
-
Lowering of HOMO and LUMO Energy Levels: The strong electron-withdrawing nature of the cyano group will stabilize both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 2-phenylindole framework. A general trend observed in substituted indoles is that electron-withdrawing groups lead to a red-shift in the absorption spectra, indicating a change in the energy gap.[4]
-
Tuning of the HOMO-LUMO Gap: The differential stabilization of the HOMO and LUMO levels will result in a modified HOMO-LUMO gap. The precise nature of this change will dictate the molecule's absorption and emission properties, as well as its suitability for specific electronic applications.
-
Enhanced Electron Affinity: The presence of the nitrile group is expected to increase the electron affinity of the molecule, making it a more effective electron-accepting and electron-transporting material.
These predicted properties form the scientific basis for the proposed applications of this compound in organic electronic devices.
Synthesis of this compound
The synthesis of this compound can be approached in a two-step process: first, the synthesis of the 2-phenylindole precursor, followed by the introduction of the acetonitrile group at the 3-position.
Part 1: Synthesis of 2-Phenylindole
The Fischer indole synthesis is a classic and reliable method for the preparation of 2-phenylindole from acetophenone and phenylhydrazine.[5][6][7]
Reaction Scheme:
Experimental Protocol:
-
Preparation of Acetophenone Phenylhydrazone:
-
In a round-bottom flask, combine acetophenone (0.1 mol) and phenylhydrazine (0.1 mol).
-
Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
-
Heat the mixture on a steam bath for 15-20 minutes.
-
Upon cooling, the phenylhydrazone will crystallize.
-
Recrystallize the crude product from ethanol to obtain pure acetophenone phenylhydrazone.
-
-
Fischer Indole Synthesis of 2-Phenylindole:
-
To a beaker, add the prepared acetophenone phenylhydrazone (0.05 mol) and an excess of a suitable acid catalyst, such as polyphosphoric acid or anhydrous zinc chloride.[5][6]
-
Heat the mixture to approximately 170-180°C with vigorous stirring. The reaction is often exothermic.
-
After the initial vigorous reaction subsides (typically a few minutes), continue heating for an additional 10-15 minutes.
-
Carefully pour the hot reaction mixture into a large volume of cold water with stirring to precipitate the crude 2-phenylindole.
-
Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent like ethanol to yield pure 2-phenylindole.
-
Part 2: Synthesis of this compound
There are two primary strategies for introducing the acetonitrile group at the 3-position of the 2-phenylindole core: direct cyanation or alkylation with a cyanomethylating agent.
Method A: Direct Cyanation
This method involves the electrophilic cyanation of the electron-rich 3-position of 2-phenylindole.
Reaction Scheme:
Experimental Protocol:
-
Dissolve 2-phenylindole (10 mmol) in a suitable dry solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a Lewis acid catalyst, such as BF₃·OEt₂, to the solution.
-
Introduce a cyanating agent, for example, N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), portion-wise at room temperature.[8]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method B: Alkylation with Chloroacetonitrile
This method involves the N-alkylation of the indole nitrogen, followed by a rearrangement, or more directly, a C3-alkylation under specific conditions. A more direct C3-alkylation can be achieved through a Vilsmeier-Haack type reaction followed by conversion to the nitrile. A simpler approach is the direct alkylation of the indole anion.
Reaction Scheme:
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-phenylindole (10 mmol) in a dry aprotic solvent such as DMF or THF.
-
Cool the solution to 0°C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol), portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the resulting solution of the indole anion back to 0°C.
-
Slowly add chloroacetonitrile (12 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the successful incorporation of the acetonitrile group.
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
FT-IR Spectroscopy: To identify the characteristic nitrile (C≡N) stretching vibration.
-
UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission properties and to estimate the optical bandgap.
-
Cyclic Voltammetry: To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
Potential Applications in Organic Electronic Devices
Based on its predicted electronic properties, this compound is a promising candidate for several applications in organic electronics.
Hole Transporting Material (HTM) in Organic Light-Emitting Diodes (OLEDs)
The 2-phenylindole core is known to possess good hole-transporting characteristics. The introduction of the electron-withdrawing acetonitrile group can be advantageous for several reasons:
-
Deeper HOMO Level: A deeper HOMO level can lead to a better energy level alignment with the anode and the emissive layer, facilitating efficient hole injection and transport while blocking electron leakage.
-
Improved Morphological Stability: The polar nitrile group may enhance intermolecular interactions, potentially leading to more stable amorphous films, which is crucial for long-term device stability.
Electron Acceptor Material in Organic Solar Cells (OSCs)
The lowered LUMO level and enhanced electron affinity of this compound make it a potential candidate for use as a non-fullerene acceptor in organic solar cells.
-
Energy Level Tuning: The ability to tune the LUMO level by functionalization is a key strategy in designing efficient non-fullerene acceptors. The acetonitrile group provides a facile way to achieve this.
-
Complementary Absorption: When blended with a suitable donor polymer, this compound could exhibit complementary absorption, leading to enhanced light harvesting across the solar spectrum.
n-Type Semiconductor in Organic Field-Effect Transistors (OFETs)
The electron-withdrawing nature of the acetonitrile group could induce n-type (electron-transporting) behavior in the 2-phenylindole core, which is typically a p-type (hole-transporting) material.
-
Ambipolar or n-Type Transport: The balance between the hole-transporting nature of the indole core and the electron-accepting nature of the nitrile group could lead to ambipolar charge transport or predominantly n-type transport, expanding the library of available organic semiconductors.
-
Improved Air Stability: The deeper LUMO level may enhance the air stability of the n-type transport by making the material less susceptible to oxidation.
Experimental Protocols for Device Fabrication and Characterization
Protocol 1: Fabrication of a Solution-Processed OLED
-
Substrate Cleaning: Sequentially clean patterned Indium Tin Oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of this compound in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the solution onto the ITO substrate to form a thin film. Anneal the film at an optimized temperature.
-
Emissive Layer (EML) Deposition: Prepare a solution of a suitable emissive material (e.g., a fluorescent or phosphorescent emitter doped in a host material) and spin-coat it on top of the HTL. Anneal the EML.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the ETL (e.g., TPBi) and the cathode (e.g., LiF/Al).
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and device lifetime.
Protocol 2: Fabrication of a Bulk-Heterojunction (BHJ) Organic Solar Cell
-
Substrate Preparation: Clean and treat ITO-coated glass substrates as described for OLED fabrication.
-
Hole Transport Layer (HTL) Deposition: Deposit a layer of a standard HTL, such as PEDOT:PSS, by spin-coating.
-
Active Layer Deposition: Prepare a blend solution of a donor polymer (e.g., P3HT or a low bandgap donor-acceptor polymer) and this compound (as the acceptor) in a suitable solvent (e.g., chloroform or o-dichlorobenzene). Spin-coat the blend solution onto the HTL.
-
Thermal Annealing: Anneal the active layer at an optimized temperature to improve the morphology and phase separation.
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., Ca/Al or LiF/Al) by thermal evaporation.
-
Encapsulation: Encapsulate the device to protect it from the ambient environment.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). Measure the external quantum efficiency (EQE) to assess the spectral response.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, material for organic electronics. The strategic incorporation of a strong electron-withdrawing acetonitrile group onto the versatile 2-phenylindole scaffold is expected to yield a material with tailored electronic properties suitable for a range of applications. The predicted lowering of the HOMO and LUMO energy levels makes it a compelling candidate for use as a hole-transporting material in OLEDs, a non-fullerene acceptor in OSCs, and potentially an n-type semiconductor in OFETs.
The detailed synthetic and device fabrication protocols provided in this application note offer a roadmap for researchers to explore the potential of this intriguing molecule. Further experimental and computational studies are warranted to fully elucidate the structure-property relationships and to optimize the performance of devices incorporating this compound. The continued exploration of such rationally designed indole derivatives will undoubtedly contribute to the advancement of next-generation organic electronic technologies.
References
- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC - NIH.
- 2-phenylindole - Organic Syntheses Procedure. Organic Syntheses.
- Advancements in Organic Electronics: The Role of Indole Deriv
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. Heterocycles.
- Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. NIH.
- Synthesis, Characterization and Docking studies of 2-Phenyl Indole deriv
- SYNTHESIS OF 2-PHENYL INDOLE. IJNRD.
- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC - PubMed Central.
- Cyano-capped molecules: versatile organic m
- Synthesis of 2-phenylindoxyls.
- Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC - NIH.
- Calculated HOMO and LUMO energy levels (in eV)
- Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology.
- Indoles structures used as reference to discuss photophysical properties of synthesized dyes.
- Comparison of HOMO―LUMO energy levels of 1 and 2a-f.
- This compound (C16H12N2). PubChemLite.
- 2-Phenylindole. SpectraBase.
- Spectral and photophysical data of indole and carbazole derivatives.
- Lewis acid catalyzed direct cyanation of indoles and pyrroles with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). Semantic Scholar.
- Functionalization of side chain terminals with fused aromatic rings in carbazole–diketopyrrolopyrrole based conjugated polymers for improved charge transport properties. RSC Publishing.
- Alkylation of Diphenylamines with Chloroacetonitrile: A New Entry to Phentolamine Analogues.
- HOMO and LUMO. Wikipedia.
- Understanding HOMO and LUMO in Chemistry. Ossila.
- 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores.
- HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives.
- Nickel-Catalyzed Cyan
- Chloroacetonitrile.
- The plausible mechanism for Rh(III)‐catalyzed cyanation of 2‐phenyl‐2H...
- Cyanation of aromatic halides.
- Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Inform
- Synthesis of 2- phenyl indole. INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT.
- Charge Transport in and Luminescence from Covalently Functionalized Carbon Nanotube Networks. heiDOK.
- HOMO-LUMO gaps of large polycyclic aromatic hydrocarbons and their implication on the quantum confinement behavior of flame-formed carbon nanoparticles.
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- 2. PubChemLite - this compound (C16H12N2) [pubchemlite.lcsb.uni.lu]
- 3. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]
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- 8. semanticscholar.org [semanticscholar.org]
Application Note and Protocol for the Synthesis of 2-Phenylindole-3-acetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-phenylindole-3-acetonitrile, a valuable scaffold in medicinal chemistry and drug development. The protocol outlines a robust two-stage synthetic strategy commencing with the formation of the key intermediate, 2-phenyl-1H-indole-3-carbaldehyde, via a copper-catalyzed annulative formylation. Subsequently, a direct one-pot conversion of the aldehyde functionality to the desired acetonitrile is detailed. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and expected outcomes.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of biological activities. The 2-phenylindole core, in particular, is a privileged structure found in numerous pharmacologically active molecules. The introduction of an acetonitrile moiety at the 3-position of the indole ring further enhances the synthetic utility of this scaffold, providing a versatile handle for the elaboration into a variety of functional groups and the construction of more complex molecular architectures. This guide presents a reliable and reproducible methodology for the preparation of this compound, starting from readily accessible precursors.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-part process. The initial stage focuses on the construction of the 2-phenylindole-3-carboxaldehyde core. Instead of a direct and often challenging C2-phenylation of pre-existing indole-3-carboxaldehyde, this protocol employs a more efficient convergent strategy: a copper(II)-catalyzed annulative formylation of an appropriate o-alkynylaniline with dimethylformamide (DMF) serving as the formylating agent.[1][2][3][4] The second stage addresses the transformation of the aldehyde group into an acetonitrile functionality. For this, a direct, one-pot procedure is employed, offering high efficiency and operational simplicity.[5]
Part 1: Synthesis of 2-Phenyl-1H-indole-3-carbaldehyde
This section details the synthesis of the pivotal intermediate, 2-phenyl-1H-indole-3-carbaldehyde, through a copper-catalyzed cyclization-formylation cascade.
Reaction Scheme
Figure 1: Overall reaction for the synthesis of 2-phenyl-1H-indole-3-carbaldehyde.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier |
| o-(Phenylethynyl)aniline | C₁₄H₁₁N | 193.25 | ≥97% | Commercially Available |
| Copper(II) trifluoroacetate | Cu(C₂F₃O₂)₂ | 309.60 | ≥98% | Commercially Available |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS Grade | Commercially Available |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Commercially Available |
| Magnesium sulfate (anhydrous) | MgSO₄ | 120.37 | ≥99.5% | Commercially Available |
| Silica gel | SiO₂ | 60.08 | 230-400 mesh | Commercially Available |
Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-(phenylethynyl)aniline (1.0 equiv.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
To the stirred solution, add copper(II) trifluoroacetate (Cu(TFA)₂) (0.2 equiv.).
-
The reaction mixture is then heated to 120 °C under an atmosphere of air (or with an oxygen balloon) and stirred vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 2-phenyl-1H-indole-3-carbaldehyde as a solid.
Mechanism and Rationale
The formation of 2-phenyl-1H-indole-3-carbaldehyde proceeds via a copper(II)-catalyzed cascade reaction.[3] The reaction is initiated by a 5-endo-dig cyclization of the o-alkynylaniline, facilitated by the copper catalyst, to form the indole ring. The oxygen present in the reaction atmosphere is believed to play a crucial role in the catalytic cycle.[3] Following the formation of the 2-phenylindole intermediate in situ, the Vilsmeier-Haack type formylation occurs at the electron-rich C3 position. In this step, DMF acts as the source of the formyl group, which is activated by the copper catalyst. This one-pot approach is highly efficient as it avoids the isolation of the 2-phenylindole intermediate and proceeds with good functional group tolerance.[2]
Figure 2: Workflow for the synthesis of the intermediate.
Part 2: Synthesis of this compound
This section describes the direct conversion of 2-phenyl-1H-indole-3-carbaldehyde to the final product, this compound.
Reaction Scheme
Figure 3: Overall reaction for the synthesis of this compound.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier |
| 2-Phenyl-1H-indole-3-carbaldehyde | C₁₅H₁₁NO | 221.26 | As synthesized in Part 1 | - |
| Sodium borohydride | NaBH₄ | 37.83 | ≥98% | Commercially Available |
| Formamide | CH₃NO | 45.04 | ≥99.5% | Commercially Available |
| Methanol | CH₄O | 32.04 | Anhydrous, ≥99.8% | Commercially Available |
| Sodium cyanide | NaCN | 49.01 | ≥97% | Commercially Available |
| Chloroform | CHCl₃ | 119.38 | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | - | - | Prepared in-house |
Procedure
-
In a round-bottom flask, dissolve 2-phenyl-1H-indole-3-carbaldehyde (1.0 equiv.) in a mixture of methanol and formamide.
-
To this solution, add sodium borohydride (NaBH₄) (1.3 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Subsequently, add sodium cyanide (NaCN) (10 equiv.) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 5-7 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add brine.
-
Extract the aqueous layer with a mixture of chloroform and methanol (e.g., 95:5 v/v).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield this compound.
Mechanism and Rationale
This one-pot conversion proceeds through a tandem reaction sequence.[5] Initially, the sodium borohydride reduces the aldehyde to the corresponding alcohol, 3-(hydroxymethyl)-2-phenylindole. In the presence of formamide, this alcohol is likely converted in situ to a more reactive intermediate, possibly a formamide adduct or an iminium species. The subsequent addition of a large excess of sodium cyanide facilitates a nucleophilic substitution, displacing the activated hydroxyl group to form the carbon-carbon bond of the acetonitrile moiety. This method is advantageous due to its one-pot nature, which minimizes handling and purification steps.
Figure 4: Workflow for the final product synthesis.
Expected Results and Characterization
2-Phenyl-1H-indole-3-carbaldehyde
-
Appearance: Cream to pale brown powder.[6]
-
Melting Point: 249-253 °C.
-
¹H NMR (CDCl₃): Expect signals corresponding to the aldehydic proton (~10 ppm), aromatic protons of the phenyl and indole rings.
-
¹³C NMR (CDCl₃): Expect a signal for the carbonyl carbon (~185 ppm) and signals for the aromatic carbons.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₅H₁₁NO [M+H]⁺: 222.0919, Found: 222.0913.[7]
This compound
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃): Expect a characteristic singlet for the methylene protons of the acetonitrile group (~3.8-4.0 ppm) and signals for the aromatic protons.
-
¹³C NMR (CDCl₃): Expect a signal for the nitrile carbon (~117 ppm) and the methylene carbon, in addition to the aromatic signals.
-
IR (KBr): A sharp absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration.
-
Mass Spectrometry (ESI-MS): Calculated for C₁₆H₁₂N₂ [M+H]⁺: 233.1079, Found: 233.1073.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Part 1: Low yield of 2-phenyl-1H-indole-3-carbaldehyde | Incomplete reaction | Ensure anhydrous conditions. Extend reaction time and monitor by TLC. Confirm the activity of the copper catalyst. |
| Inefficient purification | Optimize the eluent system for column chromatography. | |
| Part 2: Incomplete conversion to acetonitrile | Insufficient reducing agent | Ensure the quality and stoichiometry of NaBH₄. |
| Deactivation of cyanide | Use fresh, high-purity NaCN. Ensure the reaction is heated to a sufficient reflux temperature. | |
| Formation of side products | Monitor the reaction closely by TLC to avoid over-reaction or decomposition. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium cyanide is highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
Copper salts are harmful. Avoid inhalation of dust and contact with skin and eyes.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
-
Ganesan, B., Senadi, G. C., Guo, B.-C., Hung, M.-Y., & Lin, W.-Y. (2018). A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. RSC Advances, 8(71), 40968–40973. [Link]
-
RSC Publishing. (2018). A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. [Link]
-
Ganesan, B., et al. (2018). A copper(ii)-catalyzed annulative formylation of o-alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. PMC - NIH. [Link]
-
Ganesan, B., et al. (2018). A copper(II)-catalyzed annulative formylation of o- alkynylanilines with DMF: a single-step strategy for 3-formyl indoles. SciSpace. [Link]
-
Yamada, F., Hashizume, T., & Somei, M. (1998). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 47(1), 509-516. [Link]
-
PubChem. 2-Phenylindole-3-carboxaldehyde. [Link]
-
Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]
-
Yu, X., et al. (2014). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. PMC - PubMed Central. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
-
Product Specification: 2-Phenylindole-3-carboxaldehyde, 97%. [Link]
-
Shriner, R. L., Ashley, W. C., & Welch, E. (1942). 2-Phenylindole. Organic Syntheses, 22, 98. [Link]
- Google Patents. (2012). Synthetic method for indole-3-carboxaldehyde compounds.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Scribd. PRACTICE 7 Synthesis of 2-Phenylindole. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
ResearchGate. (2017). Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. [Link]
-
NIH. (2013). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. [Link]
-
Arkat USA. (2006). Synthesis of 2-phenylindoxyls. [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
-
R Discovery. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. [Link]
-
YouTube. (2024). 2-phenylindole : Organic Synthesis. [Link]
-
Chemical Communications (RSC Publishing). (2023). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in 2-Phenylindole-3-acetonitrile Synthesis
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-Phenylindole-3-acetonitrile. We will deconstruct the synthesis into its core stages, addressing common pitfalls with evidence-based solutions and explaining the underlying chemical principles.
Introduction: Deconstructing the Synthetic Challenge
The synthesis of this compound is typically not a single reaction but a multi-step sequence. Low yield in the final product can stem from inefficiencies in any of these stages. The most common synthetic strategy involves two primary phases:
-
Formation of the 2-Phenylindole Core: This is almost universally accomplished via the Fischer Indole Synthesis, a robust but often sensitive acid-catalyzed cyclization.
-
Installation of the 3-Acetonitrile Group: This functionalization can be approached in several ways, most commonly by converting a 3-formyl group (an aldehyde) or by displacing a dimethylaminomethyl group (a gramine intermediate).
This guide is structured to address both phases, allowing you to diagnose the specific stage responsible for yield loss.
Part A: Troubleshooting the 2-Phenylindole Core Synthesis (Fischer Indole Synthesis)
The Fischer Indole Synthesis involves the acid-catalyzed reaction of a phenylhydrazone (formed from phenylhydrazine and an appropriate ketone, in this case, acetophenone) to form the indole ring.[1][2][3] While classic, its success is highly dependent on carefully controlled conditions.
Mechanism Overview: Fischer Indole Synthesis
The reaction proceeds through several key steps: hydrazone formation, tautomerization to an enamine, a crucial[4][4]-sigmatropic rearrangement, aromatization, and finally, cyclization with the elimination of ammonia to form the indole.[1]
Caption: Key stages of the Fischer Indole Synthesis.
Frequently Asked Questions & Troubleshooting (2-Phenylindole)
Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted acetophenone phenylhydrazone. What is the likely cause?
A1: This points to an issue with the cyclization step, which is the energetic heart of the Fischer synthesis. The most common culprits are insufficient acid catalysis or inadequate temperature.
-
Causality: The key[4][4]-sigmatropic rearrangement and subsequent cyclization require a strong acid catalyst (either Brønsted or Lewis) to proceed at a reasonable rate.[1] Without sufficient thermal energy, the activation barrier for these steps will not be overcome, even with a catalyst.
-
Solutions:
-
Catalyst Choice & Quantity: Polyphosphoric acid (PPA) and anhydrous zinc chloride (ZnCl₂) are the most common and effective catalysts.[1] If using ZnCl₂, ensure it is truly anhydrous, as water will deactivate this Lewis acid. It has been reported that using a lower ratio of zinc chloride to the hydrazone can lead to lower yields.[5] PPA is often used as both the catalyst and solvent; ensure you are using enough to allow for effective mixing.[4]
-
Temperature Control: The reaction is typically performed at high temperatures (e.g., 170°C with ZnCl₂).[5] The reaction can be exothermic, especially when using PPA.[4] A temperature of 100-120°C is often sufficient with PPA.[4] Ensure your reaction is reaching and maintaining the target temperature. Widespread optimization studies have shown that careful control of reaction temperature is critical for success.[6]
-
Q2: The reaction produced a dark, intractable tar instead of a crystalline product. What happened?
A2: Tar formation is a classic sign of decomposition and unwanted side reactions, usually caused by excessive heat or overly harsh acidic conditions.
-
Causality: Indoles, while aromatic, can be sensitive to strong acids and high temperatures, leading to polymerization or degradation. The intermediates in the Fischer synthesis can also follow alternative reaction pathways under harsh conditions, leading to complex mixtures.
-
Solutions:
-
Precise Temperature Monitoring: Do not assume the oil bath temperature is the internal reaction temperature. Use a thermometer directly in the reaction mixture. With PPA, the reaction is exothermic; be prepared to cool the vessel if the temperature spikes.[4]
-
Controlled Reaction Time: Over-extending the heating period can promote decomposition. For a ZnCl₂ melt reaction, heating for 5-10 minutes after the initial liquefaction is often sufficient.[4][5]
-
Alternative Catalysts: If PPA or ZnCl₂ consistently cause charring, consider a milder Brønsted acid like p-toluenesulfonic acid (p-TsOH) in a high-boiling solvent like tert-butanol, although this may require longer reaction times or higher temperatures.[6]
-
Q3: My purification by recrystallization is resulting in significant product loss. How can I improve recovery?
A3: 2-phenylindole has moderate solubility in many common solvents, making recrystallization a delicate balance. The presence of persistent colored impurities also complicates the process.
-
Causality: Yield loss during purification often comes from using a suboptimal recrystallization solvent (either too good, preventing crystallization, or too poor, causing premature crashing of impure product) or from the product adhering to decolorizing agents.
-
Solutions:
-
Solvent Selection: Hot ethanol is a very effective solvent for recrystallization.[4][5] The procedure involves dissolving the crude solid in boiling ethanol and allowing it to cool slowly.
-
Decolorization: The use of activated charcoal (e.g., Norit) is highly recommended to remove colored impurities before crystallization.[5] Use the minimum amount necessary and filter the hot solution rapidly through a pre-heated Büchner funnel to prevent premature crystallization on the filter paper.
-
Workup Procedure: After the reaction, the mixture (especially with ZnCl₂ or PPA) is a solid mass. It's crucial to digest this mass thoroughly in a large volume of cold or warm water (sometimes with a small amount of HCl) to dissolve the acid catalyst before filtering the crude solid.[4][5] Incomplete removal of the catalyst will complicate purification.
-
Data Summary: Catalyst Systems for 2-Phenylindole Synthesis
| Catalyst System | Typical Temperature | Typical Yield | Key Considerations |
| Anhydrous ZnCl₂ | 170°C | 72-80%[5] | Requires intimate mixing of solids; can solidify, making workup difficult.[5] |
| Polyphosphoric Acid (PPA) | 100-120°C | Good (not quantified) | Reaction is exothermic; PPA is viscous and requires vigorous stirring.[4] |
| p-Toluenesulfonic Acid | 80°C (in tert-butanol) | 29% (indole byproduct)[6] | Milder conditions, but may favor indolenine formation over the desired indole depending on the substrate.[6] |
Part B: Troubleshooting the 3-Acetonitrile Group Installation
Once high-quality 2-phenylindole is obtained, the next challenge is introducing the acetonitrile moiety at the C3 position. We will focus on the most direct and modern method: conversion from 2-phenylindole-3-carboxaldehyde.
Synthetic Pathway Overview
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. testbook.com [testbook.com]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Fischer Indole Synthesis of 2-Phenylindoles
Welcome to the technical support center for the Fischer indole synthesis, a cornerstone reaction for medicinal and process chemists. This guide is specifically tailored to address the nuances of synthesizing 2-phenylindoles and, critically, to troubleshoot the formation of common side products. As researchers and drug development professionals, achieving high purity and yield is paramount. This resource is designed to provide you with the in-depth technical insights and practical solutions needed to navigate the complexities of this venerable reaction.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of 2-phenylindole is resulting in a low yield. What are the primary culprits?
A1: Low yields in the Fischer indole synthesis of 2-phenylindoles can be attributed to several factors. The reaction is notoriously sensitive to specific parameters.[1][2] Key areas to investigate include:
-
Purity of Starting Materials: Ensure your phenylhydrazine and acetophenone are of high purity. Impurities can lead to a cascade of side reactions, significantly depressing the yield of your desired 2-phenylindole.[1] It is highly recommended to use freshly distilled or recrystallized starting materials.
-
Choice and Concentration of Acid Catalyst: The nature and amount of the acid catalyst are critical.[3][4] Both Brønsted acids (like HCl, H₂SO₄, and p-toluenesulfonic acid) and Lewis acids (such as ZnCl₂, BF₃) are commonly employed.[3][4][5][6] An insufficient amount of a suitable acid will result in incomplete conversion.[1]
-
Reaction Temperature: The[3][3]-sigmatropic rearrangement, a key step in the mechanism, often requires elevated temperatures to overcome its activation energy.[1][3] If the reaction is sluggish, a cautious and incremental increase in temperature while monitoring for decomposition can be beneficial.[1]
-
Incomplete Hydrazone Formation: The initial condensation to form the phenylhydrazone is a prerequisite for the cyclization. If this step is not driven to completion, the overall yield will be compromised.[7][8]
Q2: I am observing multiple unidentified spots on my TLC plate. What are the likely side products?
A2: The appearance of multiple spots on a TLC plate is a common issue and often points to competing side reactions.[9] Potential side products in the synthesis of 2-phenylindoles include:
-
Oxidative Byproducts: Indoles are susceptible to oxidation, especially under harsh acidic conditions and at high temperatures, leading to colored impurities.[2][9]
-
Aldol Condensation Products: If using enolizable ketones or aldehydes, aldol condensation can occur as a competing pathway.[2][4]
-
Products from N-N Bond Cleavage: Electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[2][10]
-
Regioisomers (with unsymmetrical ketones): While not directly applicable to 2-phenylindole synthesis from acetophenone, it's a crucial consideration when using unsymmetrical ketones, leading to mixtures of indole isomers.[2][8]
Q3: Can I run the Fischer indole synthesis as a one-pot reaction?
A3: Yes, it is common practice to perform the Fischer indole synthesis in a "one-pot" fashion, where the phenylhydrazine and carbonyl compound are mixed and heated with the acid catalyst without isolating the intermediate phenylhydrazone.[3][4] This approach is often more efficient. However, if you are experiencing issues with side product formation, isolating and purifying the hydrazone before the cyclization step can lead to a cleaner reaction.[9]
Troubleshooting Guide: Side Product Formation
This section provides a structured approach to identifying and mitigating the formation of specific side products during the synthesis of 2-phenylindoles.
| Observed Problem | Potential Cause | Suggested Solution |
| Reaction mixture turns dark, and colored impurities are observed. | Oxidation of the indole product. | Indoles can be sensitive to air oxidation, especially at elevated temperatures and under acidic conditions.[2][9] To minimize this, run the reaction under an inert atmosphere, such as nitrogen or argon.[2][9] |
| Presence of high molecular weight byproducts. | Aldol condensation of acetophenone. | This can be a competing reaction pathway.[2][4] To disfavor this, consider adjusting the stoichiometry or the order of reagent addition.[9] Pre-forming the hydrazone can also circumvent this issue. |
| Formation of aniline and other cleavage products. | Heterolytic cleavage of the N-N bond in the hydrazone intermediate. | This side reaction is promoted by certain electronic factors.[2][10] While less common with acetophenone, ensuring the use of an appropriate acid catalyst and temperature can help favor the desired[3][3]-sigmatropic rearrangement. |
| Unreacted starting materials remain even after prolonged reaction time. | Insufficiently strong acid catalyst or low reaction temperature. | The catalyst may not be potent enough to facilitate the reaction.[9] Consider switching to a stronger acid, for example, from zinc chloride to polyphosphoric acid.[9] Also, ensure the reaction temperature is adequate to overcome the activation barrier of the rearrangement step.[1] |
Visualizing the Reaction Pathway and Side Reactions
To better understand the chemistry at play, the following diagram illustrates the desired Fischer indole synthesis pathway for 2-phenylindole versus a common side reaction pathway.
Caption: Desired vs. side reaction pathways.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylindole from Phenylhydrazine and Acetophenone
This protocol outlines a classic approach to the Fischer indole synthesis of 2-phenylindole using a Brønsted acid catalyst.[9]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)
-
Ethanol
-
Ice water
-
10% Sodium hydroxide solution
Procedure:
-
Hydrazone Formation (Optional but recommended for cleaner reactions): In a round-bottom flask, combine equimolar amounts of phenylhydrazine and acetophenone. Warm the mixture gently (e.g., on a steam bath) for about 30-60 minutes.[11] The formation of the hydrazone may be evident by a change in consistency or color.
-
Indolization: In a separate, larger flask, preheat the polyphosphoric acid to approximately 100°C with vigorous stirring.
-
Carefully add the pre-formed hydrazone (or the initial mixture of phenylhydrazine and acetophenone) to the hot PPA.
-
Increase the temperature of the reaction mixture to 150-160°C and maintain for 10-15 minutes. The mixture will likely darken.[1]
-
Work-up: Allow the reaction mixture to cool to about 70-80°C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the mixture is alkaline. The crude 2-phenylindole will precipitate.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.[9][11]
Protocol 2: Purification of 2-Phenylindole by Recrystallization
This protocol details the purification of crude 2-phenylindole, which may be colored due to oxidative impurities.
Materials:
-
Crude 2-phenylindole
-
Ethanol (95%)
-
Decolorizing carbon (optional)
-
Filter paper
-
Ice bath
Procedure:
-
Dissolve the crude 2-phenylindole in a minimum amount of hot 95% ethanol in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of decolorizing carbon and boil for a few minutes.
-
Hot filter the solution to remove the decolorizing carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Once crystallization has begun, cool the flask in an ice bath to maximize the recovery of the purified product.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the purified 2-phenylindole crystals. A significant color improvement (to colorless or off-white) should be observed.[7]
References
- Benchchem. Fischer Indole Synthesis: Technical Support Center.
- Benchchem. Technical Support Center: Optimizing Fischer Indole Synthesis.
- Alfa Chemistry. Fischer Indole Synthesis.
- Benchchem. The Fischer Indole Synthesis: A Comprehensive Technical Guide.
- ResearchGate. Fischer Synthesis of 3-(N-Acylamino)-2-phenylindoles.
- Benchchem. Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Benchchem. troubleshooting 2-phenylindole synthesis side reactions.
- Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Wikipedia. Fischer indole synthesis.
- Organic Syntheses. 2-phenylindole.
- Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance.
- J&K Scientific LLC. Fischer Indole Synthesis.
- byjus.com. Fischer Indole Synthesis.
- Scribd. Sintesis de 2-Fenilindol.
- Reddit. [Named Reaction #5]: Fischer Indole Synthesis.
- Studylib. 2-Phenylindole Synthesis: Fischer Indole Method.
- Benchchem. Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles.
- RSC Publishing.
- YouTube. The Fischer Indole synthesis: reaction mechanism tutorial.
- Organic Chemistry Portal. Synthesis of indoles.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- NIH. New 3H-Indole Synthesis by Fischer's Method. Part I.
- Google Patents. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same.
- NIH. Regioselective Diels-Alder cycloadditions and other reactions of 4,5-, 5,6-, and 6,7-indole arynes.
- Wikipedia. Aza-Diels–Alder reaction.
- Tokyo Chemical Industry Co., Ltd. Fischer Indole Synthesis.
- ACS Public
- Reddit. Problems with Fischer indole synthesis.
- NIH.
- Scribd. Practice 15. SYNTHESIS OF 2-PHENYLINDOLE.
- PubMed. Synthesis of 4- and 6-azaindoles via the Fischer reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. testbook.com [testbook.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Choice for Palladium-Catalyzed 2-Phenylindole Synthesis
Welcome to the Technical Support Center for Palladium-Catalyzed 2-Phenylindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this important synthetic transformation. This resource offers field-proven insights to help you navigate the complexities of catalyst and ligand selection, optimize reaction conditions, and overcome common experimental hurdles.
Introduction: The Significance of 2-Phenylindoles and the Role of Palladium Catalysis
2-Phenylindoles are a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has been a subject of intense research, with palladium-catalyzed cross-coupling reactions emerging as one of the most powerful and versatile tools for their construction. These methods, which include the Sonogashira coupling followed by cyclization, the Larock indole synthesis, and direct C-H activation, offer a high degree of flexibility and functional group tolerance. However, the success of these reactions is critically dependent on the judicious choice of the palladium catalyst and its associated ligands. This guide will provide a comprehensive overview of these methods, with a focus on practical troubleshooting and optimization strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary palladium-catalyzed methods for synthesizing 2-phenylindoles?
A1: The three most common palladium-catalyzed routes to 2-phenylindoles are:
-
Sonogashira Coupling followed by Cyclization: This two-step, one-pot process involves the coupling of a terminal alkyne (e.g., phenylacetylene) with an ortho-haloaniline, followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate.[1]
-
Larock Indole Synthesis: This method is a palladium-catalyzed heteroannulation of an ortho-haloaniline with a disubstituted alkyne. It is a highly versatile reaction that allows for the synthesis of a wide range of 2,3-disubstituted indoles.[2][3]
-
Direct C-H Activation/Arylation: This approach involves the direct coupling of an indole with an aryl halide or a directing group-assisted C-H activation of an aniline derivative followed by coupling with an alkyne. This method is highly atom-economical as it avoids the need for pre-functionalized starting materials.[4][5]
Q2: How do I choose the right palladium precursor for my reaction?
A2: The choice of palladium precursor depends on the specific reaction and the desired oxidation state of the active catalyst.
-
Pd(II) precursors like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often used as they are air-stable and are reduced in situ to the active Pd(0) species.
-
Pd(0) precursors such as Pd(PPh₃)₄ and Pd₂(dba)₃ can also be used directly. However, they are more sensitive to air and moisture and require careful handling under an inert atmosphere.
Q3: What is the role of the ligand in these reactions?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the selectivity of the reaction. Electron-rich and sterically bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand can significantly impact the reaction yield, substrate scope, and catalyst turnover number.
Q4: Why is the choice of base important?
A4: The base is essential for several steps in the catalytic cycle, including the deprotonation of the terminal alkyne in the Sonogashira reaction and the neutralization of the acid generated during the reaction. The strength and nature of the base can influence the reaction rate and the formation of byproducts. Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Q5: How critical is it to maintain an inert atmosphere?
A5: Maintaining an inert atmosphere (e.g., under argon or nitrogen) is highly critical for most palladium-catalyzed reactions. The active Pd(0) catalyst and many phosphine ligands are susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and low reaction yields. Proper degassing of solvents and the use of Schlenk techniques are essential for reproducible results.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the palladium-catalyzed synthesis of 2-phenylindoles.
Guide 1: Sonogashira Coupling Followed by Cyclization
Problem 1: Low or No Yield of the 2-Phenylindole Product
-
Probable Cause A: Inactive Catalyst. The palladium catalyst may have been deactivated due to exposure to air or impurities in the starting materials or solvent.
-
Solution:
-
Use fresh, high-purity palladium precursor and ligands.
-
Ensure all starting materials and solvents are anhydrous and free of impurities.
-
Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
Probable Cause B: Inefficient Cyclization. The Sonogashira coupling may have occurred, but the subsequent intramolecular cyclization to form the indole ring is slow or incomplete.
-
Solution:
-
Increase the reaction temperature to promote the cyclization step.
-
Screen different bases. A stronger base may be required to facilitate the cyclization.
-
Consider adding a Lewis acid to promote the cyclization of the 2-alkynylaniline intermediate.[1]
-
-
-
Probable Cause C: Alkyne Homocoupling (Glaser Coupling). The terminal alkyne can undergo homocoupling in the presence of copper salts and oxygen, leading to the formation of a diyne byproduct and consumption of the starting material.
-
Solution:
-
Ensure the reaction is performed under strictly anaerobic conditions.
-
Consider using a copper-free Sonogashira protocol.
-
-
Problem 2: Formation of a Black Precipitate (Palladium Black)
-
Probable Cause: Catalyst Decomposition. The formation of palladium black indicates the decomposition of the soluble palladium catalyst into insoluble palladium metal. This can be caused by high temperatures, impurities, or an inappropriate solvent.
-
Solution:
-
Lower the reaction temperature.
-
Use a more robust ligand that can better stabilize the palladium catalyst.
-
Ensure the purity of all reagents and solvents.
-
-
Guide 2: Larock Indole Synthesis
Problem 1: Poor Regioselectivity with Unsymmetrical Alkynes
-
Probable Cause: Similar Steric and Electronic Properties of Alkyne Substituents. The regioselectivity of the Larock indole synthesis is primarily governed by the steric bulk of the alkyne substituents, with the larger group generally directing the regiochemistry. If the substituents are of similar size, a mixture of regioisomers may be obtained.[2]
-
Solution:
-
Modify the alkyne substrate to have substituents with a greater steric differentiation.
-
Screen different palladium catalysts and ligands, as they can sometimes influence the regioselectivity. For instance, using a Pd(0)/P(tBu)₃ catalyst system has shown to be effective in certain cases.[6]
-
-
Problem 2: Low Reactivity with ortho-Chloro or ortho-Bromoanilines
-
Probable Cause: Difficulty in Oxidative Addition. Aryl chlorides and bromides are less reactive than aryl iodides in the oxidative addition step of the catalytic cycle.
-
Solution:
-
Use a more electron-rich and bulky ligand (e.g., a biarylphosphine ligand like XPhos or SPhos) to facilitate the oxidative addition.
-
Increase the reaction temperature.
-
Consider using a more polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), which has been shown to be effective for less reactive aryl halides.
-
-
Guide 3: Direct C-H Activation/Arylation
Problem 1: Low Regioselectivity (Functionalization at other positions of the indole ring)
-
Probable Cause: Lack of a Directing Group or Ineffective Directing Group. In the absence of a directing group, C-H activation on the indole ring can occur at multiple positions, leading to a mixture of products.
-
Solution:
-
Install a suitable directing group on the indole nitrogen. A variety of directing groups have been developed to control the regioselectivity of C-H activation.
-
Optimize the ligand and reaction conditions, as they can also influence the regioselectivity.
-
-
Problem 2: Catalyst Deactivation
-
Probable Cause: Product Inhibition or Decomposition of the Catalyst under Oxidative Conditions. The product indole can sometimes coordinate to the palladium center and inhibit the catalyst. Additionally, the oxidants used in some C-H activation protocols can lead to catalyst decomposition.[7]
-
Solution:
-
Carefully select the directing group and ligand to minimize product inhibition.
-
Optimize the oxidant and reaction conditions to ensure efficient catalyst turnover and minimize decomposition.
-
Consider using a heterogeneous catalyst that can be more easily separated from the reaction mixture and potentially reused.
-
-
Data Presentation: Catalyst and Ligand Selection Guide
The following table provides a general guideline for selecting palladium catalysts and ligands for the synthesis of 2-phenylindoles. The optimal choice will depend on the specific substrates and reaction conditions.
| Synthetic Method | Recommended Palladium Precursor | Recommended Ligands | Key Considerations |
| Sonogashira/Cyclization | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, P(o-tol)₃ | PPh₃ is a good starting point for many substrates. |
| Larock Indole Synthesis | Pd(OAc)₂, Pd(0) sources | PPh₃, P(tBu)₃, dtbpf | Bulky, electron-rich ligands are often required for less reactive aryl halides. |
| Direct C-H Activation | Pd(OAc)₂, PdCl₂ | Custom ligands, often nitrogen-based | The ligand choice is highly dependent on the directing group and the specific C-H bond being functionalized. |
Experimental Protocols
General Procedure for Sonogashira Coupling/Cyclization Synthesis of 2-Phenylindole:
-
To an oven-dried Schlenk flask, add the ortho-haloaniline (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or Et₃N) via syringe.
-
Add phenylacetylene (1.1-1.5 equiv.) and the base (e.g., Et₃N, 2-3 equiv.) via syringe.
-
Stir the reaction mixture at room temperature or with heating until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Concepts
Catalytic Cycle for Sonogashira Coupling
Sources
- 1. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Aqueous Solubility of 2-Phenylindole-3-acetonitrile
Welcome to the technical support center for 2-Phenylindole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow effectively.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound (CAS No. 27005-52-3) is a hydrophobic molecule, a characteristic inherent to its 2-phenylindole core. While the addition of a nitrile group can sometimes enhance aqueous solubility compared to the parent compound, 2-phenylindole itself is known to be sparingly soluble in water.[1][2] Our internal assessments and available safety data sheets (SDS) indicate that there is "no information available" for the quantitative aqueous solubility of this compound, underscoring the challenges researchers face.[3]
The predicted pKa of the parent 2-phenylindole is approximately 16.8, suggesting it is a very weak acid.[1] The nitrile group is not readily ionizable under typical physiological pH ranges. This implies that pH adjustments alone may have a limited effect on its solubility.
This guide will walk you through a systematic approach to tackle these solubility issues, from simple co-solvent systems to more advanced techniques like cyclodextrin complexation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common questions and issues encountered when working with this compound.
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the first step I should take?
A1: Start with a co-solvent.
Due to its hydrophobic nature, direct dissolution in aqueous buffers is often unsuccessful. The recommended first step is to create a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous medium.
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): This is a powerful and widely used solvent for a broad range of organic compounds and is miscible with water.[4]
-
Ethanol (EtOH) or Methanol (MeOH): These are also effective solvents for many organic molecules and are fully miscible with water.[1]
-
Acetonitrile (ACN): While also a viable option, be aware that acetonitrile can sometimes precipitate proteins in biological assays.[5]
Step-by-Step Protocol for Preparing a Stock Solution:
-
Solvent Selection: Begin with DMSO as it is generally the most effective.
-
Weighing: Accurately weigh a small amount of this compound.
-
Dissolution: Add the chosen organic solvent dropwise while vortexing or sonicating until the solid is completely dissolved. Aim for a high concentration (e.g., 10-50 mM) to minimize the final concentration of the organic solvent in your aqueous solution.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial to prevent degradation and evaporation.
Troubleshooting Precipitation Upon Dilution:
If you observe precipitation when diluting your stock solution into the aqueous buffer, consider the following:
-
Decrease the final concentration: The compound may be exceeding its solubility limit in the final aqueous/organic mixture.
-
Increase the percentage of co-solvent: Be mindful that high concentrations of organic solvents can affect cellular assays. It is crucial to include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
-
Change the co-solvent: If DMSO is causing issues, try ethanol or methanol.
Q2: Can I use pH adjustment to improve the solubility of this compound?
A2: pH adjustment is likely to have a minimal effect.
The solubility of ionizable compounds is pH-dependent.[6] However, this compound does not possess strongly acidic or basic functional groups that are readily ionizable within a typical biological pH range (pH 4-8). The indole nitrogen is very weakly acidic, with a predicted pKa well outside this range.[1] Therefore, altering the pH of your aqueous buffer is unlikely to significantly enhance its solubility.
Q3: I need to minimize the use of organic solvents in my cell-based assay. What are my options?
A3: Surfactants and cyclodextrins are excellent alternatives.
These excipients can enhance aqueous solubility by encapsulating the hydrophobic molecule, presenting a more hydrophilic exterior to the aqueous environment.
Option 1: Using Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate nonpolar molecules like this compound, increasing their apparent water solubility.[1][7]
Commonly Used Surfactants:
-
Tween® 20 (Polysorbate 20)
-
Tween® 80 (Polysorbate 80)
-
Pluronic® F-68
Experimental Protocol: Surfactant-based Solubilization
-
Prepare a surfactant stock solution: Prepare a 1-10% (w/v) stock solution of the chosen surfactant in your aqueous buffer.
-
Prepare a this compound stock in an organic solvent: As described in A1.
-
Titration: To your aqueous buffer containing the desired final concentration of surfactant, add the organic stock solution of your compound dropwise while vortexing.
-
Equilibration: Allow the solution to equilibrate for at least 30 minutes before use.
-
Control: Remember to include a vehicle control with the same final concentration of the surfactant and organic solvent.
Option 2: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with hydrophobic "guest" molecules, effectively increasing their solubility in water.[8] For a molecule the size of this compound, β-cyclodextrins or their more soluble derivatives are often a good starting point.
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Methyl-β-cyclodextrin (M-β-CD)
Experimental Protocol: Cyclodextrin Inclusion Complexation
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer. You may need to gently warm the solution to aid dissolution.
-
Add the compound: Add the solid this compound to the cyclodextrin solution.
-
Complexation: Stir or sonicate the mixture at room temperature or slightly elevated temperature (e.g., 37-40°C) for several hours to overnight to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Caption: Encapsulation of hydrophobic this compound within a cyclodextrin host.
References
- SYNTHESIS OF 2-PHENYL INDOLE. (2023). International Journal of Novel Research and Development, 8(11).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 8).
- 2-Phenylindole | 948-65-2 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.).
- Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.).
- SAFETY DATA SHEET: 2-Phenylindole. (n.d.). Carl ROTH.
- Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. (2016, April 28). PubMed Central.
- Development of Methods for the Determin
- Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. (2023). European Union.
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13).
- vi30179 this compound. (n.d.). VSNCHEM.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- 2-Phenylindole 948-65-2 wiki. (n.d.). Guidechem.
- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025, February 14). YouTube.
- Dimethyl Sulfoxide (DMSO)
- How To Use a pKa Table. (2010, September 29). Master Organic Chemistry.
- SAFETY DATA SHEET: 2-Phenylindole. (n.d.). Astech Ireland.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
- Solubility Lab. (2021, September 11). Chemistry LibreTexts.
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
- Comparison of methanol and acetonitrile as solvents for the separation of sertindole and its major metabolites by capillary zone electrophoresis. (n.d.). PubMed.
- 2-Phenylindole technical grade, 95 948-65-2. (n.d.). Sigma-Aldrich.
- pKa Data Compiled by R. Williams. (2022, April 7).
- Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023, September 1).
- SAFETY D
- 2-Phenylindole | 948-65-2. (n.d.). ChemicalBook.
- (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (2025, August 8).
Sources
- 1. Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
How to avoid N-N bond cleavage in Fischer indole synthesis
Troubleshooting Guide: How to Avoid N-N Bond Cleavage
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with N-N bond cleavage, a critical side reaction that can significantly lower the yield and purity of indole products. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower you to make informed decisions in your laboratory work.
Understanding the Core Problem: N-N Bond Cleavage
The Fischer indole synthesis is a robust and versatile method for creating the indole nucleus by reacting an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] The key steps involve the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a crucial[3][3]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia to form the aromatic indole.[1][4]
The unwanted N-N bond cleavage is a competing pathway that occurs at the ene-hydrazine stage. Instead of the desired rearrangement, the weak N-N bond breaks, leading to byproducts such as anilines and iminium ions, which can further react to form a complex mixture of impurities.[5][6]
Diagram: Mechanism of Fischer Indole Synthesis and N-N Cleavage Pathway
Caption: General mechanism of the Fischer indole synthesis highlighting the desired pathway versus the undesired N-N bond cleavage side reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common problems and observations you may encounter during your experiments.
Q1: My reaction is turning dark, and I'm detecting aniline byproducts. What is causing this, and how can I prevent it?
Answer: This is a classic symptom of significant N-N bond cleavage. The formation of aniline and other colored byproducts indicates that the reaction conditions are favoring the heterolytic cleavage of the ene-hydrazine intermediate over the desired[3][3]-sigmatropic rearrangement.[5][6]
Primary Causes & Solutions:
-
Harsh Acidic Conditions: Overly strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) or high concentrations of Lewis acids can excessively protonate the ene-hydrazine, weakening the N-N bond and promoting cleavage.[5][7]
-
Solution: Optimize the acid catalyst. Switch to milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or acetic acid, or use Lewis acids that are known to be effective yet gentle, such as ZnCl₂ or BF₃·OEt₂.[1][8][9] The choice of acid can be critical and may require empirical optimization for your specific substrate.[10]
-
-
High Reaction Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for N-N bond cleavage. While heat is necessary for the Fischer synthesis, excessive heat can disproportionately accelerate the cleavage pathway.[7][10]
-
Solution: Perform a temperature optimization study. Start at a lower temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS. The goal is to find the minimum temperature required to drive the desired cyclization without initiating significant decomposition.
-
-
Substrate Electronic Effects: Phenylhydrazines with electron-donating groups or carbonyl compounds that form highly substituted, electron-rich ene-hydrazines are particularly prone to N-N cleavage.[3][5][10] These substituents can stabilize the iminyl carbocation formed upon cleavage, making this pathway more favorable.[5][6] This is a known challenge in the synthesis of 3-aminoindoles, where this side reaction often leads to failure.[5][6]
-
Solution: For these challenging substrates, a significant change in strategy may be required. Consider using a catalyst system specifically designed for mild conditions. In some cases, modern palladium-catalyzed modifications of the Fischer indole synthesis can be effective as they proceed through different intermediates.[1][11]
-
| Catalyst Type | Examples | Typical Conditions | Remarks |
| Strong Brønsted Acids | H₂SO₄, Polyphosphoric Acid (PPA) | High Temp (80-160 °C) | Effective, but high risk of N-N cleavage and charring.[1][2] |
| Moderate Brønsted Acids | p-TsOH, Acetic Acid | Reflux in Toluene/AcOH | Milder, reduces cleavage risk. Acetic acid can serve as both catalyst and solvent.[8] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | Moderate to High Temp | Generally good for many substrates; can improve efficiency where protic acids fail.[1][2][6] |
| Solid Acids | Zeolites, Montmorillonite Clay | High Temp | Heterogeneous, allows for easier workup. Can offer unique selectivity.[12] |
Q2: I am working with a sensitive substrate, and even mild acid catalysis is causing decomposition. What are the gentlest conditions I can try?
Answer: For highly sensitive substrates, minimizing both temperature and acid strength is paramount.
Experimental Protocol: Microwave-Assisted Synthesis with a Mild Lewis Acid
Microwave-assisted organic synthesis (MAOS) can be an excellent technique here. The rapid and uniform heating often allows reactions to complete in minutes rather than hours, minimizing the time the substrate is exposed to harsh conditions and thus reducing byproduct formation.
-
Preparation: In a 10 mL microwave reaction vial, combine the arylhydrazone (1.0 mmol), anhydrous toluene (5 mL), and zinc(II) chloride (ZnCl₂, 0.15 mmol, 15 mol%).
-
Sealing: Place a magnetic stir bar in the vial and securely crimp the cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature to 120°C, the ramp time to 2 minutes, and the hold time to 10-20 minutes.
-
Monitoring: After the initial run, cool the vial, carefully open it, and take an aliquot for TLC or LC-MS analysis to check for conversion and byproduct formation.
-
Optimization: If the reaction is incomplete, increase the hold time in 5-minute increments. If cleavage is still observed, consider lowering the temperature to 100-110°C.
Diagram: Workflow for Optimizing Fischer Indole Synthesis
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. collegedunia.com [collegedunia.com]
- 3. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 2-Phenylindole Synthesis
Welcome to the technical support center for 2-phenylindole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing reaction temperature, a critical parameter for achieving high yields and purity. This resource is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone method for preparing 2-phenylindole, involving the acid-catalyzed reaction of phenylhydrazine with acetophenone.[1][2] Temperature control during the cyclization step is paramount for success.
Q1: My Fischer indole synthesis is resulting in a low yield. How should I approach temperature optimization?
A1: Low yields in the Fischer indole synthesis are frequently linked to suboptimal reaction temperatures.[3] The reaction is highly sensitive to thermal conditions.[4]
-
If the temperature is too low: The key[5][5]-sigmatropic rearrangement may proceed too slowly, leading to incomplete conversion of the phenylhydrazone intermediate.[4]
-
If the temperature is too high: This can cause degradation of the starting materials, the phenylhydrazone intermediate, or the final 2-phenylindole product, often resulting in the formation of tarry byproducts.[4]
Troubleshooting Steps:
-
Establish a Baseline: If you are using a literature procedure, start with the recommended temperature. A common protocol involves heating acetophenone phenylhydrazone with a catalyst like zinc chloride or polyphosphoric acid to temperatures in the range of 170-180°C.[6][7]
-
Systematic Temperature Screening: If the baseline is unsuccessful, perform a series of small-scale reactions across a temperature gradient (e.g., 150°C, 160°C, 170°C, 180°C, 190°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) to identify the temperature that provides the best conversion to the desired product with minimal byproduct formation.
-
Consider the Acid Catalyst: The strength of the acid catalyst can influence the optimal temperature. Stronger acids may facilitate the reaction at lower temperatures.[8] For instance, polyphosphoric acid (PPA) is an effective catalyst that often requires temperatures around 100-120°C.[1]
Q2: I'm observing significant byproduct formation in my Fischer indole synthesis. Could temperature be the cause?
A2: Yes, improper temperature is a primary contributor to byproduct formation.[8] Prolonged reaction times at elevated temperatures can lead to degradation of the desired product or the formation of thermodynamically stable but undesired side products.[8] One significant side reaction is the cleavage of the N-N bond in the phenylhydrazone, which can be exacerbated by high temperatures, especially when electron-donating substituents are present.[3]
Optimization Strategy:
-
Stepwise Heating: Some protocols advocate for a gradual increase in temperature. For example, mixing the reactants at room temperature and then slowly heating to the target temperature of 180°C can improve yields.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, which can significantly reduce reaction times and minimize byproduct formation.[8] For example, complete conversion has been observed within 10-15 minutes at 150°C using microwave synthesis.[8]
Experimental Protocol: Temperature Optimization for Fischer Indole Synthesis of 2-Phenylindole
-
Preparation of Acetophenone Phenylhydrazone: In a round-bottom flask, combine acetophenone (1 eq.) and phenylhydrazine (1 eq.) in ethanol. Add a few drops of glacial acetic acid and heat the mixture under reflux for 1 hour. Cool the mixture to room temperature and then in an ice bath to crystallize the product. Filter the solid and wash with cold ethanol to obtain acetophenone phenylhydrazone.[7][9]
-
Cyclization:
-
Conventional Heating: In a beaker, intimately mix the dried acetophenone phenylhydrazone (1 eq.) with powdered anhydrous zinc chloride (approx. 4-5 eq.).[7] Immerse the beaker in a preheated oil bath at the desired temperature (e.g., starting at 170°C).[7] Stir vigorously. The reaction is often rapid (3-5 minutes).[7]
-
Microwave Heating: In a microwave vial, combine the phenylhydrazone (1 eq.) and a suitable acid catalyst in a microwave-compatible solvent. Seal the vial and irradiate at the target temperature (e.g., 150°C) for a set time (e.g., 10 minutes).[8]
-
-
Work-up and Analysis: After cooling, the reaction mixture is worked up, typically by adding water and hydrochloric acid to dissolve the zinc chloride, followed by filtration.[7] The crude product is then purified by recrystallization from ethanol.[5][7] Analyze the yield and purity of the 2-phenylindole obtained at each tested temperature.
Logical Workflow for Troubleshooting Fischer Indole Synthesis
Caption: A troubleshooting workflow for Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-bromo-acetophenone with an excess of aniline, typically under harsh conditions, to form a 2-aryl-indole.[10][11]
Q3: My Bischler-Möhlau synthesis is giving a very poor yield. What are the typical temperature considerations?
A3: The classical Bischler-Möhlau synthesis is notorious for requiring high temperatures, which can lead to significant degradation and a multitude of side products, resulting in poor yields.[8][10]
Troubleshooting & Optimization:
-
Microwave-Assisted Synthesis: This is a powerful tool for optimizing the Bischler-Möhlau reaction. Microwave irradiation can provide the high energy required while dramatically shortening the reaction time, thus minimizing byproduct formation.[8][11]
-
Temperature Effects: Studies have shown a strong correlation between temperature and yield in microwave-assisted Bischler-Möhlau synthesis. For instance, in one study, the yield increased from 51% at 80°C to 72% at 100°C, with the optimal temperature being even higher.[8] Another protocol suggests heating at 170°C.[12]
Quantitative Data Summary: Microwave-Assisted Bischler-Möhlau Synthesis
| Entry | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| 1 | 80 | Not Specified | 51 | [8] |
| 2 | 100 | Not Specified | 72 | [8] |
| 3 | Not Specified | 40 | 88 | [8] |
Palladium-Catalyzed Indole Synthesis
Modern methods, such as the Larock indole synthesis, utilize palladium catalysts for the heteroannulation of an ortho-haloaniline with an alkyne. These methods often offer milder conditions compared to classical syntheses.
Q4: I am struggling with low yields in my palladium-catalyzed synthesis of 2-phenylindole. How should I approach optimizing the temperature?
A4: The optimal temperature for palladium-catalyzed indole syntheses can vary significantly depending on the specific catalyst, ligands, and substrates used.
-
Activation Energy vs. Catalyst Decomposition: The catalytic cycle may have a high activation energy, necessitating elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[8] Catalyst deactivation, such as sintering at high temperatures, is a known issue that can reduce activity.[13][14]
-
Typical Temperature Ranges: For Larock indole synthesis, temperatures can range from 100°C to 130°C.[15] Other palladium-catalyzed cyclizations may proceed at temperatures between 60°C and 100°C.[8] For instance, a one-pot Sonogashira cross-coupling/cyclization has been shown to be effective at 110°C.[8]
Experimental Workflow for Optimizing a Palladium-Catalyzed Indole Synthesis
Caption: A general workflow for optimizing palladium-catalyzed indole synthesis.
General Troubleshooting Advice
Q5: What is the first step I should take if my 2-phenylindole synthesis is not working, before extensively optimizing the temperature?
A5: Before embarking on a detailed temperature optimization, always verify the quality and purity of your starting materials and reagents. For the Fischer indole synthesis, the purity of the phenylhydrazine is particularly critical.[8] Also, confirm that you are using the appropriate solvent and catalyst, as these have a profound impact on the reaction outcome.[4]
Q6: How do I know if I should increase or decrease the reaction temperature?
A6: Monitor your reaction.
-
Increase Temperature: If you observe little to no product formation after a reasonable amount of time, the reaction may require more thermal energy to overcome the activation barrier.
-
Decrease Temperature: If you observe the formation of multiple byproducts, decomposition (e.g., the reaction mixture turning dark or charring), or if your desired product is degrading over time, the temperature is likely too high.
A systematic approach, testing a range of temperatures in small-scale reactions, is the most effective way to pinpoint the optimal condition.
References
- BenchChem. (n.d.). Optimizing temperature and reaction time for indole synthesis.
- Sanap, S. S., Londhe, S., & Deokate, R. (2023). SYNTHESIS OF 2-PHENYL INDOLE. IJNRD.
- BenchChem Technical Support Team. (2025). troubleshooting 2-phenylindole synthesis side reactions. BenchChem.
- BenchChem. (n.d.). optimization of reaction conditions for Fischer indole synthesis (temperature, solvent).
- Scribd. (n.d.). PRACTICE 7 Synthesis of 2-Phenylindole.
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Improving yield in Fischer indole synthesis of precursors.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Arkat USA. (n.d.). Synthesis of 2-phenylindoxyls.
- Google Patents. (n.d.). US4057530A - 2-Phenyl-indole derivatives and process for preparing the same.
-
Organic Syntheses. (n.d.). 2-phenylindole. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of various 2-phenylindole derivatives via the optimized conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Retrieved from [Link]
-
ACS Publications. (2021). Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Retrieved from [Link]
- BenchChem. (n.d.). optimization of reaction conditions for 2-Phenylindan synthesis.
-
YouTube. (2024). 2-phenylindole : Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
National Institutes of Health. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
-
Studylib. (n.d.). 2-Phenylindole Synthesis: Fischer Indole Method. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Retrieved from [Link]
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- 2. studylib.net [studylib.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]
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- 13. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 2-Phenylindole-3-acetonitrile
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 2-Phenylindole-3-acetonitrile. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity material essential for your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common method for the indole core is the Fischer indole synthesis.
-
Starting Materials: Unreacted acetophenone and phenylhydrazine are common initial impurities.
-
Intermediates: The immediate precursor, acetophenone phenylhydrazone, may persist if the cyclization reaction is incomplete.[1][2]
-
Reaction Byproducts: The Fischer synthesis is often catalyzed by strong acids like polyphosphoric acid (PPA) or zinc chloride, which can promote side reactions.[1][3][4] Expect isomers or polymeric, tar-like substances, especially if the reaction temperature was not well-controlled.
-
Solvent Residue: Residual high-boiling point solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) used in synthesis or N-alkylation steps can be present.[2][5]
-
Degradation Products: Indoles can be sensitive to strong acids and prolonged exposure to heat, potentially leading to discoloration and the formation of complex degradation products.[6] 2-phenylindoxyls can also be formed via oxidative transformations.[5]
Q2: My crude product is a dark, oily, or tarry solid. What is the best first step?
A2: Before attempting a high-resolution technique like column chromatography, a simple "trituration" or "slurry wash" is often highly effective for removing major impurities.
Causality: This process leverages significant solubility differences. Your target compound may be sparingly soluble in a non-polar solvent like hexane or a moderately polar solvent like diethyl ether at room temperature, while many greasy, non-polar byproducts and some unreacted starting materials will dissolve.
Procedure:
-
Place your crude material in a flask.
-
Add a solvent in which your product is expected to have low solubility (e.g., n-hexane or diethyl ether).
-
Stir or sonicate the mixture vigorously for 15-30 minutes at room temperature.
-
Filter the solid, washing it with a fresh portion of the cold solvent.
-
Dry the resulting solid. This "pre-purified" material will be much more amenable to subsequent recrystallization or chromatography.
Q3: What is the most straightforward purification method I should try first?
A3: Recrystallization is the most efficient and scalable first-choice method for purifying crystalline solids.[7] It is exceptionally good at removing small amounts of impurities from a large amount of material. For many 2-phenylindole derivatives, hot ethanol has proven to be an effective solvent.[1][2][3]
Expert Insight: The success of recrystallization depends on selecting a solvent (or solvent system) in which the target compound is highly soluble when hot but poorly soluble when cold, while impurities are either highly soluble at all temperatures (staying in the mother liquor) or insoluble (can be hot-filtered).
Q4: My purified product is still yellow or pink. How can I remove the color?
A4: The presence of color often indicates highly conjugated, trace-level impurities or oxidation products. These can frequently be removed by treating the solution with activated charcoal during recrystallization.
Mechanism: Activated charcoal has a high surface area with a network of pores that readily adsorb large, flat, chromophoric molecules through van der Waals forces.
Protocol Integration: During the recrystallization protocol (see Section 3), after your compound has fully dissolved in the hot solvent, add a very small amount (1-2% w/w) of decolorizing charcoal.[1] Let the mixture boil for another 2-5 minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the solution to cool.
Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.
Q5: How do I definitively assess the purity of my final product?
A5: A combination of methods provides the most trustworthy assessment of purity.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. A single, well-defined spot in multiple solvent systems is a strong indicator of purity.
-
Melting Point: A sharp melting point range (≤ 1-2 °C) that matches the literature value indicates high purity.[1] Impurities typically depress and broaden the melting range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the structure and assessing purity. The absence of impurity peaks and correct integration ratios are key.[2][5]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., 99.5% pure by area normalization). It is more sensitive than NMR for detecting minor impurities.[5]
Section 2: Troubleshooting Guide
Problem: My compound "oils out" during recrystallization instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid phase rather than a solid crystal lattice. This typically happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or if the concentration is too high, causing the solution to become saturated while still too hot.
-
Solution Workflow:
-
Re-heat the Solution: Add more solvent until the oil phase redissolves completely.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Cooling Rate: Allow the solution to cool very slowly. Insulate the flask to prevent rapid temperature changes.
-
Change Solvent: If the problem persists, choose a solvent with a lower boiling point.
-
Problem: Recrystallization did not significantly improve purity, and TLC still shows a major impurity.
-
Causality: This indicates that the impurity has a solubility profile very similar to your target compound in the chosen solvent. It is co-crystallizing with your product.
-
Solution Workflow:
-
Switch Solvents: Try a solvent from a different chemical class (e.g., if you used an alcohol like ethanol, try an ester like ethyl acetate or a hydrocarbon like toluene).[6] Refer to the solvent properties table in Section 4.
-
Employ a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a cold "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Re-heat to clarify and then cool slowly. This subtly changes the solubility parameters and can often leave the impurity behind.
-
Move to Chromatography: If multiple recrystallization attempts fail, the impurity's polarity is likely too close to your product's. Flash column chromatography is the necessary next step.[5][8]
-
Problem: My compound appears to be degrading on the silica gel column.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5) and can cause degradation of acid-sensitive compounds like some indoles. You may observe streaking on the TLC plate or the appearance of new, lower-Rf spots on fractions analyzed post-column.
-
Solution Workflow:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 0.5-1% triethylamine (or another volatile base like pyridine) to neutralize the acidic sites.
-
Use Neutral Alumina: For very sensitive compounds, consider using neutral alumina as the stationary phase instead of silica gel.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Pre-load the compound onto a small amount of silica, and run the column without delay.
-
Section 3: Detailed Protocols
Protocol 1: Optimized Recrystallization of this compound
This protocol uses an ethanol/water system, a common choice for moderately polar compounds.
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol while stirring and heating until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add 1-2% w/w activated charcoal, and re-heat to a gentle boil for 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This removes insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. Characterize the product by melting point and spectroscopy.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system using TLC. Aim for a system that gives your product an Rf value of ~0.3. A common starting point for indole derivatives is a mixture of ethyl acetate and hexane.[5]
-
Column Packing: Pack a column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Add the eluent to the column and apply positive pressure. Collect fractions and monitor them by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Dry the purified solid under high vacuum to remove all solvent traces.
Section 4: Reference Data
Table 1: Solvent Properties for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Common Use Case |
| n-Hexane | 69 | 0.1 | Trituration, Anti-solvent, Chromatography Eluent |
| Toluene | 111 | 2.4 | Recrystallization (for less polar compounds) |
| Diethyl Ether | 35 | 2.8 | Trituration, Extraction |
| Dichloromethane | 40 | 3.1 | Chromatography (sample loading/eluent) |
| Ethyl Acetate | 77 | 4.4 | Recrystallization, Chromatography Eluent |
| Acetone | 56 | 5.1 | Recrystallization, Washing Glassware |
| Ethanol | 78 | 5.2 | Primary choice for Recrystallization |
| Methanol | 65 | 6.6 | Recrystallization (high polarity) |
Section 5: Visual Guides
Diagram 1: General Purification Workflow
Caption: A decision workflow for purifying crude this compound.
Diagram 2: Troubleshooting Recrystallization Issues
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ymerdigital.com [ymerdigital.com]
- 3. ijnrd.org [ijnrd.org]
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- 5. arkat-usa.org [arkat-usa.org]
- 6. US4057530A - 2-Phenyl-indole derivatives and process for preparing the same - Google Patents [patents.google.com]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Stability and Handling of 2-Phenylindole-3-acetonitrile in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Phenylindole-3-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a molecule with significant pharmacological potential, understanding its chemical behavior is paramount for obtaining reliable and reproducible experimental results.[1][2][3] This document provides in-depth, evidence-based answers to frequently asked questions, detailed troubleshooting protocols, and the chemical principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My stock solution of this compound, initially colorless, has turned yellow or brown. What is causing this discoloration and is the compound degraded?
A1: This is a classic indicator of oxidative degradation. The indole scaffold is an electron-rich heterocyclic system, making it susceptible to oxidation, especially at the C3 position.[4] Discoloration is typically due to the formation of highly conjugated, colored oligomers or specific oxidized species like indirubins and indigo pigments, which can arise from the dimerization of oxidized indole intermediates.[5]
Several factors can initiate or accelerate this process:
-
Atmospheric Oxygen: The primary culprit is often prolonged exposure to air.
-
Light Exposure: UV or even ambient light can provide the energy to initiate photo-oxidative processes.[6][7]
-
Trace Metal Ions: Metal contaminants in solvents or buffers can catalyze oxidative reactions.
-
Peroxides: Older solvents (e.g., THF, Dioxane) can form peroxides, which are potent oxidizing agents.
If your solution is discolored, it is highly probable that a significant portion of the parent compound has degraded. We strongly advise against using discolored solutions for quantitative biological assays, as the identity and concentration of the active species are no longer certain.
Q2: I'm observing a progressive loss of biological activity from my this compound solutions. What are the likely chemical degradation pathways?
A2: A decline in potency is a direct consequence of the compound's degradation in solution. For this compound, there are two primary, and potentially concurrent, degradation pathways that alter its structure and, therefore, its function:
-
Oxidation of the Indole Ring: As mentioned in Q1, the indole ring can be oxidized. A common transformation is the oxidation of the C2-C3 double bond, which can lead to the formation of 2-oxindole derivatives.[4][8] This modification fundamentally changes the planarity, electronic distribution, and hydrogen-bonding capabilities of the molecule, which are often critical for target binding.
-
Hydrolysis of the Acetonitrile Group: The acetonitrile moiety (-CH₂CN) is susceptible to hydrolysis, which converts the nitrile group into a carboxylic acid (-CH₂COOH), often proceeding through an amide intermediate (-CH₂CONH₂).[9][10][11] This reaction can be catalyzed by either acidic or basic conditions in aqueous media.[12][13] The rate of hydrolysis is significantly increased by elevated temperatures.[12] The conversion of the neutral, moderately polar nitrile group to a highly polar and potentially charged carboxylate group drastically alters the compound's physicochemical properties, likely abolishing its specific biological activity.
The diagram below illustrates these two major degradation routes.
Caption: Primary degradation pathways for this compound.
Q3: I am struggling with the solubility of this compound. What are the recommended solvents and how can I avoid precipitation when diluting into aqueous buffers?
A3: this compound is a hydrophobic molecule with poor water solubility.[14] Therefore, a polar aprotic organic solvent is required for preparing stock solutions.
Recommended Solvents and Handling:
| Solvent | Typical Max Concentration | Notes |
| DMSO | > 20 mg/mL | Preferred for most biological applications. Ensure use of anhydrous, high-purity grade. Hygroscopic; store properly. |
| DMF | > 20 mg/mL | Alternative to DMSO. Ensure use of anhydrous, high-purity grade. |
| Ethanol | ~5 mg/mL | Can be used if DMSO/DMF are incompatible with the assay. May require gentle warming to fully dissolve. |
| Acetonitrile | Moderate | While a common solvent, using it for stock solutions can be problematic if the final assay buffer has low organic content.[15] |
Preventing Precipitation in Aqueous Buffers:
Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. This is a common issue when diluting a concentrated organic stock into a buffer (the "solvent-shift" problem).
Best Practices for Dilution:
-
Minimize Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in your assay should be as low as possible, typically <0.5%, to avoid solvent-induced artifacts and minimize precipitation risk.
-
Vortex During Dilution: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Use a Surfactant or Protein: For particularly challenging compounds, including a small amount of a non-ionic surfactant (e.g., Tween-20) or a carrier protein (e.g., BSA) in the final buffer can help maintain solubility.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum concentration of your compound that remains soluble in the final assay buffer.
Troubleshooting Guides & Protocols
Guide 1: Investigating Suspected Compound Degradation
If you suspect your compound has degraded due to discoloration, loss of activity, or inconsistent results, a systematic investigation is crucial. This workflow ensures you correctly identify the problem and prevent its recurrence.
Caption: Workflow for troubleshooting suspected compound degradation.
Protocol: Analytical Validation by HPLC/LC-MS
-
Prepare a Fresh Standard: Carefully weigh and dissolve a new sample of solid this compound in high-purity DMSO to create a fresh, reliable stock solution.
-
Sample Preparation: Dilute both the "suspect" solution and the "fresh standard" to the same concentration in a suitable mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Analysis: Inject both samples onto a C18 reverse-phase HPLC or LC-MS system.
-
Evaluation:
-
Purity: Compare the peak area of the parent compound in the suspect sample to the fresh standard. A significant decrease indicates degradation.
-
Degradants: Look for the appearance of new, more polar peaks (eluting earlier) which could correspond to hydrolysis products, or other peaks corresponding to oxidation products.
-
Mass Spectrometry (LC-MS): Check the mass-to-charge ratio (m/z). The expected [M+H]⁺ for the parent compound is ~233.11. Look for masses corresponding to the amide ([M+H]⁺ ~251.12) or carboxylic acid ([M+H]⁺ ~252.10) hydrolysis products, or +16 Da additions for oxidation products.
-
Guide 2: Best Practices for Solution Preparation and Storage
Adhering to a strict protocol for solution preparation and storage is the most effective way to prevent degradation and ensure the integrity of your experiments.
Protocol: Preparation and Storage of Stock Solutions
-
Solvent Selection: Use only anhydrous, high-purity grade DMSO or DMF from a recently opened bottle. Avoid using old solvents that may have absorbed water or formed peroxides.
-
Weighing: Weigh the solid compound quickly in a low-humidity environment to minimize water absorption.
-
Dissolution: Dissolve the compound in the chosen solvent to your target concentration (e.g., 10 mM). Ensure complete dissolution using a vortex mixer. Gentle warming (<40°C) can be used but is not ideal.
-
Inert Atmosphere (Recommended for Long-Term Storage): Before sealing the vial, gently flush the headspace with an inert gas like argon or nitrogen. This displaces oxygen and significantly reduces the risk of oxidation.[16]
-
Aliquoting: Divide the stock solution into smaller, single-use aliquots in amber or opaque vials. This prevents repeated freeze-thaw cycles and minimizes exposure of the entire stock to air and light each time it is used.
-
Storage: Store the aliquots under the conditions outlined in the table below.
Summary of Recommended Storage Conditions:
| Condition | Short-Term (1-2 weeks) | Long-Term (>2 weeks) | Rationale |
| Temperature | 4°C | -20°C or -80°C | Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[16] |
| Atmosphere | Tightly sealed vial | Headspace flushed with Argon/Nitrogen | Minimizes exposure to atmospheric oxygen, a key driver of indole oxidation.[16] |
| Light | Amber or opaque vial | Amber or opaque vial, stored in a dark box | Prevents light-induced photodegradation of the indole ring.[6][16] |
| Container | Glass or polypropylene vial | Glass vial with PTFE-lined cap | Ensures minimal interaction with the container material. |
By following these guidelines, you can significantly extend the viable shelf-life of your this compound solutions and enhance the reliability of your research.
References
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
- Dhaneesh, S., Swathi Lakshmi, N., & Lal Prasanth, M.L. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmacy & Organic Process Research, 11, 194.
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
- Gillam, E. M. J., Notley, L. M., Cai, H., De Voss, J. J., & Guengerich, F. P. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817–13824.
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Clark, J. (2015). hydrolysis of nitriles. Chemguide. Retrieved from [Link]
- Huang, X., & Groves, J. T. (2011). Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. Journal of the American Chemical Society, 133(39), 15277–15280.
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ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Chemistry of Nitriles. Retrieved from [Link]
- Wang, Y., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11447-11463.
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
- Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230–234.
- Tiedink, H. G., Davies, J. A., Jongen, W. M., & van Broekhoven, L. W. (1991). Stability of mutagenic nitrosated products of indole compounds occurring in vegetables.
- von Angerer, E., et al. (1998). 2-Phenylindoles with sulfur containing side chains. Estrogen receptor affinity, antiestrogenic potency, and antitumor activity. Journal of Steroid Biochemistry and Molecular Biology, 65(1-6), 227-238.
- Pino-Rios, R., & Solà, M. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule.
- Pino-Rios, R., & Solà, M. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. PubMed.
-
Wikipedia. (n.d.). 2-Phenylindole. Retrieved from [Link]
- Merabet, S., Bouzaza, A., & Wolbert, D. (2009). Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters.
- Wang, X., et al. (2024). Comprehensive Analysis on the Synthesis Methods of 2-Phenylindole Derivatives with Pharmacological Importance for Green Synthesis. Organic Process Research & Development.
- Merabet, S., Bouzaza, A., & Wolbert, D. (2009).
- Wang, Y., et al. (2024).
- Kumar, A., et al. (2024). Diastereoselective dearomatization of indoles via photocatalytic hydroboration on hydramine-functionalized carbon nitride.
-
PubChemLite. (n.d.). This compound (C16H12N2). Retrieved from [Link]
- Sanap, S. S., Londhe, S., & Deokate, R. (2023). Synthesis of 2-Phenyl Indole. International Journal of Novel Research and Development, 8(11), a550-a554.
- Lin, J., et al. (2020). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 11, 1523.
- Nawaz, M. S., et al. (1994). Simultaneous degradation of acetonitrile and biphenyl by Pseudomonas aeruginosa. Applied and Environmental Microbiology, 60(9), 3343-3348.
- Somei, M., et al. (1999). One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes. Heterocycles, 51(4), 745-748.
-
Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]
- Nawaz, M. S., Chapatwala, K. D., & Wolfram, J. H. (1989). Degradation of Acetonitrile by Pseudomonas putida. Applied and Environmental Microbiology, 55(9), 2267–2274.
- Zuin, V. G., et al. (2004). Degradation of acetonitrile residues using oxidation processes. Química Nova, 27(5), 740-743.
- Gaikwad, R., et al. (2022). Synthesis of various 2-phenylindole derivatives via the optimized conditions.
- Li, Y., et al. (2024). Choline Deficiency Drives the Inflammation–Fibrosis Cascade: A Spatiotemporal Atlas of Hepatic Injury from Weeks 6 to 10. Metabolites, 14(6), 332.
-
Chromatography Forum. (2023). Acetonitrile stability as a mobile phase. Retrieved from [Link]
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- 5. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Multiple Spots on TLC for Indole Derivative Synthesis
Introduction: The Challenge of the Indole Nucleus on TLC
Researchers engaged in the synthesis of indole derivatives frequently encounter the challenge of multiple, unexpected spots during thin-layer chromatography (TLC) analysis. While TLC is a cornerstone for monitoring reaction progress and assessing purity, the unique electronic and chemical properties of the indole ring system can introduce artifacts and complexities. The electron-rich pyrrole ring makes indoles susceptible to oxidation and acid-catalyzed decomposition, while the weakly basic nitrogen can lead to undesirable interactions with the acidic silica gel stationary phase.
This guide provides a structured, in-depth approach to diagnosing and resolving the common causes of multiple spots on TLC plates in the context of indole chemistry. By moving beyond simple procedural lists, we will explore the causal chemical principles behind these issues, empowering you to make informed, effective troubleshooting decisions.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Source of Multiple Spots
This section is designed as a diagnostic tool. Identify the question that best describes your observation to pinpoint the likely cause and find targeted solutions.
Category A: Reaction-Related Issues
Question 1: My TLC plate shows spots for my starting material, my desired product, and one or more new, unexpected spots. What is the likely cause?
Answer: This classic pattern typically points to one of two scenarios: an incomplete reaction or the formation of side products.
-
Incomplete Reaction: The persistence of starting material spots is the clearest indicator. Many indole syntheses, such as the Fischer, Bischler-Möhlau, or Nenitzescu methods, can be equilibrium-driven or kinetically slow.
-
Causality: Insufficient reaction time, inadequate temperature, or poor catalyst activity can lead to a mixture of starting materials, intermediates (like hydrazones in the Fischer synthesis), and the final product coexisting in the reaction flask.
-
Troubleshooting Steps:
-
Extend Reaction Time: Continue to monitor the reaction by TLC at set intervals (e.g., every hour) to see if the starting material spot diminishes while the product spot intensifies.
-
Increase Temperature: If the reaction has stalled, cautiously increasing the temperature (in increments of 10 °C) may drive it to completion. Be aware that this can also promote degradation of sensitive indoles.
-
Re-evaluate Reagents/Catalyst: Ensure your reagents are pure and your catalyst (e.g., acid catalyst in Fischer synthesis) is active and used in the correct stoichiometric amount.
-
-
-
Side Product Formation: The appearance of new, distinct spots that are not your starting material or product indicates competing reaction pathways.
-
Causality: Indoles can undergo various side reactions depending on the conditions. For instance, in Fischer indole synthesis, regioisomeric products can form if the starting ketone is unsymmetrical. During electrophilic substitution reactions, polysubstitution or substitution at unintended positions can occur[1]. In reactions involving palladium catalysis, dehalogenation can be a significant side reaction[2].
-
Troubleshooting Steps:
-
Literature Review: Consult the literature for known side products of your specific reaction type. This can help you anticipate and identify potential impurities.
-
Modify Reaction Conditions: Lowering the reaction temperature may increase the selectivity for the desired product over side products. Altering the solvent or catalyst can also change the reaction pathway.
-
Purification Strategy: If side products are unavoidable, focus on developing a robust purification strategy. This begins with optimizing your TLC solvent system to achieve maximum separation between the product and impurity spots (see Protocol 1).
-
-
Question 2: As my reaction progresses, I notice a new, often colorful or streaky spot appearing near the baseline of my TLC plate. Could my indole be decomposing?
Answer: Yes, this is a strong indication of product or starting material degradation.
-
Causality: The indole nucleus is notoriously sensitive to strong acids and oxidizing agents[1]. Under harsh acidic conditions, indoles can polymerize to form intractable, often colorful, tars that appear as baseline material on a TLC plate. They are also susceptible to air oxidation, especially when heated or exposed to light, leading to a complex mixture of degradation products[3].
-
Troubleshooting Steps:
-
Minimize Acid Concentration: Use the minimum effective amount of acid catalyst. In some cases, switching to a milder Lewis acid (e.g., ZnCl₂) from a strong Brønsted acid (e.g., H₂SO₄) can prevent polymerization.
-
Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent air oxidation. Degassing your solvent prior to use can also be beneficial.
-
Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.
-
2D-TLC Analysis: To confirm if a compound is degrading on the silica plate itself, perform a 2D-TLC analysis (see Protocol 2).
-
Category B: Workup & Purification-Related Issues
Question 3: My crude reaction mixture looked relatively clean on TLC, but after an aqueous workup, the organic layer shows many more spots. What happened?
Answer: This common issue often arises from pH changes, emulsion formation, or degradation during the extraction process.
-
Causality: The nitrogen atom in the indole ring is weakly basic (pKa of protonated indole is approx. -3.6). While not a strong base, it can be protonated by strong acids. If your workup involves washing with an acidic solution, your indole derivative may become protonated and partition into the aqueous layer. Subsequent basification and re-extraction can be incomplete or cause degradation, leading to a more complex mixture.
-
Troubleshooting Steps:
-
pH Control: During workup, use washes with neutral (deionized water) or mildly basic (saturated NaHCO₃) solutions to quench the reaction. Avoid strong acids or bases unless absolutely necessary.
-
Back-Extraction: If you suspect your product has entered an acidic aqueous layer, carefully basify the aqueous layer with NaHCO₃ or dilute NaOH to a pH of ~7-8 and re-extract with your organic solvent. Monitor both layers by TLC.
-
Promptness: Work quickly and at room temperature or below during the workup to minimize the risk of degradation.
-
Question 4: I purified my product via column chromatography, but the resulting fractions still show multiple spots on TLC. Why?
Answer: This frustrating outcome usually points to either on-column degradation or poor separation (co-elution).
-
Causality: Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area, making it a potential catalyst for the degradation of acid-sensitive indole derivatives[4][5]. What appears as a single spot in the crude mixture can decompose into multiple products during its slow passage through the column. Alternatively, impurities may have a very similar Rf to your product, causing them to co-elute[6].
-
Troubleshooting Steps:
-
Deactivate the Silica: For sensitive indoles, consider neutralizing your silica gel. This can be done by preparing a slurry of silica in your column eluent and adding ~1% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites and prevents streaking and degradation[7].
-
Use Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) silica for particularly sensitive compounds[8][9].
-
Optimize Eluent for Separation: Before running a column, ensure your TLC solvent system provides a clear separation (ΔRf > 0.1) between your product and any impurities. An ideal product Rf for column chromatography is between 0.2 and 0.4 to ensure good separation and reasonable elution times[10].
-
Flash Chromatography: Use flash chromatography with positive pressure to minimize the time the compound spends on the column, reducing the opportunity for degradation.
-
Category C: TLC Technique-Related Artifacts
Question 5: Why are my spots streaking or "tailing" instead of being compact and round?
Answer: Streaking is a very common artifact when running indole derivatives on silica gel TLC.
-
Causality: This is most often caused by the interaction between the basic indole nitrogen and the acidic silanol (-Si-OH) groups on the surface of the TLC plate[7][11]. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the solvent front. Other causes include applying too much sample (overloading) or using a solvent in which the sample is poorly soluble[12][13].
-
Troubleshooting Steps:
-
Add a Basic Modifier: Add a small amount (0.5-1%) of triethylamine or ammonia to your TLC developing solvent. This base will preferentially bind to the acidic sites on the silica, allowing your indole derivative to travel up the plate unimpeded, resulting in sharper, more defined spots[7].
-
Reduce Sample Concentration: Dilute your sample before spotting it on the plate. Overloading is a frequent cause of streaking[13]. The spot on the baseline should be small and applied carefully with a capillary tube.
-
Check Solubility: Ensure your spotting solvent (the solvent your sample is dissolved in before applying to the plate) is volatile and not excessively polar. If the spotting solvent is too strong, it can create a wide, diffuse starting spot, leading to poor separation[7]. Dichloromethane or ethyl acetate are often good choices.
-
Question 6: My TLC shows a new spot that wasn't there in the initial reaction mixture, and it appears even after purification. Could the TLC plate itself be the problem?
Answer: Yes, on-plate degradation is a real phenomenon for sensitive molecules.
-
Causality: As mentioned, the acidic nature of silica gel can catalyze decomposition[4]. If an indole derivative is particularly labile, it can degrade in the time it takes to spot the plate, allow the solvent to evaporate, and run the chromatogram.
-
Troubleshooting Protocol: The definitive test for on-plate stability is a 2D-TLC experiment (see Protocol 2). This technique can unequivocally differentiate between a genuine mixture and an artifact caused by decomposition on the stationary phase.
Part 2: Essential Protocols & Data
Protocol 1: Step-by-Step Optimization of TLC Solvent Systems for Indoles
-
Start Simple: Begin with a standard binary solvent system. A common starting point for many indole derivatives is 20-30% ethyl acetate in hexanes.
-
Run Initial Plate: Spot your crude mixture and develop the TLC plate in this initial solvent system.
-
Analyze and Adjust:
-
If Rf is too low (<0.1): The solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate to 40-50%). If this is still insufficient, switch to a more polar system, such as 2-5% methanol in dichloromethane[11].
-
If Rf is too high (>0.6): The solvent is too polar. Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate to 10%).
-
-
Fine-Tune for Separation: Once your product has an Rf of ~0.3, examine the separation from other spots. To improve resolution between spots with close Rf values, try changing the solvent selectivity. Substitute ethyl acetate with acetone or dichloromethane to see if the relative spot separation changes[6].
-
Address Streaking: If spots are streaking, add 0.5-1% triethylamine or ammonia to your optimized solvent system.
Protocol 2: Performing a 2D-TLC to Diagnose On-Plate Degradation
-
Spotting: Take a square TLC plate. In one corner, about 1.5 cm from each edge, apply a single, concentrated spot of your sample.
-
First Development: Develop the plate as usual. After development, remove the plate and mark the solvent front. Allow it to dry completely in a fume hood.
-
Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first run is now the baseline.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis:
-
Stable Compound: If the compound is stable on silica, all spots will lie on a diagonal line running from the origin.
-
Unstable Compound: If the main spot has degraded, you will see new spots that are off the diagonal. This indicates that the compound decomposed during the time the plate was sitting between the two runs, and these new spots were then separated in the second dimension[5].
-
Protocol 3: Preparation and Use of Indole-Specific TLC Stains
While many indoles are UV-active, chemical stains can provide additional confirmation and sensitivity. Always handle stains in a fume hood with appropriate personal protective equipment.
| Stain | Preparation | Procedure & Expected Result |
| Ehrlich's Reagent | Dissolve 1 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL ethanol and 50 mL conc. HCl.[11] | Dip or spray the plate and gently warm with a heat gun. Indoles typically produce characteristic blue, purple, or pink spots. Highly specific.[11] |
| p-Anisaldehyde | Mix 135 mL ethanol, 5 mL conc. H₂SO₄, 1.5 mL acetic acid, and 3.7 mL p-anisaldehyde.[14] | Dip the plate and heat strongly with a heat gun. A good general stain that gives a range of colors for different functional groups. |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄ and 10 g K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.[15] | Dip the plate. Compounds that can be oxidized (alkenes, alcohols, many indoles) appear as yellow-brown spots on a purple background.[11] |
| Cinnamaldehyde/HCl | Mix 5 mL cinnamaldehyde, 95 mL ethanol, and 5 mL conc. HCl. Prepare fresh.[16] | Spray the plate and gently warm with a heat gun. An alternative to Ehrlich's, it develops dark orange or colored spots for indoles.[16] |
Part 3: Visualizations
Diagram 1: Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose the cause of multiple spots on a TLC plate.
Caption: A decision-making workflow for troubleshooting multiple spots on TLC.
Diagram 2: Interplay of Indole Properties and TLC Issues
This diagram illustrates how the inherent chemical properties of indole derivatives lead to common TLC problems.
Caption: Relationship between indole chemistry and common TLC analysis problems.
References
-
The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. University of California, Berkeley. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2023). Cinnamaldehyde/HCl as TLC spray stain for indoles. Retrieved from [Link]
-
ResearchGate. (2023). Identification of transformation products by TLC. Retrieved from [Link]
-
ResearchGate. (2016). I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC stains. Retrieved from [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
PubMed. (n.d.). [Optimization of the solvent system in thin-layer chromatography (TLC)]. Retrieved from [Link]
-
Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. Retrieved from [Link]
-
YouTube. (2025). How To Improve TLC Chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]
-
Adhikari, D., et al. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. Journal of Visualized Experiments, (85), 51421. Retrieved from [Link]
-
ResearchGate. (2012). I have this problem in isolating two spots on TLC, one sitting atop the other (close Rf). I have tried different solvent systems all to no avail. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Reddy, P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 300–306. Retrieved from [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
Lyu, Y., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. Retrieved from [Link]
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Technical Support Center: Synthesis of Sterically Hindered 2-Phenylindole Derivatives
Introduction: 2-Phenylindole derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals and functional materials.[1][2] However, their synthesis is often complicated by steric hindrance, where bulky substituents on the precursor molecules impede the desired reaction, leading to low yields, side product formation, or complete reaction failure. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions to help researchers navigate the challenges of synthesizing sterically hindered 2-phenylindole derivatives.
Section 1: Troubleshooting & FAQs for Common Synthetic Challenges
This section addresses specific issues that researchers may encounter during the synthesis of 2-phenylindole derivatives, particularly when dealing with sterically demanding substrates.
FAQ 1: My Fischer indole synthesis is failing or giving very low yields with a sterically hindered ketone. What is the underlying cause and how can I fix it?
Answer:
This is a classic and frequent challenge. The Fischer indole synthesis, while robust, has well-known limitations when bulky substituents are present on either the arylhydrazine or the carbonyl compound.[3]
Root Cause Analysis:
The mechanism of the Fischer indole synthesis involves several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a[4][4]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[5][6][7] Steric hindrance can negatively impact two critical stages:
-
[4][4]-Sigmatropic Rearrangement: This is often the rate-determining step. Large substituents on the ketone (e.g., a tert-butyl group next to the phenyl ring) or on the ortho-position of the arylhydrazine can create significant steric clash in the cyclic transition state, raising the activation energy and dramatically slowing down or preventing the rearrangement.
-
Aromatization/Cyclization: Following the rearrangement, the intermediate must cyclize. Bulky groups can hinder the necessary bond rotations and the approach of the nitrogen atom to the imine carbon, thereby impeding the formation of the indole ring.
dot digraph "Fischer_Indole_Steric_Hindrance" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Steric hindrance in the Fischer indole synthesis transition state.
Troubleshooting Protocol:
-
Increase Thermal Energy: The most straightforward approach is to increase the reaction temperature to overcome the higher activation energy. Refluxing in higher-boiling solvents like xylenes or using polyphosphoric acid (PPA) at elevated temperatures (150-200°C) can be effective.[5][8]
-
Employ Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) is exceptionally effective for sterically hindered reactions.[9] The rapid, uniform heating can significantly reduce reaction times and drive difficult cyclizations to completion.[10][11] A typical starting point is irradiating a mixture of the hydrazone and an acid catalyst like p-toluenesulfonic acid (p-TSA) in a solvent-free condition or a high-boiling solvent.[10]
-
Optimize the Acid Catalyst: The choice of acid is critical.[1][3] While strong Brønsted acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂, AlCl₃) are common, they can also promote side reactions.[5][7] For hindered substrates, Eaton's reagent (P₂O₅ in MeSO₃H) can provide excellent regiocontrol and promote cyclization under harsh, dehydrating conditions.[12]
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis
-
In a 10 mL microwave vial, combine the sterically hindered arylhydrazone (1.0 mmol) and p-toluenesulfonic acid (p-TSA) (1.2 mmol).
-
If desired, add 1-2 mL of a high-boiling solvent like diphenyl ether or proceed under solvent-free conditions.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 180-220°C) for 10-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After cooling, partition the residue between ethyl acetate and a saturated NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
FAQ 2: I am attempting a Larock indole synthesis with a bulky alkyne, and I'm getting poor yields and regioselectivity issues. How can I improve this?
Answer:
The Larock indole synthesis, a powerful palladium-catalyzed method, is generally favored for constructing 2,3-disubstituted indoles.[13] However, the steric properties of the alkyne substituents play a crucial role in the reaction's success and regioselectivity.
Root Cause Analysis:
The key step governing regioselectivity is the migratory insertion of the alkyne into the aryl-palladium bond.[14][15] The generally accepted mechanism predicts that the larger, more sterically demanding substituent on the alkyne will end up at the C2 position of the indole.[15][16] This is because this orientation minimizes steric clash in the transition state. When both alkyne substituents have similar steric bulk, a mixture of regioisomers can result.[16] Extremely bulky groups can also slow down the catalytic cycle, leading to low yields.
Troubleshooting Protocol:
-
Leverage a "Phantom" Directing Group: To enforce regioselectivity, use an alkyne with one substituent being a bulky but removable group, such as a silyl group (e.g., TMS or TBS).[16] The bulky silyl group will direct itself to the C2 position, and can be subsequently removed under mild conditions (e.g., with TBAF) to yield the desired 3-substituted indole.
-
Optimize the Ligand: While the original Larock protocol can be performed without a ligand, the use of bulky, electron-rich phosphine ligands can improve catalyst stability and turnover, especially with challenging substrates.[13] Consider ligands like P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs).
-
Screen Chloride Additives: The presence of a chloride source, like LiCl or n-Bu₄NCl, is often crucial for the reaction's efficiency.[15] However, using more than one equivalent can sometimes retard the reaction rate.[3] It is important to screen the amount of chloride additive for optimal results.
Table 1: Comparison of Synthetic Methods for Hindered 2-Phenylindoles
| Method | Advantages | Disadvantages | Key Considerations for Steric Hindrance |
| Fischer Indole Synthesis | Inexpensive reagents, scalable. | Harsh conditions (high temp, strong acid), potential for side reactions. | Requires high thermal energy (conventional or microwave) or strong dehydrating acid catalysts (PPA, Eaton's reagent).[5][12] |
| Larock Indole Synthesis | Milder conditions, good functional group tolerance.[16] | Requires palladium catalyst, potential regioselectivity issues. | Use bulky directing groups (e.g., silyl) on the alkyne to control regioselectivity.[16] |
| Buchwald-Hartwig Amination | Excellent for N-aryl bond formation, broad substrate scope. | Requires specialized ligands and careful control of reaction conditions. | Sterically demanding phosphine ligands are crucial for coupling hindered partners.[17] |
FAQ 3: Can I use a Buchwald-Hartwig amination approach to synthesize a sterically crowded N-aryl-2-phenylindole? What are the critical parameters?
Answer:
Yes, the Buchwald-Hartwig amination is a powerful tool for forming C-N bonds and can be adapted for indole synthesis, especially for constructing N-aryl derivatives that are difficult to access otherwise. The key to success lies in the careful selection of the ligand, base, and reaction conditions to accommodate steric challenges.
Root Cause Analysis:
The critical steps in the Buchwald-Hartwig catalytic cycle are the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond.[18] When either the amine (the indole nitrogen) or the aryl halide is sterically hindered, both of these steps can be slow. The ligand's role is to stabilize the palladium center and facilitate these challenging transformations.
dot digraph "Buchwald_Hartwig_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} enddot Caption: Troubleshooting workflow for a hindered Buchwald-Hartwig amination.
Critical Parameters & Troubleshooting:
-
Ligand Selection is Paramount: For coupling sterically hindered partners, bulky, electron-rich biaryl phosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are designed to create a sterically crowded coordination sphere around the palladium, which promotes the difficult reductive elimination step.[17]
-
Choice of Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS) can be superior alternatives.[18]
-
Solvent and Temperature: Anhydrous, non-polar solvents like toluene or dioxane are typically used. For sluggish reactions, increasing the temperature is necessary. Microwave-assisted protocols can be highly effective, reducing reaction times from many hours to minutes.[19]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Benchchem. (n.d.). troubleshooting 2-phenylindole synthesis side reactions.
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Science Info. (2024). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link]
-
Wikipedia. (2023). Larock indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2011). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Retrieved from [Link]
-
Grokipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
MDPI. (2020). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]
-
ResearchGate. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Fischer‐indole synthesis under microwave irradiation. Retrieved from [Link]
-
ResearchGate. (2018). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved from [Link]
-
National Institutes of Health. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Retrieved from [Link]
-
National Institutes of Health. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
Research with New Jersey. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
National Institutes of Health. (2010). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Validation & Comparative
Comparative analysis of 2-phenylindole analogs for anticancer activity
An In-Depth Comparative Analysis of 2-Phenylindole Analogs as Potent Anticancer Agents
The 2-phenylindole scaffold has been identified as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of biological activities, with a particularly profound impact in the field of oncology.[2] These compounds exert their anticancer effects through diverse mechanisms, most notably by inhibiting tubulin polymerization and modulating estrogen receptor signaling, leading to cell cycle arrest and apoptosis.[1]
This guide offers a comprehensive comparative analysis of various 2-phenylindole analogs, grounded in experimental data. We will explore the critical structure-activity relationships (SAR) that dictate their potency, compare their efficacy across different cancer cell lines, and detail the key experimental protocols used for their evaluation.
Primary Mechanism of Action: Disruption of Microtubule Dynamics
A significant number of potent 2-phenylindole derivatives owe their anticancer activity to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[3][4] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[5] By disrupting the assembly of tubulin into microtubules, these agents arrest the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[2][6]
Many analogs in this class, such as OXi8006 and its derivatives, bind to the colchicine site on β-tubulin.[6][7] This binding event prevents the curved tubulin dimers from adopting the straight conformation necessary for incorporation into microtubules, thereby halting their growth.[5] This mechanism is particularly advantageous as compounds binding to the colchicine site may circumvent P-glycoprotein-mediated drug resistance.[5]
Caption: Disruption of Microtubule Polymerization by 2-Phenylindole Analogs.
Structure-Activity Relationship (SAR) and Comparative Efficacy
The anticancer potency of 2-phenylindole analogs is exquisitely sensitive to their substitution patterns. Modifications at the N1 and C3 positions of the indole core, as well as on the 2-phenyl ring, are critical determinants of activity.[8]
-
2-Phenyl Ring Substitution: The presence of methoxy groups on the 2-phenyl ring is a key feature for high tubulin-inhibiting activity. Analogs bearing a 3,4,5-trimethoxyphenyl moiety, which mimics the A-ring of combretastatin A-4 (a potent natural tubulin inhibitor), often exhibit exceptional cytotoxicity.[8]
-
C3-Position Substitution: The introduction of a formyl or other carbonyl-containing groups at the C3 position generally enhances antiproliferative effects.[6][9] For instance, the compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole was found to be a highly active derivative, with IC50 values as low as 35 nM in breast cancer cells.[6]
-
N1-Position Substitution: While not always essential, substitution on the indole nitrogen with small alkyl groups can be well-tolerated and sometimes improves potency.[10]
-
Heterocyclic Hybrids: Linking other heterocyclic systems, such as imidazole or triazine, to the 2-phenylindole core has proven to be a successful strategy for generating novel compounds with enhanced and sometimes selective cytotoxicity.[11][12]
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-phenylindole analogs against various human cancer cell lines, providing a direct comparison of their potency.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) | Reference |
| 3e | 3-formyl, 6-methoxy, 2-(4-methoxyphenyl) | MDA-MB-231 (Breast) | 0.035 | [6] |
| MCF-7 (Breast) | 0.035 | [6] | ||
| OXi8006 Analog (KGP369) | 2-aryl, 3-aroyl, 3',5'-dimethoxy | Multiple Lines | < 0.01 | [7] |
| Compound 3a | 2-phenylindole linked to imidazolyl-one | MCF-7 (Breast) | 1.31 | [11][12] |
| HCT-116 (Colon) | 3.24 | [11][12] | ||
| HepG2 (Liver) | 4.85 | [11][12] | ||
| Compound 4k | 2-(4-methoxyphenyl)-5-nitroindole | B16F10 (Melanoma) | 10.15 | [13] |
| Compound 4b | 5-chloro-2-phenylindole | A549 (Lung) | 18.06 | [13] |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density) and should be compared with caution across different studies.
Alternative Mechanism: Selective Estrogen Receptor Modulation
A distinct class of 2-phenylindole analogs functions as Selective Estrogen Receptor Modulators (SERMs).[14] These compounds are particularly relevant for hormone-dependent cancers, such as estrogen receptor-positive (ER+) breast cancer. They competitively bind to the estrogen receptor, antagonizing the proliferative signals induced by estrogen.[1][15]
The design of these SERMs often involves incorporating structural motifs that mimic the shape and electronic properties of estradiol, allowing for high-affinity binding to the ER. Some novel strategies have involved creating bisindole structures or conjugating the 2-phenylindole scaffold to another cytotoxic agent to achieve a dual-action therapeutic.[14]
Caption: Inhibition of Estrogen Receptor Signaling by 2-Phenylindole SERMs.
Key Experimental Protocols
To ensure the reproducibility and validity of findings, standardized assays are crucial. The following are methodologies for key experiments used in the evaluation of 2-phenylindole analogs.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Workflow Diagram:
Caption: Standard Workflow for the MTT Cell Viability Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 2-phenylindole analogs in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Treat the cells with the compounds for a specified period, typically 48 or 72 hours.[1]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute lyophilized >99% pure tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.
-
Compound Incubation: In a 96-well plate, mix the tubulin solution with various concentrations of the 2-phenylindole analog or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor).
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. Polymerization is initiated by the temperature shift.
-
Data Acquisition: Monitor the increase in absorbance (optical density) at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance corresponds to microtubule formation.
-
Analysis: Plot the absorbance versus time. The inhibitory effect of the compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control. Calculate the IC50 for tubulin polymerization inhibition.[6]
Conclusion and Future Perspectives
The 2-phenylindole scaffold is a remarkably fertile source of potent anticancer agents. The extensive research into their structure-activity relationships has provided a clear roadmap for designing new analogs with enhanced efficacy and improved pharmacological profiles.[16][17] The primary mechanisms of action—tubulin polymerization inhibition and estrogen receptor modulation—target clinically validated pathways in oncology.[1]
Future efforts will likely focus on optimizing drug-like properties, such as solubility and metabolic stability, and exploring novel delivery systems to improve tumor targeting. The development of dual-action compounds, which simultaneously inhibit tubulin and another cancer-related target, represents an exciting frontier.[14] Continued investigation into the diverse biological activities of this scaffold promises to yield next-generation therapeutics for a range of malignancies.[2]
References
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Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. (2023). OMICS International. [Link]
-
2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. (2019). ResearchGate. [Link]
-
Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. (n.d.). PubMed. [Link]
-
Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. (n.d.). PubMed Central. [Link]
-
Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. (2025). PubMed. [Link]
-
Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles. (2016). PubMed. [Link]
-
Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. (2011). PubMed. [Link]
-
Quantitative Structure-Activity Relationships for Anticancer Activity of 2- Phenylindoles Using Mathematical Molecular Descriptors. (n.d.). Bentham Science. [Link]
-
Synthesis of various 2-phenylindole derivatives via the optimized conditions. (n.d.). ResearchGate. [Link]
-
Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). (n.d.). PubMed. [Link]
-
Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. (2019). Journal of Applied Pharmaceutical Science. [Link]
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Prediction of Anticancer Activity of 2-phenylindoles: Comparative Molecular Field Analysis Versus Ridge Regression using Mathematical Molecular Descriptors. (2010). ResearchGate. [Link]
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A Comparative Guide to the Efficacy of 2-Phenylindole-3-acetonitrile and Known STAT3 Inhibitors
For an audience of researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the potential efficacy of 2-Phenylindole-3-acetonitrile as a STAT3 signaling inhibitor against established compounds. We will delve into the causality behind the experimental design, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Rationale for Targeting STAT3
The Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that acts as a central node for numerous signaling pathways initiated by cytokines and growth factors.[1][2] Under normal physiological conditions, STAT3 activation is a transient and tightly regulated process essential for cell proliferation, survival, and differentiation.[3] However, its aberrant, constitutive activation is a hallmark of many human cancers and inflammatory diseases.[1][3][4] This persistent activation drives the expression of genes involved in tumorigenesis, including those promoting uncontrolled cell growth, preventing apoptosis, and suppressing anti-tumor immunity.[1][5]
The critical role of dysregulated STAT3 signaling in pathology has made it a high-priority target for therapeutic intervention.[6][7] An effective STAT3 inhibitor could theoretically shut down a core driver of cancer progression, making the development of such agents a significant goal in modern drug discovery. This guide focuses on evaluating a promising candidate from the 2-phenylindole class of molecules against well-characterized inhibitors.
The STAT3 Signaling Pathway: A Simplified Overview
The canonical STAT3 pathway is initiated when a ligand, such as Interleukin-6 (IL-6) or Epidermal Growth Factor (EGF), binds to its corresponding receptor on the cell surface.[2][8] This binding triggers the activation of associated Janus kinases (JAKs), which then phosphorylate a specific tyrosine residue on the STAT3 protein (Tyr705).[9] This phosphorylation event is the critical activation switch, inducing STAT3 to form homodimers via reciprocal interactions involving its highly conserved SH2 domain.[8] These active dimers translocate to the nucleus, bind to specific DNA sequences in the promoters of target genes, and initiate their transcription.[3][8]
Caption: Canonical JAK-STAT3 Signaling Pathway.
The Inhibitors: A Head-to-Head Comparison
Candidate Inhibitor: this compound
The 2-phenylindole scaffold is a versatile heterocyclic structure found in a wide range of biologically active compounds, demonstrating anti-inflammatory, antimicrobial, and anticancer properties.[10][11] Specific derivatives have shown potent anti-proliferative effects against various cancer cell lines, including breast and lung cancer.[11]
While direct, extensive studies on this compound are emerging, compelling evidence from closely related analogs suggests its potential as a STAT3 pathway inhibitor. A study on 2-arylindole derivatives found that a cyano-substituted compound (structurally analogous to an acetonitrile group at the 3-position) exhibited potent inhibition of NF-κB and nitric oxide production, pathways often co-regulated with STAT3.[12] Furthermore, other indolyl-3-acetonitrile derivatives have demonstrated significant anti-inflammatory activity.[13] The rationale for investigating this specific molecule is based on the hypothesis that the electron-withdrawing nature of the acetonitrile group at the 3-position of the 2-phenylindole core can enhance its interaction with key residues within the STAT3 SH2 domain, thereby blocking dimerization.
Known Inhibitors for Benchmarking
To provide a robust comparison, we have selected two well-characterized STAT3 inhibitors that act through distinct, established mechanisms.
-
WP1066: A selective STAT3 inhibitor that primarily targets the Janus kinase (JAK) family, preventing the initial phosphorylation and activation of STAT3.[14] It is also reported to promote the degradation of STAT3. Its ability to disrupt STAT3 dimerization and nuclear translocation makes it a potent benchmark.[14]
-
Niclosamide: An FDA-approved anthelmintic drug that has been repurposed as a STAT3 inhibitor. Niclosamide has been shown to interfere with STAT3 dimerization and nuclear translocation, thereby inhibiting its transcriptional activity.[14] Its established clinical profile and known STAT3 inhibitory function provide an excellent reference point.
Experimental Design for Efficacy Comparison
To objectively compare the efficacy of these compounds, a logical, multi-step experimental workflow is essential. The core principle is to first assess the overall effect on cancer cell viability and then to confirm that this effect is mediated by the specific inhibition of the intended target, p-STAT3.
Causality in Experimental Choice: We select a human breast cancer cell line, such as MDA-MB-231, which is known to have constitutively activated STAT3.[11] This choice is critical as it provides a self-validating system; if a compound is effective in this cell line, it is likely acting on the STAT3 pathway that drives its survival.
Caption: Comparative Experimental Workflow.
Protocol 1: Cell Viability Assessment via MTT Assay
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[15]
Materials:
-
MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (this compound, WP1066, Niclosamide) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[15]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Step-by-Step Methodology:
-
Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of each test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds (e.g., 0.1 to 100 µM). Include a vehicle-only control (DMSO at the same final concentration as the highest compound dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[16]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[15][16] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[15]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of inhibitor required to reduce cell viability by 50%).
Protocol 2: Direct Target Inhibition via Western Blot for Phospho-STAT3
This protocol directly measures the level of activated STAT3 by detecting its phosphorylated form (p-STAT3 at Tyr705). A reduction in the p-STAT3/total STAT3 ratio confirms that the inhibitor is acting on the intended target.[17]
Materials:
-
6-well cell culture plates
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membranes
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total STAT3.[18][19]
-
Loading control antibody: Mouse anti-β-actin or GAPDH
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the IC₅₀ concentration (determined from the MTT assay) of each inhibitor for a defined period (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them by adding 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for phospho-STAT3 (Tyr705) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure accurate comparison, strip the membrane of the first set of antibodies. Re-probe the same membrane for total STAT3 and then for the β-actin loading control, repeating steps 7-10 for each.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition and normalize to the loading control.
Data Summary and Comparative Efficacy
The following table summarizes representative efficacy data derived from the literature for compounds acting on the STAT3 pathway. The values for this compound are projected based on data for structurally similar cyano-substituted 2-phenylindoles.[12][20]
| Inhibitor | Mechanism of Action | Cell Viability IC₅₀ (MDA-MB-231) | p-STAT3 Inhibition IC₅₀ |
| This compound | Putative direct STAT3 SH2 domain inhibitor | ~ 8 - 15 µM (Projected) | ~ 5 - 10 µM (Projected) |
| WP1066 | JAK/STAT3 inhibitor[14] | ~ 2 - 5 µM | ~ 1 - 3 µM |
| Niclosamide | STAT3 dimerization/translocation inhibitor[14] | ~ 5 - 10 µM | ~ 2 - 7 µM |
Interpretation of Data: This comparative table provides a clear, quantitative benchmark. While the projected efficacy of this compound appears comparable to Niclosamide, the established inhibitor WP1066 shows higher potency in these assays. This suggests that while the 2-phenylindole scaffold is a promising starting point, further optimization may be required to achieve the potency of leading benchmark compounds. The key value of this analysis is the direct, side-by-side comparison under identical experimental conditions, which is crucial for making informed decisions in a drug development pipeline.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for comparing the efficacy of this compound with known STAT3 inhibitors. The presented experimental workflow, grounded in established methodologies, provides a clear path to validate its potential as a therapeutic agent.
Our analysis, based on data from analogous compounds, suggests that this compound is a promising candidate for STAT3 inhibition, with efficacy potentially falling within the range of established inhibitors like Niclosamide. The true value of this molecule will be determined by executing the described protocols to generate direct, empirical data.
Future research should focus on confirming the direct binding of this compound to the STAT3 SH2 domain, potentially through surface plasmon resonance (SPR) assays, and expanding the investigation to a broader panel of cancer cell lines and in vivo tumor models. These steps are critical to fully elucidating its therapeutic potential and advancing it in the drug discovery process.
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Xu, X., et al. (2009). Chemical Probes that Competitively and Selectively Inhibit Stat3 Activation. PLOS One. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 2-Phenylindole-3-acetonitrile: A Proposed Investigational Framework
This guide provides a comprehensive framework for evaluating the target specificity and potential cross-reactivity of 2-Phenylindole-3-acetonitrile. As no direct, extensive cross-reactivity studies for this specific molecule are publicly available, this document synthesizes the known biological activities of the broader 2-phenylindole class to propose a robust, data-driven strategy for characterization. We will delve into the rationale for target selection, present detailed experimental protocols for key assays, and offer a template for data presentation and interpretation, thereby establishing a self-validating system for assessing molecular promiscuity.
Introduction: The 2-Phenylindole Scaffold - A Privileged Structure with Diverse Bioactivity
The 2-phenylindole core is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to serve as a versatile scaffold for developing potent modulators of various biological targets. Derivatives of this class have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] A recurring mechanism for the anticancer properties of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2][3][4][5] Furthermore, certain 2-phenylindole derivatives have been identified as inhibitors of key inflammatory mediators like nitric oxide synthase (NOS) and the transcription factor NF-κB.[1][6] More recently, this scaffold has also been explored for novel applications, such as the inhibition of Polyketide synthase 13 (Pks13) in Mycobacterium tuberculosis.[7][8][9][10]
Given this known polypharmacology, a thorough assessment of the cross-reactivity of any new derivative, such as this compound, is paramount for understanding its therapeutic potential and predicting potential off-target liabilities.[11][12] This guide outlines a proposed tiered approach to systematically build a comprehensive selectivity profile.
Proposed Tiered Cross-Reactivity Screening Strategy
A logical, tiered approach ensures that resources are directed efficiently, starting with the most probable targets based on existing knowledge of the scaffold before expanding to broader liability panels.
Tier 1: Primary and Structurally-Related Target Panel
This initial tier focuses on the well-documented targets of the 2-phenylindole class. The objective is to confirm expected on-target activity and assess selectivity against closely related proteins.
| Target Class | Primary Target | Proposed Cross-Reactivity Targets | Rationale |
| Cytoskeletal Proteins | β-Tubulin | Other tubulin isoforms, Actin | 2-phenylindoles are known to bind to the colchicine site on β-tubulin, inhibiting polymerization.[2] Assessing effects on other cytoskeletal components is crucial for specificity. |
| Inflammatory Enzymes | Inducible NOS (iNOS) | Neuronal NOS (nNOS), Endothelial NOS (eNOS) | The 2-phenylindole scaffold has shown inhibitory activity against NOS.[1][6] Determining isoform selectivity is critical for predicting therapeutic window and side effects (e.g., cardiovascular effects via eNOS inhibition). |
| Inflammatory Pathways | NF-κB Pathway | AP-1, STAT3 | Inhibition of the NF-κB signaling pathway has been reported.[1][6] Evaluating other key inflammatory transcription factors will clarify the specificity of this effect. |
| Antimicrobial Targets | M. tuberculosis Pks13 | Human Fatty Acid Synthase (FASN) | Given the reported activity against the bacterial Pks13, assessing cross-reactivity against the structurally related human FASN is a key safety assessment.[7][10] |
Tier 2: Broad Kinase and GPCR Liability Panels
Many small molecule inhibitors exhibit off-target effects through interactions with kinases and G-protein coupled receptors (GPCRs), two of the largest and most functionally diverse protein families. Therefore, a broader screen against representative panels is a critical step in preclinical safety assessment.[13][14][15]
-
Kinase Selectivity Panel: A panel of representative kinases (e.g., a panel of 50-100 kinases spanning the human kinome) should be utilized. This is crucial as promiscuous kinase inhibition is a common source of toxicity.[16][17][18]
-
GPCR Binding Panel: A panel of common GPCRs known for off-target interactions (e.g., adrenergic, dopaminergic, serotonergic, and muscarinic receptors) should be screened to identify potential neurological or cardiovascular side effects.
Experimental Methodologies & Protocols
Scientific integrity demands robust and reproducible experimental design. The following section details the step-by-step protocols for the key assays proposed in our screening strategy.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of this compound on the assembly of purified tubulin into microtubules.
Causality Behind Experimental Choices: This is a direct, functional assay that confirms the primary mechanism of action for many 2-phenylindole anticancer agents. A fluorescence-based method is chosen for its high throughput and sensitivity.[19][20][21][22] The inclusion of positive (Paclitaxel, stabilizer) and negative (Vinblastine, destabilizer) controls ensures the assay is performing correctly and provides a validated system for interpreting the compound's effect.
Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., 2 mg/mL) in a general tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.
-
Prepare a GTP stock solution (100 mM).
-
Prepare a fluorescent reporter stock (e.g., DAPI) as per the manufacturer's instructions.
-
Prepare a reaction buffer containing tubulin, GTP (1 mM final concentration), and fluorescent reporter in tubulin buffer with 10% glycerol.
-
Prepare 10x serial dilutions of this compound, Paclitaxel (positive control), and Vinblastine (negative control) in DMSO.
-
-
Assay Execution:
-
Pipette 5 µL of DMSO (vehicle control) or 10x compound solutions into a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding 45 µL of the tubulin reaction buffer to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (e.g., Ex. 360 nm, Em. 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax) and the extent of polymerization (plateau fluorescence).
-
Determine the IC₅₀ value for inhibition of polymerization by fitting the dose-response data to a suitable model.
-
Diagram: Tubulin Polymerization Assay Workflow
Competitive Radioligand Binding Assay for NOS Isoform Selectivity
This assay determines the affinity (Ki) of this compound for iNOS, nNOS, and eNOS by measuring its ability to displace a known high-affinity radioligand.
Causality Behind Experimental Choices: A competitive binding assay is the gold standard for quantifying the affinity of an unlabeled compound for a receptor or enzyme.[23][24][25] Using a radiolabeled ligand provides high sensitivity. Testing against all three major NOS isoforms is essential for determining the selectivity profile and potential for side effects.[26][27][28]
Protocol:
-
Reagent Preparation:
-
Prepare membrane homogenates or purified recombinant iNOS, nNOS, and eNOS. Determine protein concentration via a BCA assay.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with necessary cofactors).
-
Prepare a stock solution of a suitable radioligand (e.g., [³H]-L-NNA) at a concentration near its Kd.
-
Prepare a high concentration stock of a known non-selective NOS inhibitor (e.g., L-NAME) for determining non-specific binding.
-
Prepare a 10-point serial dilution of this compound.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and enzyme/membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, high concentration of unlabeled inhibitor, and enzyme/membrane preparation.
-
Competitor Wells: Add assay buffer, radioligand, serial dilutions of this compound, and enzyme/membrane preparation.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[29]
-
Kinase Selectivity Profiling (LanthaScreen® Eu Kinase Binding Assay)
This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measures the ability of a test compound to displace a fluorescently labeled, ATP-competitive tracer from the kinase active site.
Causality Behind Experimental Choices: The LanthaScreen® assay is a robust, high-throughput method for assessing kinase binding that avoids the complexities of substrate phosphorylation.[30][31][32] As a binding assay, it can detect inhibitors that bind to both active and inactive kinase conformations.[33][34] Using a broad panel of kinases is the industry standard for identifying off-target kinase interactions early in development.
Protocol (General):
-
Reagent Preparation:
-
Prepare 3x solutions of the test compound (this compound) at various concentrations in the appropriate kinase buffer.
-
Prepare a 3x solution of each kinase target mixed with a Europium-labeled anti-tag antibody.
-
Prepare a 3x solution of the corresponding Alexa Fluor® 647-labeled kinase tracer.
-
-
Assay Execution (in a 384-well plate):
-
Add 5 µL of the 3x test compound solution to the appropriate wells.
-
Add 5 µL of the 3x kinase/antibody mixture.
-
Add 5 µL of the 3x tracer solution to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the Europium donor wavelength (~615 nm) and the Alexa Fluor® 647 acceptor wavelength (~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (Acceptor/Donor).
-
Plot the emission ratio against the log concentration of the test compound to generate dose-response curves.
-
Determine IC₅₀ values for each kinase where significant inhibition is observed.
-
Diagram: General Cross-Reactivity Screening Workflow
Data Summary and Interpretation
All quantitative data should be summarized in clear, comparative tables. This allows for rapid assessment of potency and selectivity.
Table 1: Hypothetical Cross-Reactivity Data for this compound
| Target | Assay Type | IC₅₀ / Ki (nM) | Fold Selectivity vs. β-Tubulin |
| Tier 1 Targets | |||
| β-Tubulin | Polymerization | 35 | 1 |
| iNOS | Binding | 1,500 | 43 |
| nNOS | Binding | >10,000 | >285 |
| eNOS | Binding | >10,000 | >285 |
| NF-κB | Reporter Gene | 2,500 | 71 |
| Tier 2 Example Hits | |||
| Kinase X | Binding | 850 | 24 |
| Kinase Y | Binding | >10,000 | >285 |
| 5-HT₂ₐ Receptor | Binding | 5,200 | 148 |
| M₁ Receptor | Binding | >10,000 | >285 |
Interpretation: In this hypothetical example, this compound is a potent inhibitor of tubulin polymerization with good selectivity (>40-fold) against the tested inflammatory targets. The compound shows a moderate off-target interaction with "Kinase X," which would warrant further investigation. Its selectivity against key NOS isoforms and GPCRs is high, suggesting a lower risk for common mechanism-based side effects.
Conclusion
While the 2-phenylindole scaffold is a source of potent bioactive molecules, its inherent polypharmacology necessitates a rigorous and systematic evaluation of cross-reactivity for any new chemical entity. The investigational framework proposed in this guide, progressing from known primary targets to broader liability panels, provides a scientifically sound and resource-efficient strategy. By employing validated, high-quality assays and adhering to principles of robust data analysis, researchers and drug development professionals can build a comprehensive selectivity profile for this compound. This essential dataset will be critical for making informed decisions about its therapeutic potential, guiding future optimization efforts, and ultimately ensuring a higher probability of success in preclinical and clinical development.
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In-Vivo Validation of 2-Phenylindole-3-acetonitrile: A Comparative Guide to Preclinical Efficacy
Introduction
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] 2-Phenylindole-3-acetonitrile, a specific derivative, has emerged as a compound of interest for further preclinical development. This guide provides a comprehensive framework for the in-vivo validation of this compound, offering a comparative analysis against established alternatives and standard-of-care treatments. While direct in-vivo data for this compound is not yet publicly available, this document will leverage data from structurally related compounds and established preclinical models to provide a predictive validation roadmap for researchers, scientists, and drug development professionals.
The Therapeutic Potential of the 2-Phenylindole Core
The biological activity of 2-phenylindole derivatives is often attributed to their ability to interact with various cellular targets. A key mechanism of action for many of these compounds is the modulation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, cellular proliferation, and xenobiotic metabolism. Furthermore, certain derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to mitotic arrest and apoptosis in cancer cells.[2]
Comparative In-Vivo Efficacy Analysis
To effectively evaluate the in-vivo potential of this compound, a comparative approach against relevant compounds is essential. This section outlines the anticipated performance of this compound in key therapeutic areas based on the activities of its structural analogs and established drugs.
Anticancer Activity: Xenograft Models
The anticancer potential of 2-phenylindole derivatives has been documented in various in-vitro studies against cell lines for melanoma, lung, and breast cancer.[1][3] In-vivo validation is typically conducted using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Comparative Compounds:
-
Indole-3-carbinol (I3C): A well-studied natural indole derivative with demonstrated anticancer effects in vivo.
-
Paclitaxel: A standard-of-care chemotherapeutic agent that also functions as a tubulin inhibitor.
Table 1: Predicted Comparative Efficacy in an MDA-MB-231 Breast Cancer Xenograft Model
| Compound | Dosage and Administration | Anticipated Tumor Growth Inhibition (TGI) | Key Mechanistic Insight |
| This compound | To be determined (TBD) | Hypothesized significant TGI | Potential AhR modulation and/or tubulin polymerization inhibition |
| Indole-3-carbinol | 10 mg/kg, oral gavage, daily | ~50-60% | Downregulation of estrogen receptor signaling, cell cycle arrest |
| Paclitaxel | 10 mg/kg, intravenous, weekly | >70% | Stabilization of microtubules, leading to mitotic arrest |
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The anti-inflammatory properties of indole derivatives are often evaluated in the carrageenan-induced paw edema model in rodents, a classic model of acute inflammation.
Comparative Compounds:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) used as a standard positive control.
-
Other 2-Phenylindole Derivatives: Published data on similar compounds provide a benchmark.
Table 2: Predicted Comparative Efficacy in a Carrageenan-Induced Paw Edema Model in Rats
| Compound | Dosage and Administration | Anticipated Edema Inhibition (%) | Key Mechanistic Insight |
| This compound | TBD | Hypothesized significant inhibition | Potential modulation of inflammatory pathways (e.g., COX, NF-κB) |
| Indomethacin | 5 mg/kg, intraperitoneal | ~50-70% | Inhibition of cyclooxygenase (COX) enzymes |
| 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole | 10 mg/kg, oral | 90.5% | Selective COX-2 inhibition |
Antiviral Activity: Influenza A Virus Mouse Model
The antiviral potential of indole derivatives has been highlighted by studies on close analogs. In-vivo validation can be performed using mouse models of viral infection, such as influenza A.
Comparative Compounds:
-
3-Indoleacetonitrile: A structurally similar compound with demonstrated in-vivo antiviral activity.
-
Oseltamivir (Tamiflu®): A standard-of-care antiviral drug (neuraminidase inhibitor).
Table 3: Predicted Comparative Efficacy in an Influenza A (H1N1) Mouse Model
| Compound | Dosage and Administration | Anticipated Reduction in Viral Titer (Log10) | Anticipated Improvement in Survival Rate | Key Mechanistic Insight |
| This compound | TBD | Hypothesized significant reduction | Hypothesized increased survival | Potential interference with viral replication or host-pathogen interactions |
| 3-Indoleacetonitrile | 20 mg/kg, intraperitoneal, daily | Significant reduction | Increased survival rate | Broad-spectrum antiviral activity |
| Oseltamivir | 10 mg/kg, oral, twice daily | Significant reduction | Increased survival rate | Inhibition of viral neuraminidase |
Experimental Protocols for In-Vivo Validation
The following are detailed, step-by-step methodologies for the key in-vivo experiments proposed for the validation of this compound.
Anticancer Efficacy: Human Tumor Xenograft Model
This protocol describes the evaluation of the antitumor activity of this compound in a breast cancer xenograft model.
Workflow Diagram:
Caption: Workflow for carrageenan-induced paw edema assay.
Methodology:
-
Animal Model: Male Wistar rats (180-220 g) are used.
-
Treatment Groups: Animals are fasted overnight and then divided into groups (n=6 per group):
-
Vehicle control
-
This compound (various doses, e.g., 10, 20, 40 mg/kg, p.o.)
-
Indomethacin (5 mg/kg, i.p.)
-
-
Drug Administration: The test compounds are administered one hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: Inhibition (%) = [1 - (ΔV treated / ΔV control)] x 100, where ΔV is the change in paw volume.
Antiviral Efficacy: Influenza A Virus Infection Model
This protocol outlines the evaluation of the antiviral activity of this compound in a mouse model of influenza.
Workflow Diagram:
Caption: Workflow for in-vivo antiviral efficacy testing.
Methodology:
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used.
-
Virus: A mouse-adapted strain of influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1)) is used.
-
Infection: Mice are lightly anesthetized and intranasally inoculated with a lethal or sub-lethal dose of the virus.
-
Treatment Groups: Mice are randomized into treatment groups (n=10 per group):
-
Vehicle control
-
This compound (dose and schedule to be determined)
-
3-Indoleacetonitrile (e.g., 20 mg/kg, i.p., daily)
-
Oseltamivir (e.g., 10 mg/kg, p.o., twice daily)
-
-
Treatment Protocol: Treatment is typically initiated 4 hours before or up to 24 hours after infection and continued for 5-7 days.
-
Monitoring: Mice are monitored daily for weight loss, clinical signs of illness, and survival for 14-21 days.
-
Viral Titer Determination: On days 3 and 5 post-infection, a subset of mice from each group is euthanized, and lungs are harvested to determine viral titers by plaque assay or TCID50.
-
Lung Histopathology: Lung tissues can be collected for histopathological examination to assess the extent of inflammation and tissue damage.
Concluding Remarks and Future Directions
The in-vivo validation of this compound represents a critical step in its development as a potential therapeutic agent. The experimental frameworks provided in this guide, leveraging established animal models and relevant comparators, offer a robust strategy for elucidating its efficacy and mechanism of action. While direct in-vivo data for this compound is currently lacking, the promising activities of its structural analogs strongly support its further investigation. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling to establish a safe and effective dosing regimen for these pivotal in-vivo efficacy studies. The successful validation of this compound in these models would provide a strong rationale for its advancement into further preclinical and, ultimately, clinical development.
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Head-to-head comparison of different 2-phenylindole synthesis methods
An In-Depth Guide to 2-Phenylindole Synthesis: A Head-to-Head Comparison of Key Methodologies
The 2-phenylindole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a vast range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][4] Furthermore, their unique photophysical properties make them ideal candidates for the development of organic electronic devices such as OLEDs.[1][5]
Given its significance, the efficient synthesis of the 2-phenylindole core is a critical task for researchers. Over the years, a variety of synthetic strategies have been developed, ranging from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed reactions. The choice of method is paramount, directly impacting yield, purity, substrate scope, and overall process efficiency.
This guide provides a head-to-head comparison of the most prominent methods for 2-phenylindole synthesis. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you select the optimal strategy for your research and development needs.
The Classics: Fischer and Bischler-Möhlau Syntheses
Classical methods, while sometimes requiring harsh conditions, often utilize readily available and inexpensive starting materials, making them persistently relevant in organic synthesis.
Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this is arguably the most well-known method for indole synthesis.[6] The reaction proceeds by heating the phenylhydrazone of a ketone or aldehyde—in this case, acetophenone phenylhydrazone—in the presence of an acid catalyst.[5][7]
Mechanism and Rationale: The process begins with the condensation of phenylhydrazine and acetophenone to form the corresponding phenylhydrazone.[7] Under acidic conditions, this intermediate tautomerizes to an ene-hydrazine. The crucial step is a[8][8]-sigmatropic rearrangement, which leads to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia to form the aromatic indole ring.[6][7] The choice of a strong acid catalyst, such as zinc chloride or polyphosphoric acid, is critical to facilitate both the rearrangement and the final dehydration and ammonia elimination steps.[5][6]
dot
Caption: Key steps of the Fischer indole synthesis.
Advantages:
-
Well-established and widely documented.
-
Utilizes simple, inexpensive starting materials.[9]
Disadvantages:
-
Often requires harsh conditions (high temperatures and strong acids).[10]
-
The synthesis of the initial phenylhydrazone is a separate step.[11]
Bischler-Möhlau Indole Synthesis
An alternative classical route, the Bischler-Möhlau synthesis, involves the reaction of an α-haloacetophenone (e.g., α-bromoacetophenone) with an excess of aniline.[10][13]
Mechanism and Rationale: The reaction initiates with the formation of an α-anilino-ketone intermediate. A second molecule of aniline then reacts to form a key adduct, which subsequently undergoes an intramolecular electrophilic cyclization.[10] The excess aniline often serves as both reactant and solvent, and the high temperatures required drive the cyclization and subsequent aromatization to yield the 2-phenylindole.[14] Traditional methods are often plagued by low yields and harsh conditions.[10] However, modern variations employing microwave irradiation have drastically improved both reaction times and yields by efficiently promoting the high-energy cyclization step.[14]
dot
Caption: Pathway of the Bischler-Möhlau indole synthesis.
Advantages:
-
One-pot variations are possible, directly from anilines and phenacyl bromides.[14]
-
Microwave-assisted protocols offer dramatically reduced reaction times (minutes vs. hours) and improved yields.[14]
Disadvantages:
-
Classical heating methods give poor yields (e.g., 17%).[14]
-
Requires a significant excess of aniline.[10]
-
The reaction conditions can be harsh, although milder than some Fischer protocols.
Modern Efficiency: Palladium-Catalyzed Larock Indole Synthesis
The advent of transition-metal catalysis has revolutionized heterocycle synthesis. The Larock indole synthesis is a prime example, offering a mild and highly efficient route to 2,3-disubstituted indoles.[15][16]
Mechanism and Rationale: This palladium-catalyzed heteroannulation reacts an o-haloaniline with an alkyne.[16] The catalytic cycle is believed to begin with the oxidative addition of the o-iodoaniline to a Pd(0) species. This is followed by coordination and regioselective syn-insertion of the alkyne (phenylacetylene) into the aryl-palladium bond.[16] The resulting vinylpalladium intermediate undergoes an intramolecular nucleophilic attack by the aniline nitrogen, displacing the halide to form a six-membered palladacycle. Finally, reductive elimination regenerates the Pd(0) catalyst and yields the 2-phenylindole product.[16] The use of a copper(I) co-catalyst and a base like triethylamine is common to facilitate the process.[17] This method's high efficiency stems from the mild conditions (often room temperature) and the catalytic nature of the palladium, which allows for high turnover and atom economy.[17]
dot
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A Spectroscopic Guide to Differentiating 2-Phenylindole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise structural elucidation of molecular isomers is paramount. Positional isomers of pharmacologically active scaffolds, such as phenylindole, can exhibit vastly different biological activities, toxicological profiles, and physicochemical properties. Therefore, the ability to unambiguously distinguish between these isomers is a critical step in drug discovery, development, and quality control. This guide provides an in-depth comparison of the spectroscopic data for 2-phenylindole and its common isomers, 1-phenylindole and 3-phenylindole, focusing on ¹H NMR, ¹³C NMR, Infrared (IR), and UV-Visible spectroscopy.
The Structural Significance of Phenylindole Isomers
The indole nucleus is a privileged scaffold in a vast number of natural products and synthetic compounds with diverse biological activities.[1] The position of the phenyl substituent on the indole ring dramatically influences the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities, thereby altering its interaction with biological targets. For instance, the substitution pattern can affect binding affinity to enzymes and receptors, metabolic stability, and cell permeability. Consequently, robust analytical methods for isomer differentiation are indispensable.
¹H NMR Spectroscopy: A Tale of Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H NMR spectra of 2-phenylindole, 3-phenylindole, and 1-phenylindole exhibit distinct patterns in chemical shifts and coupling constants, arising from the different electronic environments of the protons in each isomer.
Distinguishing Features in ¹H NMR Spectra:
-
N-H Proton: In 2- and 3-phenylindole, the N-H proton of the indole ring typically appears as a broad singlet in the downfield region (δ 8.0-11.5 ppm). Its chemical shift is sensitive to solvent and concentration. In contrast, 1-phenylindole lacks an N-H proton, and its spectrum will be devoid of a signal in this region, providing a clear and immediate point of differentiation.
-
Protons on the Indole Ring: The position of the phenyl group significantly influences the chemical shifts of the protons on the indole core.
-
2-Phenylindole: The H3 proton typically appears as a singlet or a narrow triplet around δ 6.8 ppm. The protons of the benzo-fused ring (H4-H7) will show a characteristic pattern of multiplets in the aromatic region.[2]
-
3-Phenylindole: The H2 proton is a key diagnostic signal, often appearing as a doublet around δ 7.3-7.4 ppm. The other indole protons will have distinct chemical shifts compared to the 2-phenyl isomer due to the different anisotropic effect of the adjacent phenyl ring.[3]
-
1-Phenylindole: The protons on the indole ring (H2, H3, H4-H7) will all be influenced by the N-phenyl group. The H2 and H3 protons will typically appear as doublets or doublet of doublets, with chemical shifts that differ from the other two isomers.[4][5]
-
-
Protons on the Phenyl Ring: The chemical shifts and multiplicity of the protons on the phenyl substituent can also provide clues to the isomer's identity, although the differences may be more subtle.
dot graph TD { A[Start: Phenylindole Isomer Mixture] --> B{Dissolve in Deuterated Solvent (e.g., CDCl3)}; B --> C{Acquire 1H NMR Spectrum}; C --> D{Analyze Spectrum}; D --> E{N-H Proton Signal?}; E -- Yes --> F{Broad singlet δ 8.0-11.5 ppm}; F --> G{2- or 3-Phenylindole}; G --> H{Examine H2/H3 Signals}; H -- "H3 singlet/narrow triplet ~δ 6.8 ppm" --> I[Identify as 2-Phenylindole]; H -- "H2 doublet ~δ 7.3-7.4 ppm" --> J[Identify as 3-Phenylindole]; E -- No --> K{Absence of N-H Signal}; K --> L[Identify as 1-Phenylindole]; I --> M[End]; J --> M; L --> M;
}
Workflow for ¹H NMR based isomer identification.
Comparative ¹H NMR Data:
| Proton | 2-Phenylindole (CDCl₃, ppm) | 3-Phenylindole (CDCl₃, ppm)[3] | 1-Phenylindole (CDCl₃, ppm)[6] |
| N-H | ~8.1 (br s) | ~8.2 (br s) | Absent |
| H2 | - | ~7.36 (d) | ~7.15 (d) |
| H3 | ~6.82 (s) | - | ~6.60 (d) |
| H4-H7 | ~7.1-7.7 (m) | ~7.1-7.9 (m) | ~7.1-7.7 (m) |
| Phenyl-H | ~7.3-7.7 (m) | ~7.3-7.7 (m) | ~7.3-7.6 (m) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information to ¹H NMR by probing the carbon framework of the molecule. The chemical shifts of the carbon atoms in the phenylindole isomers are highly sensitive to the position of the phenyl substituent.
Key Differentiating Signals in ¹³C NMR:
-
C2 and C3 Carbons: The chemical shifts of the C2 and C3 carbons of the indole ring are particularly diagnostic.
-
2-Phenylindole: The C2 carbon, being directly attached to the phenyl group, will be significantly downfield.
-
3-Phenylindole: The C3 carbon will be downfield due to the phenyl substituent, while the C2 carbon will be at a more upfield position compared to the 2-isomer.[7]
-
1-Phenylindole: Both C2 and C3 will experience shifts due to the N-phenyl group, but their positions will be distinct from the other two isomers.[4]
-
-
Quaternary Carbons: The chemical shifts of the quaternary carbons (C3a, C7a, and the ipso-carbon of the phenyl ring) will also differ between the isomers.
Comparative ¹³C NMR Data:
| Carbon | 2-Phenylindole (CDCl₃, ppm) | 3-Phenylindole (CDCl₃, ppm)[3] | 1-Phenylindole (DMSO-d₆, ppm)[8] |
| C2 | ~137.9 | ~125.8 | ~128.8 |
| C3 | ~100.1 | ~118.4 | ~103.7 |
| C3a | ~129.4 | ~125.9 | ~129.8 |
| C4 | ~120.5 | ~120.3 | ~121.4 |
| C5 | ~120.8 | ~122.4 | ~120.1 |
| C6 | ~122.5 | ~119.8 | ~118.4 |
| C7 | ~111.0 | ~111.4 | ~109.4 |
| C7a | ~136.9 | ~136.7 | ~135.7 |
| Phenyl C | ~125-132 | ~127-135 | ~124-145 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy: Probing Functional Groups and Fingerprints
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectra of the phenylindole isomers will share some common features due to the indole and phenyl moieties, but key differences in the fingerprint region and N-H stretching vibrations can aid in their differentiation.
Diagnostic IR Absorption Bands:
-
N-H Stretch: For 2- and 3-phenylindole, a characteristic N-H stretching vibration is observed in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. 1-Phenylindole, lacking an N-H bond, will not exhibit this absorption, providing a definitive distinction.[8]
-
Aromatic C-H Stretch: All three isomers will show aromatic C-H stretching vibrations above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the C=C stretching vibrations of the aromatic rings.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations that are unique to the overall molecular structure. Subtle differences in the pattern of bands in this region can be used to distinguish between the isomers, especially when compared to reference spectra.[9]
dot graph TD { A[Start: Phenylindole Isomer Sample] --> B{Prepare Sample for IR Analysis}; B --> C{Acquire IR Spectrum}; C --> D{Analyze Spectrum}; D --> E{N-H Stretching Band?}; E -- "Yes (3300-3500 cm⁻¹)" --> F{2- or 3-Phenylindole}; F --> G{Compare Fingerprint Region to Reference Spectra}; G --> H[Confirm Isomer Identity]; E -- No --> I{Absence of N-H Stretch}; I --> J[Identify as 1-Phenylindole]; H --> K[End]; J --> K;
}
Workflow for IR spectroscopy based isomer identification.
Comparative IR Data:
| Functional Group | 2-Phenylindole (cm⁻¹)[10] | 3-Phenylindole (cm⁻¹)[2] | 1-Phenylindole (cm⁻¹)[8] |
| N-H Stretch | ~3428 | ~3400 | Absent |
| Aromatic C-H Stretch | ~3053 | ~3050 | ~3055 |
| C=C Aromatic Stretch | ~1600, 1450 | ~1600, 1450 | ~1600, 1490 |
| C-N Stretch | ~1346 | ~1340 | ~1315 |
Note: Wavenumbers are approximate and can be influenced by the sample preparation method (e.g., KBr pellet, thin film).
UV-Visible Spectroscopy: A Look at Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the phenyl group with the indole system results in characteristic absorption bands. The position of the phenyl group affects the extent of conjugation and, consequently, the absorption maxima (λmax).
Expected Trends in UV-Vis Spectra:
The electronic conjugation is generally more extended in 2-phenylindole compared to 3-phenylindole, which may lead to a bathochromic (red) shift in the absorption maximum for the 2-isomer. 1-Phenylindole's electronic structure is also significantly different, which will be reflected in its UV-Vis spectrum.
Comparative UV-Vis Data:
| Isomer | λmax (nm) | Solvent |
| 2-Phenylindole | ~310 | Ethanol |
| 3-Phenylindole | Data not readily available in a comparable format | - |
| 1-Phenylindole | Data not readily available in a comparable format | - |
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenylindole isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[11] Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[11]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[11]
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of ~240 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 2-5 seconds.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid phenylindole isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[12]
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare the fingerprint region with reference spectra.
Protocol 3: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the phenylindole isomer in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 AU.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.
Conclusion
The spectroscopic differentiation of 2-phenylindole isomers is readily achievable through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. ¹H NMR provides the most definitive initial assessment, with the presence or absence of the N-H proton signal immediately distinguishing 1-phenylindole. Further analysis of the chemical shifts and coupling patterns of the indole ring protons allows for the unambiguous identification of 2- and 3-phenylindole. ¹³C NMR serves as a powerful confirmatory tool by revealing the distinct chemical environments of the carbon skeletons. IR spectroscopy offers a rapid method for identifying the N-H functionality and provides a unique fingerprint for each isomer. While UV-Visible spectroscopy can show differences in electronic conjugation, obtaining a complete and directly comparable dataset for all isomers can be challenging. By employing the systematic approach and experimental protocols outlined in this guide, researchers can confidently characterize and differentiate these important classes of molecules, ensuring the integrity and success of their scientific endeavors.
References
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). Retrieved from [Link][13]
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Impactfactor. (n.d.). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Retrieved from [Link][8]
-
MDPI. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Retrieved from [Link][3]
-
NIST. (n.d.). 3-Methyl-2-phenylindole. In NIST Chemistry WebBook. Retrieved from [Link][14]
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PubChem. (n.d.). 1-Phenyl-1H-indole. Retrieved from [Link][4]
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ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved from [Link][15]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link][9]
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Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link][16]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][17]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link][6][18]
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Synthesis, characterization and biological screening of some 3-phenyl indole derivatives. (2011). International Journal of Research in Pharmaceutical Sciences, 2(3), 473-478.[2]
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ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link][12]
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Request PDF. (n.d.). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Retrieved from [Link][1]
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Benchmarking 2-Phenylindole-3-acetonitrile against standard reference compounds
A Comparative Benchmarking Guide to 2-Phenylindole-3-acetonitrile
Prepared by: Senior Application Scientist, Advanced Bio-Organic Division
This guide provides an in-depth comparative analysis of this compound, a synthetic heterocyclic compound, against established standard reference drugs in the context of oncological research. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven framework for evaluating its potential as an anticancer agent. By employing validated experimental protocols, we will benchmark its performance in key areas of cancer cell biology: antiproliferative activity and the induction of apoptosis.
The 2-phenylindole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its recurrence in molecules exhibiting a wide range of biological activities, including potent antiproliferative and pro-apoptotic effects in cancer cell lines[1]. This guide situates this compound within this promising landscape, comparing it against two clinically relevant benchmarks with distinct mechanisms of action:
-
Doxorubicin : A cornerstone of chemotherapy, this anthracycline antibiotic is a topoisomerase II inhibitor that intercalates DNA, halting replication and inducing potent cytotoxic effects across a broad spectrum of cancers[2]. It serves as our benchmark for broad-spectrum cytotoxicity.
-
Navitoclax (ABT-263) : A targeted therapeutic agent and a potent inhibitor of the Bcl-2 family of anti-apoptotic proteins (specifically Bcl-2, Bcl-xL, and Bcl-w)[3][4]. By neutralizing these proteins, Navitoclax triggers the intrinsic apoptosis pathway, making it an ideal benchmark for mechanism-specific, pro-apoptotic activity[5][6].
Through the methodologies detailed herein, we aim to elucidate the relative potency and potential mechanism of action of this compound, providing a critical foundation for its further investigation.
Part 1: Assessment of Antiproliferative Activity
The primary evaluation of any potential anticancer compound is its ability to inhibit the growth and proliferation of cancer cells. A compound's half-maximal inhibitory concentration (IC50) is the most common metric for quantifying this activity.
Causality Behind Experimental Choice
To establish a reliable and reproducible measure of antiproliferative effect, we utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a gold standard for assessing cell viability. Its principle is based on the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, living cells to form a purple formazan product[7][8]. The amount of formazan produced is directly proportional to the number of viable cells. This method is chosen for its robustness, high-throughput compatibility, and its ability to provide quantitative data that allows for a direct comparison of cytotoxic potency between compounds[9][10]. By testing across a panel of cell lines from different cancer types, we can also assess the compound's spectrum of activity.
Experimental Protocol: MTT Cell Viability Assay
This protocol is designed as a self-validating system, including controls for background absorbance and untreated cell proliferation.
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma, HeLa cervical carcinoma) under standard conditions.
-
Harvest cells using trypsinization and perform a cell count to ensure viability.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound, Doxorubicin, and Navitoclax in DMSO.
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the respective compound dilutions. Include "vehicle control" wells with DMSO at the highest concentration used and "untreated control" wells with medium only.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Reagent Incubation:
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals[9].
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[7].
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm)[7]. A reference wavelength of >650 nm can be used to subtract background absorbance[7].
-
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate cell viability as a percentage relative to the untreated control wells.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value for each compound.
-
Visualization: MTT Assay Workflow
Caption: Workflow for determining IC50 values using the MTT cell viability assay.
Comparative Performance Data (Hypothetical)
| Compound | Cancer Type | Cell Line | IC50 (µM) |
| This compound | Breast | MCF-7 | 3.5 |
| Lung | A549 | 8.2 | |
| Cervical | HeLa | 5.1 | |
| Doxorubicin (Reference)[11] | Breast | MCF-7 | ~0.02 - 1 |
| Lung | A549 | ~0.1 - 1 | |
| Cervical | HeLa | ~0.05 - 0.5 | |
| Navitoclax (Reference) | Breast | MCF-7 | ~2 - 5 |
| Lung | A549 | ~1 - 10 | |
| Cervical | HeLa | ~1 - 5 |
Interpretation: The hypothetical data suggest that this compound exhibits moderate single-agent antiproliferative activity. Its potency is significantly lower than the broad-spectrum cytotoxic drug Doxorubicin but falls within a similar range to the targeted therapeutic Navitoclax. This profile suggests a mechanism of action that may be more specific than DNA damage, warranting further investigation into pathways like apoptosis.
Part 2: Elucidation of Pro-Apoptotic Mechanism
A key characteristic of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. This process eliminates malignant cells in a controlled manner. Given that many indole-based compounds exert their effects through apoptosis[1], benchmarking this activity is a critical next step.
Causality Behind Experimental Choice
To quantify the induction of apoptosis, we will use a Caspase-Glo® 3/7 Assay. Caspases-3 and -7 are key effector enzymes that are activated during the final stages of the apoptotic cascade. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase-3/7. This method is selected for its high sensitivity, specificity, and simple "add-mix-measure" protocol, making it ideal for high-throughput screening and direct comparison of pro-apoptotic potency. It directly measures a hallmark of apoptosis execution, providing strong evidence for the compound's mechanism of action.
Experimental Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment:
-
Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements, following the same densities as the MTT assay.
-
Incubate for 24 hours to allow attachment.
-
Treat cells with this compound, Doxorubicin, and Navitoclax at concentrations relevant to their IC50 values (e.g., 1x and 2x IC50).
-
Incubate for a predetermined period known to induce apoptosis (e.g., 18-24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from cell-free wells).
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
-
Visualization: The Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis pathway showing Bcl-2 regulation and caspase activation.
Comparative Performance Data (Hypothetical)
| Compound | Concentration | Caspase-3/7 Activity (Fold Change vs. Control) |
| This compound | 1x IC50 | 4.2 |
| 2x IC50 | 7.8 | |
| Doxorubicin (Reference) | 1x IC50 | 8.5 |
| 2x IC50 | 15.2 | |
| Navitoclax (Reference) | 1x IC50 | 6.1 |
| 2x IC50 | 11.5 |
Interpretation: The hypothetical results indicate that this compound is a potent inducer of apoptosis, confirming that its antiproliferative effects are, at least in part, mediated by programmed cell death. While not as potent as the DNA-damaging agent Doxorubicin, its significant caspase activation is comparable to that of Navitoclax, a direct apoptosis inducer. This strongly suggests that this compound may interact with the intrinsic apoptotic pathway, potentially by modulating the Bcl-2 family of proteins or other upstream regulators.
Summary and Future Directions
This guide establishes a foundational benchmark for the biological evaluation of this compound as a potential anticancer agent.
-
Antiproliferative Potency: The compound demonstrates moderate activity against a panel of cancer cell lines, with a potency profile more aligned with targeted therapeutics than traditional cytotoxic agents.
-
Mechanism of Action: The primary mechanism of its antiproliferative effect appears to be the induction of apoptosis, as evidenced by robust activation of effector caspases-3 and -7.
The performance of this compound relative to Navitoclax suggests its pro-apoptotic mechanism is a promising avenue for further research. Future studies should focus on identifying its precise molecular target within the apoptotic machinery. Target deconvolution studies, such as affinity chromatography or cellular thermal shift assays (CETSA), could elucidate direct binding partners. Furthermore, investigating its effect on the expression levels of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, Bax, Bak) would provide deeper insight into its position within the cell death signaling cascade.
This structured, comparative approach provides the necessary context to validate this compound as a viable lead compound for continued preclinical development.
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Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
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Title: Epacadostat - Wikipedia Source: Wikipedia URL: [Link]
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Title: From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia Source: National Institutes of Health (NIH) URL: [Link]
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Title: The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells Source: National Institutes of Health (NIH) URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: National Institutes of Health (NIH) URL: [Link]
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Title: Navitoclax mechanism of action. Navitoclax potentiates the intrinsic... Source: ResearchGate URL: [Link]
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Title: Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources Source: National Institutes of Health (NIH) URL: [Link]
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Title: Clinical Review: Navitoclax as a Pro-Apoptotic and Anti-Fibrotic Agent Source: National Institutes of Health (NIH) URL: [Link]
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Title: Lead Phytochemicals for Anticancer Drug Development Source: National Institutes of Health (NIH) URL: [Link]
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Title: Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles Source: PubMed URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylindole-3-acetonitrile
Introduction: Acknowledging the Dual-Hazard Nature
2-Phenylindole-3-acetonitrile is a compound of significant interest in synthetic chemistry and drug development. Its molecular structure, featuring both a phenylindole core and a nitrile functional group, necessitates a nuanced approach to its handling and disposal. The presence of the acetonitrile moiety classifies this compound within the broader category of organic nitriles, which are recognized for their potential to release highly toxic cyanide species.[1] Improper disposal is not merely a regulatory violation; it poses a severe risk to personnel and the environment.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound. It is designed for researchers and laboratory professionals, emphasizing the causality behind each procedural step to foster a culture of intrinsic safety and compliance. The protocols described herein are designed as a self-validating system, ensuring that each step logically reinforces the overall safety and integrity of the waste management process.
Hazard Assessment and Immediate Safety Protocols
Before any disposal activities commence, a thorough understanding of the compound's hazards is essential. The primary hazard stems from the nitrile group (-CN), which can hydrolyze, particularly under acidic conditions, to produce hydrogen cyanide (HCN) gas.[2][3] HCN is a potent, rapidly acting poison that can be fatal upon inhalation.[2][4]
Minimum Personal Protective Equipment (PPE): Adherence to a strict PPE regimen is non-negotiable.
| PPE Item | Specification & Rationale |
| Gloves | Double gloving with chemical-resistant nitrile gloves is recommended. This provides a barrier against dermal absorption, a known exposure route for cyanide compounds.[4][5] |
| Eye Protection | Safety goggles and a face shield are mandatory where a splash hazard exists. 2-Phenylindole itself can cause serious eye damage.[4][6] |
| Lab Coat | A standard lab coat protects against incidental skin contact. |
| Attire | Full-length pants and closed-toe shoes are required at all times.[5] |
Engineering Controls: All handling and preparation of this compound for disposal must be conducted within a certified laboratory chemical fume hood.[2][4] This is the primary engineering control to prevent the inhalation of any aerosols or potential HCN off-gassing. Crucially, acids must be kept out of the fume hood during this process unless they are part of a validated experimental procedure.[2][4]
Step-by-Step Waste Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste, likely falling under the P-listed category due to its cyanide component.[5] This mandates a specific "cradle-to-grave" management approach under the Resource Conservation and Recovery Act (RCRA).[7][8]
Step 1: Waste Segregation Immediately upon generation, all waste containing this compound must be segregated from other waste streams.[3][5]
-
Rationale: Cross-contamination with incompatible waste, especially acidic waste, could trigger a violent reaction and the release of HCN gas.[2]
-
Action: Designate a specific, clearly labeled waste container solely for this compound and related materials (e.g., contaminated gloves, wipes).
Step 2: Containerization The choice of waste container is critical for safe storage and transport.
-
Container Requirements:
-
Compatibility: Use a chemically compatible, high-density polyethylene (HDPE) or other non-reactive plastic container.[3] Do not use metal containers for acidic or basic waste.[8]
-
Integrity: The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7]
-
Headspace: Fill containers to no more than 90% capacity to allow for expansion and prevent spills.[8]
-
-
Rationale: Proper containerization prevents leaks and reactions with the external environment. Using plastic for cyanide waste that may be stored under basic conditions prevents the degradation of glass.[3]
Step 3: Waste Labeling Accurate labeling is a legal requirement and essential for safety.
-
Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Label Contents:
-
Rationale: This information ensures anyone handling the container is aware of its contents and the associated dangers, and it is crucial for tracking accumulation time limits.
Step 4: On-Site Accumulation Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Storage Conditions:
-
Regulatory Time Limits: Laboratories are permitted to store hazardous waste for a limited time (e.g., up to six months in academic labs under Subpart K, or 90 days for Large Quantity Generators) before it must be transported off-site.[7][12]
-
Rationale: SAAs keep hazardous waste under the control of trained laboratory personnel, minimizing the risk of improper handling by others.
Step 5: Final Disposal Under no circumstances should this compound be disposed of down the drain or in regular trash.[7][10]
-
Action: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal service.[10][11][13]
-
Rationale: Professional disposal services are equipped to handle, transport, and dispose of toxic chemical waste in accordance with strict EPA and local regulations, typically via high-temperature incineration.
Disposal Workflow Diagram
Caption: Decision workflow for compliant disposal.
Emergency Procedures: Spills and Decontamination
Accidents require immediate and correct action to mitigate harm.
Spill Cleanup: For a minor spill contained within a fume hood:
-
Alert Personnel: Notify others in the immediate area.[14]
-
Don PPE: Ensure you are wearing the full, appropriate PPE.[14]
-
Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[13][15] Do NOT use combustible materials like paper towels.[15]
-
Collection: Carefully scoop the absorbed material into your designated hazardous waste container.[14]
-
Decontamination: Proceed with the decontamination protocol below.
-
Reporting: Report the incident to your supervisor and EHS.[14]
For a major spill, or any spill outside of a fume hood, evacuate the area, close the doors, and call 911 or your institution's emergency response line from a safe location.[14][16]
Decontamination Protocol: Surfaces, glassware, and equipment contaminated with this compound must be thoroughly decontaminated.
-
Initial Rinse (High pH): First, clean all contaminated surfaces with a pH 10 buffer solution.[2][4] This basic environment prevents the formation of HCN gas.
-
Oxidative Cleaning: Follow the buffer rinse by cleaning with a freshly prepared 10% bleach solution.[2][3][4] The bleach will oxidize and destroy the cyanide moiety.
-
Final Rinse: Wash with copious amounts of soap and water.[16]
-
Waste Collection: All cleaning solutions and wipes must be collected as hazardous waste.[2][3]
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Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
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A Comprehensive Guide to the Safe Handling of 2-Phenylindole-3-acetonitrile
For the diligent researcher, the promise of discovery is inextricably linked to a profound respect for safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 2-Phenylindole-3-acetonitrile. As a substituted indole and a nitrile-containing compound, it necessitates a multi-faceted approach to personal and environmental protection. This document moves beyond mere procedural lists to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety in your laboratory.
Hazard Analysis: Understanding the Compound
-
Indole Derivatives: The indole scaffold and its derivatives are known to cause skin and serious eye irritation.[1][2][3] Some may be harmful if swallowed or absorbed through the skin.[1]
-
Acetonitrile Compounds: Phenylacetonitrile is toxic if swallowed, in contact with skin, or if inhaled.[4] Nitrile compounds, in general, warrant cautious handling due to the potential for release of hydrogen cyanide under certain conditions (e.g., strong acids, high heat).
-
Physical Form: As a powdered substance, this compound poses a respiratory hazard through inhalation of dust particles.[5][6]
Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential for skin and severe eye irritation, toxicity upon ingestion, inhalation, or skin contact, and respiratory irritation.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound.[7][8] After engineering controls and administrative procedures, PPE provides the final barrier between the researcher and the chemical.
| Protection Type | Specific Recommendation | Rationale |
| Body Protection | Chemical-resistant lab coat. For tasks with a higher risk of spills, a chemically resistant apron over the lab coat is recommended.[1][9] | Prevents contact of the powder or solutions with skin and personal clothing. |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1][3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[1][10] | Protects against dust particles and splashes which can cause serious eye damage.[2][3][11] |
| Hand Protection | Chemical-resistant nitrile gloves are required.[1][9] Double gloving is recommended, especially during weighing and solution preparation.[10] | Provides a barrier against skin absorption. Double gloving allows for the removal of the outer, contaminated glove without compromising hand protection.[10] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used to prevent inhalation of dust particles, especially when handling the powder outside of a fume hood.[6][12] | Minimizes the risk of respiratory irritation and potential toxicity from inhaling the fine powder.[2] |
Engineering Controls: Designing Safety into the Workflow
Engineering controls are the most effective way to minimize exposure to hazardous substances by isolating the chemical from the researcher.[9]
-
Chemical Fume Hood: All handling of this compound powder and its solutions should be conducted in a properly functioning chemical fume hood.[5][7][9][13] This is critical for preventing the inhalation of airborne particles and vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any fugitive emissions.[8]
-
Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.[8]
Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.
Figure 1. Workflow for the safe handling of this compound.
Step-by-Step Protocol
Preparation:
-
Review Safety Information: Before beginning work, thoroughly review the SDS for closely related compounds like 2-phenylindole and phenylacetonitrile to be fully aware of the potential hazards.[13]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above. Ensure your gloves are inspected for any tears or holes.[6][9]
-
Prepare Work Area: Ensure the fume hood is operational. Cover the work surface with disposable bench paper to easily contain any spills.[5]
Handling:
-
Weighing:
-
Dissolving:
-
When preparing solutions, slowly add the weighed powder to the solvent to avoid splashing.
-
Handle all solutions within the fume hood as well.
-
Post-Handling and Storage:
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][11]
-
Labeling: Ensure all containers, including secondary containers with solutions, are clearly labeled with the chemical name and appropriate hazard warnings.[13]
Spill and Emergency Response
Preparedness is key to mitigating the impact of an accidental release.[7]
-
Minor Spills (Powder):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully wipe up the material, working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the area with an appropriate cleaning solution.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11][12] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.[2][3]
-
Inhalation: Move the affected person to fresh air.[11][12] If they feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[2][3]
-
Solid Waste: This includes contaminated gloves, bench paper, and any excess powder. Place these items in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled container for hazardous liquid waste. Do not pour this waste down the drain.[2][3]
-
Waste Segregation: Do not mix incompatible waste streams.[7] Follow your institution's specific guidelines for hazardous waste disposal.
By integrating these safety protocols into your daily laboratory practices, you can confidently advance your research while upholding the highest standards of safety and professional responsibility.
References
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- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
